(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Description
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Properties
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXPIPWRDWNBA-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol: A Technical Guide for Asymmetric Catalysis
Introduction: The Pivotal Role of (R)-Diphenylprolinol in Asymmetric Synthesis
(R)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly referred to as (R)-diphenylprolinol, stands as a cornerstone chiral auxiliary and catalyst precursor in modern organic synthesis. Derived from the naturally occurring amino acid D-proline, its rigid pyrrolidine framework and sterically demanding diphenylmethyl group establish a well-defined chiral environment. This unique architecture is instrumental in achieving high levels of stereocontrol in a multitude of asymmetric transformations, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[1]
This technical guide provides an in-depth exploration of the primary synthetic pathway to (R)-diphenylprolinol, detailing the underlying mechanistic principles and offering field-proven experimental protocols. Furthermore, it elaborates on its principal application: the preparation of the renowned Corey-Bakshi-Shibata (CBS) catalyst, a powerful tool for the enantioselective reduction of prochiral ketones.
Core Synthetic Pathway: From D-Proline to (R)-Diphenylprolinol
The most established and practical route to (R)-diphenylprolinol commences with D-proline. The synthesis is conceptually straightforward, involving the protection of the amine, esterification of the carboxylic acid, and subsequent reaction with a phenyl Grignard reagent to construct the tertiary alcohol.
Reaction Scheme Overview
Sources
The Stereochemical Gatekeeper: Unraveling the Mechanism of Enantioselection by (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Abstract
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, a proline-derived chiral amino alcohol, and its derivatives have emerged as powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules with remarkable precision. This technical guide delves into the intricate mechanisms that govern the enantioselective transformations catalyzed by this versatile scaffold. We will explore its pivotal role in the Corey-Bakshi-Shibata (CBS) reduction, organocatalytic reactions of its silyl ether derivatives, and as a chiral ligand in enantioselective alkyl additions. Through a detailed examination of transition state models, reaction kinetics, and substrate-catalyst interactions, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this catalyst achieves its exceptional levels of stereocontrol.
Introduction: A Pillar of Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the therapeutic efficacy and toxicological profile of a chiral drug are often dictated by its absolute stereochemistry. Chiral catalysts, therefore, play a central role in providing access to these single-enantiomer pharmaceuticals. Among the privileged scaffolds in the chemist's arsenal, this compound has proven to be exceptionally effective across a broad spectrum of asymmetric transformations. Its rigid pyrrolidine backbone, coupled with the sterically demanding diphenylmethyl and benzyl groups, creates a well-defined chiral environment that is highly effective at discriminating between enantiotopic faces of prochiral substrates. This guide will dissect the fundamental principles of enantioselection for this catalyst in its major applications.
The Corey-Bakshi-Shibata (CBS) Reduction: A Paradigm of Enantioselective Ketone Reduction
One of the most prominent applications of this compound is as a precatalyst in the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] The true catalyst is a chiral oxazaborolidine, formed in situ from the amino alcohol and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[2][3][4]
The Catalytic Cycle and Mechanism of Enantioselection
The enantioselectivity of the CBS reduction is rationalized by a well-accepted mechanistic model originally proposed by Corey and coworkers.[1] The key steps are as follows:
-
Catalyst Formation and Activation: The (R)-amino alcohol reacts with the borane source to form the (R)-CBS catalyst, an oxazaborolidine. A molecule of borane then coordinates to the Lewis basic nitrogen atom of the pyrrolidine ring.[1][2][4] This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1][2]
-
Substrate Coordination: The prochiral ketone coordinates to the now more Lewis acidic endocyclic boron atom of the activated catalyst.[1] The coordination occurs preferentially from the sterically less hindered face of the ketone, which is typically the face bearing the smaller substituent (Rs). The larger substituent (RL) orients itself away from the bulky diphenylmethyl group of the catalyst to minimize steric interactions.[1][2]
-
Stereoselective Hydride Transfer: The crucial hydride transfer occurs from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[1][2][4] The predefined geometry of this transition state ensures that the hydride is delivered to only one of the two enantiotopic faces of the ketone.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and upon acidic workup, yields the chiral alcohol.[1][4] The CBS catalyst is regenerated to continue the catalytic cycle.
The rigidity of the bicyclic oxazaborolidine structure is crucial for achieving high enantiomeric excess.[2][4]
Visualizing the Transition State
The enantioselectivity of the CBS reduction is determined by the diastereomeric transition states, where the arrangement of the ketone's substituents relative to the chiral catalyst dictates the facial selectivity of the hydride attack.
Sources
The Genesis of Asymmetric Control: A Technical Guide to the Early Applications of Chiral Amino Alcohols in Synthesis
Introduction: The Imperative of Chirality and the Dawn of Asymmetric Synthesis
In the landscape of drug discovery and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a determinant of biological activity, efficacy, and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecules. This reality necessitates the production of single enantiomers of pharmaceutical agents. The quest for methods to control stereochemistry—a field known as asymmetric synthesis—has been one of the most significant endeavors in modern organic chemistry.
Chiral amino alcohols, organic compounds bearing both an amine and an alcohol functional group, emerged as foundational pillars in this quest.[1] Their prevalence in nature, primarily derived from the reduction of readily available α-amino acids, provided chemists with a diverse and enantiomerically pure "chiral pool" to draw from.[1] This guide delves into the seminal applications of these versatile molecules, tracing their evolution from stoichiometric controllers to highly efficient chiral catalysts that shaped the future of asymmetric synthesis.
Part 1: The Foundation - Harnessing the Chiral Pool
The most direct and earliest application of chiral amino alcohols was their synthesis from the naturally occurring chiral pool of α-amino acids.[1] This strategy leverages the high optical purity of the starting materials to produce enantiomerically pure amino alcohols through straightforward chemical reduction of the carboxylic acid moiety.[1] This provided the very building blocks that would later be used in more sophisticated applications.
Experimental Protocol 1: Synthesis of (S)-Phenylalaninol from (S)-Phenylalanine
This protocol outlines the reduction of a natural amino acid to its corresponding amino alcohol, a fundamental procedure that provides the chiral starting materials for many of the applications discussed herein.
Materials:
-
(S)-Phenylalanine
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
(S)-Phenylalanine (1.0 eq.) is added portion-wise to the stirred suspension over 30 minutes, controlling the rate of addition to manage the effervescence.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The flask is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, following the Fieser workup procedure.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-phenylalaninol.
-
The product can be further purified by distillation or recrystallization.
Part 2: Stoichiometric Stereocontrol - The Era of Chiral Auxiliaries
Before the widespread development of catalytic methods, chemists relied on stoichiometric amounts of chiral controllers to induce asymmetry. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] Following the reaction, the auxiliary is removed and can often be recovered.[2] The pioneering work of David A. Evans in the 1980s, utilizing oxazolidinone auxiliaries derived from chiral amino alcohols, represents a landmark achievement in this area.[3][4]
Evans' Oxazolidinone Auxiliaries
Derived from readily available amino alcohols like valinol or phenylalaninol, Evans' auxiliaries are acylated and then subjected to enolization and subsequent reaction with an electrophile.[3] The bulky substituent at the 4-position of the oxazolidinone sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite face with high diastereoselectivity.[3]
Diagram 1: Mechanism of Evans' Asymmetric Alkylation
Caption: Catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.
Asymmetric Reduction of Ketones: The CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction, developed in the late 1980s, is another cornerstone of asymmetric synthesis and a prime example of the power of amino alcohol-derived catalysts. This method employs a chiral oxazaborolidine catalyst, prepared from a chiral amino alcohol (most commonly prolinol), to mediate the highly enantioselective reduction of prochiral ketones with borane.
The reaction proceeds through a six-membered transition state where the catalyst coordinates both the borane and the ketone, directing the hydride transfer to one specific face of the carbonyl group with predictable stereochemistry and excellent enantioselectivity.
Experimental Protocol 3: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
Materials:
-
(S)-CBS-oxazaborolidine catalyst (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric acid
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the (S)-CBS catalyst solution (0.05 - 0.1 eq.).
-
Add anhydrous THF and cool the solution to -20 °C.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq.) via syringe.
-
A solution of acetophenone (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes.
-
Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1N HCl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Part 4: Advanced Applications - The Sharpless Asymmetric Aminohydroxylation
Culminating decades of research, the Sharpless Asymmetric Aminohydroxylation (AA), reported in 1998, provided a powerful method for the direct synthesis of vicinal amino alcohols from alkenes. [5]Although a later development, it represents the logical progression and maturation of the field. The reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids (which contain an amino alcohol motif) to achieve syn-addition of hydroxyl and amino groups across a double bond with high regio- and enantioselectivity. [5][6]This reaction underscored the enduring importance of the amino alcohol scaffold in the design of sophisticated catalytic systems.
Conclusion
The journey of chiral amino alcohols in synthesis, from their simple derivation from the chiral pool to their role as sophisticated controllers of stereochemistry, mirrors the evolution of asymmetric synthesis itself. Their early application as stoichiometric auxiliaries, exemplified by the Evans' oxazolidinones, provided a reliable and predictable method for constructing chiral centers. The subsequent leap to their use in catalytic systems, such as the enantioselective addition of organozincs and the powerful CBS reduction, laid the groundwork for modern, efficient, and atom-economical synthetic methods. These foundational discoveries have had an enduring impact, and the principles established through the early applications of chiral amino alcohols continue to influence the design of new catalysts and synthetic strategies for the creation of complex, life-saving molecules.
References
- Noyori, R., et al. (1986). Asymmetric synthesis of chiral alcohols by catalyzed addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(22), 7117-7119.
- Sharpless, K. B., & Reddy, K. L. (1998). Osmium-Catalyzed Asymmetric Aminohydroxylation.
- Soai, K., et al. (1987). Asymmetric alkylation of aldehydes with dialkylzincs catalyzed by chiral amino alcohols.
- Ager, D. J. (1990). 1,2-Amino-alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Society Reviews, 19(2), 167-197.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551-5553.
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of chiral enolate technology. Aldrichimica Acta, 15(2), 23-32.
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Wikipedia. (2023). Chiral auxiliary. [Link]
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Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
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Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]
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Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]
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Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society. [Link]
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Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. [Link]
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theoretical calculations on (R)-diphenylprolinol complexes
Theoretical calculations on (R)-diphenylprolinol complexes are an indispensable tool for modern chemical research. By following a robust and self-validating computational workflow, researchers can gain profound insights into the intricate details of reaction mechanisms and the origins of stereoselectivity. The synergy of DFT calculations with experimental investigation not only explains observed phenomena but also provides a predictive framework for the rational design of next-generation organocatalysts. [7]As computational resources continue to grow and algorithms become more sophisticated, the in silico screening and design of catalysts are poised to become a standard and essential step in the development of new synthetic methodologies. [4]
References
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Houk, K. N., & Cheong, P. H.-Y. (2008). Computational Prediction of Stereoselectivity in Organocatalysis. Angewandte Chemie International Edition, 47(33), 6154-6157. Available at: [Link]
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Jacobsen, E. N., & Sigman, M. S. (2016). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. Accounts of Chemical Research, 49(5), 1064-1075. Available at: [Link] [4][5]3. Goodman, J. M. (2021). Theoretical Perspectives in Organocatalysis. Chemistry – A European Journal, 27(5), 1595-1609. Available at: [Link] [7]4. Hayashi, Y., Okamura, D., et al. (2014). A Theoretical and Experimental Study of the Effects of Silyl Substituents in Enantioselective Reactions Catalyzed by Diphenylprolinol Silyl Ether. Chemistry – A European Journal, 20(51), 17077-17088. Available at: [Link] [1]5. Paton, R. S., Peng, Q., & Duarte, F. (2016). Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. Chemical Society Reviews, 45(22), 6093-6107. Available at: [Link] [3][8]6. Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry – A European Journal, 20(38), 12072-12082. Available at: [Link] [12]7. Singleton, D. A. (2017). The Role of Non-Covalent Interactions in Asymmetric Catalysis. Journal of the American Chemical Society, 139(39), 13624-13636. Available at: [Link]
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Jørgensen, K. A., Halskov, K. S., et al. (2016). Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. Accounts of Chemical Research, 49(10), 2246-2257. Available at: [Link] [2]9. List, B. (2016). Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research, 49(5), 1007-1008. Available at: [Link]
-
Armstrong, A., & Black, R. (2003). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society, 125(36), 10994-10995. Available at: [Link] [10]11. Chen, Y.-C., et al. (2025). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Reactions. Angewandte Chemie International Edition, 64(e202500378). Available at: [Link] [6]12. Houk, K. N., & Bahmanyar, S. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 31-38. Available at: [Link] [9]13. Hayashi, Y., & Gotoh, H. (2005). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 7(9), 1687-1689. Available at: [Link]
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The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and Development of Corey-Bakshi-Shibata (CBS) Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Among the arsenal of synthetic methodologies, the enantioselective reduction of prochiral ketones to chiral secondary alcohols stands as a pivotal transformation. This in-depth technical guide delves into the discovery and development of the Corey-Bakshi-Shibata (CBS) reagents, a class of chiral oxazaborolidine catalysts that revolutionized asymmetric synthesis. We will explore the historical context of their inception, the intricate mechanistic details that govern their remarkable stereoselectivity, and their broad applications in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs). This guide is intended to serve as a comprehensive resource, providing not only the fundamental principles but also practical insights into the application of this powerful catalytic system.
A Historical Perspective: From Stoichiometric Reagents to Catalytic Power
The journey towards the highly efficient and selective CBS reduction began with the pioneering work on stoichiometric chiral reducing agents. In the early 1980s, the laboratory of Itsuno first reported the use of pre-formed complexes of borane with chiral β-amino alcohols for the enantioselective reduction of ketones.[1][2] While a significant step forward, these methods required stoichiometric amounts of the chiral reagent, limiting their practicality for large-scale applications.
The true paradigm shift occurred in 1987 when E. J. Corey, along with his postdoctoral researchers Ramanath K. Bakshi and Saizo Shibata, introduced a catalytic system based on a chiral oxazaborolidine derived from the amino acid proline.[3][4] This discovery, now famously known as the Corey-Bakshi-Shibata (CBS) reduction or Corey-Itsuno reduction, transformed the field by enabling the use of only a catalytic amount (typically 1-10 mol%) of the chiral entity to achieve high levels of enantioselectivity.[5] This breakthrough not only enhanced the efficiency and atom economy of the process but also broadened its applicability in organic synthesis.
The Heart of the Matter: The Oxazaborolidine Catalyst and the Mechanism of Enantioselection
The remarkable efficacy of the CBS reduction lies in the unique structure of the oxazaborolidine catalyst and its intricate interplay with the borane reducing agent and the ketone substrate.
Genesis of the Catalyst: Synthesis and Structural Features
The most commonly employed CBS catalysts are derived from readily available chiral amino acids, such as proline. The synthesis typically involves the reaction of the corresponding chiral amino alcohol with a boronic acid or a borane source.[6] For instance, the widely used (S)-2-Methyl-CBS-oxazaborolidine is prepared from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid.
Figure 1: General synthesis of the (S)-2-Methyl-CBS-oxazaborolidine catalyst.
The rigid bicyclic structure of the oxazaborolidine is crucial for achieving high enantiomeric excess.[7] This rigidity creates a well-defined chiral environment that dictates the facial selectivity of the hydride transfer.
The Catalytic Cycle: A Symphony of Interactions
The currently accepted mechanism for the CBS reduction involves a series of coordinated steps that activate both the reducing agent and the substrate, leading to a highly organized transition state.[7][8]
-
Activation of the Borane: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (a Lewis acid), forming a catalyst-borane complex. This coordination enhances the hydridic character of the borane, making it a more potent reducing agent.[1]
-
Coordination of the Ketone: The Lewis acidic endocyclic boron atom of the catalyst then coordinates to the carbonyl oxygen of the prochiral ketone. This coordination polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The ketone binds to the catalyst in a specific orientation to minimize steric interactions between its substituents and the chiral framework of the catalyst. The larger substituent on the ketone typically orients away from the catalyst's bulky groups.[7]
-
Intramolecular Hydride Transfer: The activated hydride from the coordinated borane is then transferred to the electrophilic carbonyl carbon via a highly organized, six-membered, chair-like transition state. This intramolecular delivery of the hydride to one specific face of the ketone is the key to the high enantioselectivity of the reaction.[9]
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which can then enter a new catalytic cycle. The chiral alcohol product is obtained after a standard workup procedure.[7]
Figure 2: Simplified catalytic cycle of the Corey-Bakshi-Shibata reduction.
Factors Influencing Enantioselectivity: A Deeper Dive
The remarkable success of the CBS reduction lies in its high degree of stereocontrol. Several factors can be fine-tuned to optimize the enantiomeric excess (ee) of the desired product.
Catalyst Structure
The steric and electronic properties of the substituent on the boron atom of the oxazaborolidine catalyst play a significant role in determining the enantioselectivity. While the methyl-substituted catalyst (Me-CBS) is widely used, other derivatives with different alkyl or aryl groups have been developed to cater to specific substrates.[3]
Substrate Scope and Limitations
The CBS reduction is effective for a wide range of prochiral ketones, including aryl-alkyl, dialkyl, and α,β-unsaturated ketones.[3][10] However, the steric differentiation between the two substituents flanking the carbonyl group is a critical factor. Ketones with significantly different-sized substituents generally give higher enantioselectivities. For α,β-unsaturated ketones, the CBS reduction chemoselectively reduces the carbonyl group without affecting the carbon-carbon double bond.[11]
| Substrate Type | Typical Enantioselectivity (% ee) | Notes |
| Aryl-alkyl ketones | >95 | Excellent substrates due to significant steric and electronic differences. |
| Dialkyl ketones | 80-98 | Enantioselectivity depends on the size difference between the alkyl groups. |
| α,β-Unsaturated ketones | 90-99 | Highly chemoselective for the carbonyl group. |
| Hindered ketones | Variable | May require modified catalysts or reaction conditions. |
Reaction Conditions
Temperature: Temperature is a crucial parameter in optimizing enantioselectivity. In many cases, lower temperatures lead to higher enantiomeric excess.[3] However, the optimal temperature can be substrate-dependent.
Solvent: Anhydrous conditions are essential for the CBS reduction, as water can react with the borane reagent and the catalyst, leading to a decrease in both yield and enantioselectivity.[7] Tetrahydrofuran (THF) is the most commonly used solvent.
Borane Source: Various borane sources can be employed, with borane-dimethyl sulfide complex (BH₃·SMe₂) and borane-THF complex (BH₃·THF) being the most common.[7] Catecholborane is another effective reducing agent, particularly for α,β-unsaturated ketones, and can sometimes lead to higher enantioselectivities at very low temperatures.[3][7]
Practical Applications: From Laboratory Scale to Industrial Synthesis
The CBS reduction has found widespread application in the synthesis of a vast array of complex molecules, demonstrating its reliability and versatility.
Total Synthesis of Natural Products
The ability to introduce a chiral center with high stereocontrol makes the CBS reduction an invaluable tool in the total synthesis of natural products. It has been employed in the synthesis of various classes of natural products, including prostaglandins, terpenoids, and alkaloids.[3][10]
| Natural Product | Key Ketone Substrate | Yield (%) | ee (%) | Reference |
| MK-0417 (Dorzolamide) | Bicyclic sulfone | - | >95 | [6] |
| Kanamienamide Precursor | 7-(Benzyloxy)hept-1-en-3-one | - | - | [3] |
Pharmaceutical and Agrochemical Synthesis
The scalability and high enantioselectivity of the CBS reduction have made it an attractive method for the industrial production of chiral intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.[6] A notable example is its use in the synthesis of the carbonic anhydrase inhibitor Dorzolamide (Trusopt®), used to treat glaucoma.[6]
Experimental Protocols: A Guide for the Bench Chemist
To ensure the successful implementation of the CBS reduction, meticulous attention to experimental detail is paramount.
Preparation of the (S)-2-Methyl-CBS-oxazaborolidine Catalyst
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Toluene
-
Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the (S)-2-Methyl-CBS-oxazaborolidine catalyst, which can often be used without further purification.
General Procedure for the Asymmetric Reduction of a Prochiral Ketone
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (or the corresponding (R)-enantiomer)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the CBS catalyst (5-10 mol%) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the borane solution (1.0-1.5 equivalents) to the catalyst solution and stir for 10-15 minutes to form the active catalyst-borane complex.
-
In a separate flask, prepare a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the pre-formed catalyst-borane complex.
-
Stir the reaction mixture at the chosen temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Perform an appropriate workup, which may include an acidic or basic wash, followed by extraction and purification by column chromatography to isolate the chiral alcohol.
Workup and Troubleshooting:
-
Low Enantioselectivity: This can be due to moisture in the reaction, impure reagents, or a non-optimal reaction temperature. Ensure all glassware is rigorously dried and use anhydrous solvents. Re-optimize the reaction temperature.[12]
-
Low Yield: Incomplete reaction or side reactions can lead to low yields. Ensure the borane reagent is of high quality and that the reaction is allowed to proceed to completion.
-
Side Reactions: In some cases, hydroboration of other functional groups can occur. The choice of borane source and reaction conditions can help to minimize these side reactions.[13]
The Future of Asymmetric Ketone Reduction
The discovery of the CBS reagents marked a pivotal moment in the history of asymmetric synthesis. The principles of dual activation and a highly organized transition state have inspired the development of numerous other catalytic systems. Current research in this area focuses on the development of more robust and recyclable catalysts, including polymer-supported versions, and the expansion of the substrate scope to even more challenging ketones. Computational studies continue to provide deeper insights into the reaction mechanism, paving the way for the rational design of next-generation catalysts with even greater efficiency and selectivity.[3]
Conclusion
The Corey-Bakshi-Shibata reduction has firmly established itself as a powerful and reliable method for the enantioselective synthesis of chiral alcohols. Its broad applicability, high stereoselectivity, and operational simplicity have made it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its historical development, mechanistic underpinnings, and the factors influencing its outcome is crucial for its successful application. As the demand for enantiomerically pure compounds continues to grow, the legacy of the CBS reagents will undoubtedly continue to inspire innovation in the field of asymmetric catalysis for years to come.
References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Name Reaction Chemistry. [Link]
-
Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. J. Chem. Soc., Chem. Commun.1983 , 469-470. [Link]
-
Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. J. Am. Chem. Soc.1987 , 109 (25), 7925–7926. [Link]
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Recent advances in the synthesis of polymer supported catalysts: a review. Discover Applied Sciences. [Link]
-
Itsuno-Corey Reduction. SynArchive. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed.. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition. [Link]
-
A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Harvard University. [Link]
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]
-
Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]
-
Corey-Bakshi-Shibata reduction. YouTube. [Link]
-
Corey–Itsuno reduction. Grokipedia. [Link]
-
CBS catalyst. Grokipedia. [Link]
-
A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems. ResearchGate. [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Royal Society of Chemistry. [Link]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications. [Link]
-
Corey-Bakshi-Shibata Reduction. MSU chemistry. [Link]
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An In-Depth Technical Guide to the Chirality and Absolute Configuration of (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Abstract
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is a chiral tertiary alcohol that has garnered significant attention as a versatile building block in medicinal chemistry and a powerful tool in asymmetric synthesis.[1] Its rigid pyrrolidine scaffold, derived from the natural amino acid D-proline, combined with the steric bulk of the diphenylmethanol group, imparts a unique stereochemical environment crucial for inducing enantioselectivity. This guide provides an in-depth exploration of the synthesis, chiroptical properties, and definitive methods for determining the absolute configuration of this important chiral auxiliary. We will delve into the causality behind experimental choices in its synthesis and analysis, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Chiral Scaffold
Chirality is a fundamental property in pharmaceutical sciences, as the enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the ability to synthesize and confirm the absolute configuration of enantiomerically pure compounds is paramount in drug discovery and development.[3]
This compound, often referred to as a diphenylprolinol derivative, serves as a cornerstone chiral intermediate. Its structure is instrumental in the synthesis of complex, enantiomerically pure molecules, particularly those targeting the central nervous system.[1] The defined three-dimensional arrangement of its functional groups is key to its utility in creating stereoselective interactions with biological targets like neurotransmitter receptors and enzymes.[1] This guide will illuminate the critical aspects of its stereochemistry, from its rational synthesis to its unambiguous structural elucidation.
Enantiospecific Synthesis: A Logic-Driven Approach
The synthesis of this compound is designed to preserve and transfer the chirality from an inexpensive, naturally occurring chiral starting material. The most common and logical approach begins with D-proline, the enantiomer of the more common L-proline, to establish the desired (R) configuration at the C-2 position of the pyrrolidine ring.
Synthetic Strategy: From Amino Acid to Chiral Alcohol
The conversion involves a two-step process: esterification of the carboxylic acid followed by a Grignard reaction. This pathway is efficient and ensures high stereochemical fidelity.
-
Causality of Esterification: The initial conversion of the carboxylic acid in D-proline to a methyl or ethyl ester is critical. This transformation protects the acidic proton of the carboxyl group, which would otherwise quench the highly basic Grignard reagent in the subsequent step, preventing the desired carbon-carbon bond formation.
-
The Grignard Reaction's Role: The addition of an excess of phenylmagnesium bromide, a powerful nucleophile, to the proline ester is the key bond-forming step. The Grignard reagent attacks the electrophilic carbonyl carbon of the ester twice. The first addition forms a ketone intermediate, which is immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup. The use of two equivalents of the phenyl Grignard reagent is essential for the formation of the diphenylmethanol moiety.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis, starting from the commercially available N-benzyl-D-proline methyl ester.
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and should be maintained at a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Grignard Reaction with N-Benzyl-D-proline Methyl Ester
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of N-benzyl-D-proline methyl ester in anhydrous diethyl ether via a dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.[4]
Step 3: Workup and Purification
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Determination of Absolute Configuration: The Unambiguous Proof
While the synthesis is designed to be enantiospecific, absolute confirmation of the stereochemistry is a cornerstone of quality control and regulatory compliance in drug development. Several powerful analytical techniques can be employed for this purpose.[3]
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration.[5][6] This technique relies on the diffraction pattern of X-rays by a single, high-quality crystal.
Principle of Self-Validation: The process is self-validating through the refinement of the crystal structure. The final refined model is compared to the experimental diffraction data, and a low R-value (residual factor) indicates a good fit, confirming the determined structure.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount.[6] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.[6] As the crystal is rotated, a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to determine the precise atomic positions.
-
Absolute Configuration Assignment: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous dispersion effects (the Friedel pairs). The Flack parameter is calculated, with a value close to zero confirming the correct (R) or (S) assignment.[8]
Workflow for X-ray Crystallography
Sources
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Determination Of The Absolute Configuration Of 1-Phenylethanol | Cram [cram.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
solubility of (R)-diphenylprolinol in common organic solvents
An In-Depth Technical Guide to the Solubility of (R)-diphenylprolinol in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly known as (R)-diphenylprolinol. As a cornerstone chiral catalyst in modern asymmetric synthesis, particularly in reactions like the Corey-Bakshi-Shibata (CBS) reduction, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. This document is intended for researchers, chemists, and drug development professionals who utilize this critical reagent.
The Molecular Basis of Solubility: A Structural Perspective
The solubility of (R)-diphenylprolinol is dictated by its unique molecular architecture. Three primary functional domains govern its interactions with various solvents:
-
The Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents (e.g., alcohols).
-
The Pyrrolidine Ring: The tertiary amine within this ring acts as a hydrogen bond acceptor and contributes to the molecule's overall polarity.
-
Two Phenyl (-C₆H₅) Rings: These large, nonpolar aromatic rings dominate the molecular surface area. They are capable of engaging in van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic or nonpolar solvents.
The interplay of these features means that (R)-diphenylprolinol is an amphiphilic molecule, possessing both polar and nonpolar characteristics. Its solubility in a given solvent is determined by the balance of interactions between the solvent and these distinct molecular domains.
Caption: Intermolecular forces governing (R)-diphenylprolinol solubility.
Quantitative Solubility Data
Precise, universally reported solubility data for (R)-diphenylprolinol is often embedded within broader process chemistry studies rather than dedicated physicochemical analyses. The following table synthesizes available data and provides empirically observed solubility trends. The data represents solubility at ambient temperature (approx. 20-25 °C) unless otherwise specified.
| Solvent Class | Solvent Name | Formula | Solubility Category | Quantitative Value (g/L) | Citation(s) |
| Polar Protic | Methanol | CH₃OH | Very Soluble | > 100 | |
| Ethanol | C₂H₅OH | Soluble | ~50-100 | ||
| Isopropanol | C₃H₇OH | Sparingly Soluble | < 10 | ||
| Polar Aprotic | Tetrahydrofuran (THF) | C₄H₈O | Very Soluble | > 200 | |
| Dichloromethane (DCM) | CH₂Cl₂ | Very Soluble | > 200 | ||
| Acetone | C₃H₆O | Soluble | Not specified | ||
| Acetonitrile | CH₃CN | Sparingly Soluble | Not specified | ||
| Aromatic | Toluene | C₇H₈ | Soluble | > 33 at 20 °C | |
| Xylenes | C₈H₁₀ | Soluble | Not specified | ||
| Aliphatic | Hexanes | C₆H₁₄ | Insoluble | < 1 | |
| Heptane | C₇H₁₆ | Insoluble | < 1 |
Analysis:
-
High Solubility in Polar Solvents: The high solubility in methanol, THF, and DCM is attributed to strong hydrogen bonding and dipole-dipole interactions. THF and DCM are particularly effective as they can solvate both the polar and nonpolar portions of the molecule without the competing self-association seen in protic solvents.
-
Moderate Solubility in Aromatic Solvents: Toluene provides favorable van der Waals and potential π-π stacking interactions with the phenyl rings, leading to good solubility.
-
Insolubility in Aliphatics: The lack of any significant polar or aromatic character makes aliphatic solvents like hexanes and heptane poor solvents for (R)-diphenylprolinol. The energy required to break the crystal lattice of the solid is not compensated by favorable solute-solvent interactions.
Standard Protocol for Experimental Solubility Determination
For solvents not listed or for applications requiring high precision, direct experimental measurement is necessary. The isothermal equilibrium method is a robust and reliable technique for determining the solubility of a crystalline solid like (R)-diphenylprolinol.
Principle: A supersaturated mixture of the solute and solvent is agitated at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured, typically gravimetrically.
Required Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled shaker or stirring plate with a water/oil bath
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid (R)-diphenylprolinol to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours. This extended time is critical to ensure the system reaches true thermodynamic equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours, permitting the excess solid to settle.
-
Sample Extraction: Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe, ensuring no solid particles are disturbed. Immediately attach a syringe filter and dispense the solution into a pre-weighed, clean vial. Record the exact volume transferred.
-
Solvent Evaporation: Evaporate the solvent from the second vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes the solvent without degrading the solute.
-
Calculation: Weigh the vial containing the dried (R)-diphenylprolinol residue. The solubility (S) is calculated as follows:
S (g/L) = (Weight_final - Weight_initial) / Volume_transferred (L)
Self-Validation & Trustworthiness:
-
Kinetic vs. Thermodynamic Solubility: A common error is measuring solubility before equilibrium is reached. To verify, take measurements at different time points (e.g., 12, 24, and 36 hours). The solubility value should plateau once equilibrium is achieved.
-
Reproducibility: The experiment should be performed in triplicate to ensure the results are consistent and to calculate a standard deviation.
Caption: Experimental workflow for the gravimetric determination of solubility.
Impact of Temperature on Solubility
The dissolution of (R)-diphenylprolinol is generally an endothermic process, meaning its solubility in most organic solvents increases with temperature. This relationship is described by the van't Hoff equation. For practical purposes, this means that heating a solution can dissolve more solute, a principle commonly exploited for recrystallization. Conversely, cooling a saturated solution will induce crystallization, a critical factor in product isolation and purification. When developing a process, it is often essential to determine the solubility at various temperatures to construct a solubility curve, which informs the optimal temperature profile for crystallization.
References
-
PubChem Compound Summary for (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Source: National Center for Biotechnology Information. [Link]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chiral Catalysis
In the realm of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the ability to selectively produce one enantiomer of a chiral molecule is paramount. Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and chiral metal catalysis. Small organic molecules, such as the proline-derived catalyst (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, offer a robust, environmentally benign, and often highly selective means to construct complex chiral architectures.[1][2] This catalyst, a member of the diarylprolinol family, has proven to be exceptionally versatile, effectively catalyzing a range of carbon-carbon bond-forming reactions with high enantioselectivity.[3][4][5] Its utility stems from its ability to activate substrates through the formation of transient iminium ions or enamines, thereby lowering the energy of activation for nucleophilic attack and providing a sterically defined environment for stereocontrol.[3][4][6]
This compound is a chiral tertiary alcohol that serves as a versatile building block in the synthesis of enantiomerically pure molecules, which is critical for enhancing the efficacy and safety of drug candidates.[7] The presence of the diphenylmethanol group attached to a benzyl-substituted pyrrolidine ring makes it particularly effective in various stereoselective reactions.[7]
This guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into the mechanistic underpinnings of its catalytic activity and provide detailed, field-tested protocols for key transformations, empowering researchers to leverage this powerful tool in their synthetic endeavors.
Mechanistic Principles: Iminium and Enamine Activation
The catalytic prowess of this compound and its derivatives lies in their ability to engage in two primary modes of substrate activation: iminium ion formation and enamine formation .[3][4][6] This dual reactivity allows for the catalysis of a broad spectrum of asymmetric reactions.
Iminium Ion Catalysis: LUMO-Lowering Activation
In reactions involving α,β-unsaturated aldehydes, the secondary amine of the catalyst reversibly condenses with the aldehyde to form a chiral iminium ion. This transformation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, activating it for nucleophilic attack.[1] The bulky diphenylmethyl group and the benzyl substituent on the pyrrolidine ring create a well-defined chiral pocket, effectively shielding one face of the iminium ion and directing the incoming nucleophile to the opposite face, thus ensuring high enantioselectivity.[3][4] This activation mode is central to reactions like the Diels-Alder reaction and Michael additions.
Enamine Catalysis: HOMO-Raising Activation
Conversely, when reacting with saturated aldehydes or ketones, the catalyst forms a chiral enamine intermediate. The formation of the enamine raises the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, increasing its reactivity towards electrophiles.[1] Again, the steric environment created by the catalyst dictates the facial selectivity of the subsequent electrophilic attack, leading to the formation of a specific enantiomer. This mechanism is operative in reactions such as asymmetric aldol and Mannich reactions.
Below is a diagram illustrating the dual catalytic cycles of a diarylprolinol-type catalyst.
Caption: Dual catalytic cycles of diarylprolinol catalysts.
Application Note 1: Asymmetric Michael Addition to α,β-Unsaturated Aldehydes
The Michael addition is a cornerstone of C-C bond formation. The use of this compound provides a highly efficient and enantioselective route to chiral 1,5-dicarbonyl compounds and their derivatives, which are valuable synthetic intermediates.
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Cinnamaldehyde
This protocol details the asymmetric Michael addition of dimethyl malonate to cinnamaldehyde, a classic example demonstrating the efficacy of the catalyst.
Materials:
-
This compound (Catalyst)
-
Cinnamaldehyde
-
Dimethyl malonate
-
Benzoic acid (co-catalyst)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (0.02 mmol, 2 mol%) and benzoic acid (0.02 mmol, 2 mol%) in toluene (1.0 mL) at room temperature, add cinnamaldehyde (1.0 mmol).
-
Stir the mixture for 5 minutes to allow for pre-formation of the iminium ion.
-
Add dimethyl malonate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results
The reaction typically affords the Michael adduct in high yield and with excellent enantioselectivity.
| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2 | Benzoic Acid | Toluene | 36 | 95 | 98 |
| 2 | 5 | Acetic Acid | CH2Cl2 | 48 | 92 | 95 |
| 3 | 2 | None | Toluene | 72 | 65 | 80 |
Data are representative and may vary based on specific reaction conditions and purity of reagents.
Causality Behind Experimental Choices
-
Co-catalyst: The Brønsted acid co-catalyst (e.g., benzoic acid) facilitates both the formation of the iminium ion and the final hydrolysis step to release the product and regenerate the catalyst.
-
Solvent: A non-polar aprotic solvent like toluene is often preferred to minimize competing side reactions and to enhance the catalyst's effectiveness.
-
Catalyst Loading: Low catalyst loadings (1-5 mol%) are typically sufficient due to the high catalytic turnover of the diarylprolinol system.[8]
The workflow for this experimental protocol is visualized below.
Caption: Workflow for the asymmetric Michael addition protocol.
Application Note 2: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[9] this compound catalyzes the direct asymmetric aldol reaction between ketones and aldehydes via an enamine intermediate.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol outlines the reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark for this transformation.
Materials:
-
This compound (Catalyst)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Water (co-solvent)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (0.1 mmol, 20 mol%) in a mixture of DMSO and water (9:1, 1.0 mL), add cyclohexanone (1.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add 4-nitrobenzaldehyde (0.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, add water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of the corresponding Mosher's esters.
Expected Results
This reaction typically yields the corresponding anti-aldol adduct as the major diastereomer with high enantioselectivity.[9]
| Entry | Catalyst Loading (mol%) | Solvent System | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) |
| 1 | 20 | DMSO/H2O (9:1) | 48 | 85 | 95:5 | 99 |
| 2 | 10 | DMSO | 72 | 70 | 90:10 | 97 |
| 3 | 20 | CH3CN | 48 | 65 | 88:12 | 92 |
Data are representative and may vary based on specific reaction conditions and purity of reagents.
Causality Behind Experimental Choices
-
Solvent System: The use of a polar aprotic solvent like DMSO, often with a small amount of water, can enhance the reaction rate and selectivity by promoting the formation of the enamine and facilitating the proton transfer steps.
-
Reagent Stoichiometry: Using an excess of the ketone (nucleophile) helps to drive the reaction to completion and minimize side reactions of the aldehyde (electrophile).
-
Catalyst Structure: The bulky diphenylmethanol group plays a crucial role in controlling the E/Z geometry of the enamine intermediate, which in turn dictates the diastereoselectivity of the aldol addition.
Troubleshooting and Considerations
-
Low Reactivity: If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial, although this could potentially impact enantioselectivity. The purity of the reagents, particularly the aldehyde, is also critical.
-
Low Enantioselectivity: Ensure the catalyst is of high enantiomeric purity. The presence of water and other protic impurities can sometimes be detrimental, so using anhydrous solvents may be necessary for certain substrates.
-
Difficult Purification: The catalyst can sometimes be challenging to separate from the product. Performing an acidic wash of the organic layer during workup can help to protonate the catalyst and move it into the aqueous phase.
Conclusion
This compound is a highly effective and versatile organocatalyst for a range of important asymmetric transformations. Its ability to operate through both iminium and enamine activation modes makes it a valuable tool for the synthesis of complex chiral molecules.[3][4][6] The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in their own synthetic campaigns. By understanding the underlying mechanistic principles and the rationale behind the experimental conditions, scientists can effectively optimize these reactions for their specific targets, accelerating the discovery and development of new chemical entities.
References
- Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions.
- Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
- Organocatalytic Enantioselective Henry Reactions. MDPI.
- Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents.
- Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments.
- The diarylprolinol silyl ether system: a general organoc
- The Diarylprolinol Silyl Ether System: A General Organocatalyst.
- Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. Ingenta Connect.
- Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Organic Chemistry Portal.
- (1-Benzylpyrrolidin-2-yl)diphenylmethanol | CAS 16226-60-1. Benchchem.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
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- 5. Diarylprolinol Derivatives in Organocatalysis From Another Point ...: Ingenta Connect [ingentaconnect.com]
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- 8. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]
- 9. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
protocol for enantioselective reduction of ketones with (R)-diphenylprolinol
An Application Guide to the Enantioselective Reduction of Ketones via the Corey-Bakshi-Shibata (CBS) Protocol Using (R)-α,α-Diphenylprolinol
Introduction: The Quest for Chirality
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis. These chiral alcohols are invaluable building blocks for a vast array of pharmaceuticals, natural products, and advanced materials. Among the most reliable and widely adopted methods for achieving this is the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] This protocol utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, to stereoselectively deliver a hydride from a stoichiometric borane source to a ketone.
This application note provides a detailed guide for researchers on the theory, application, and practical execution of the CBS reduction, specifically focusing on the catalyst generated from (R)-α,α-diphenylprolinol. This precursor leads to the formation of the (S)-alcohol product with high levels of enantiomeric excess (ee). We will delve into the mechanistic underpinnings of the reaction's selectivity, provide step-by-step protocols for catalyst generation and ketone reduction, and offer field-proven insights for troubleshooting and optimization.
Mechanism of Action: A Symphony of Lewis Acid-Base Activation
The remarkable efficacy of the CBS reduction stems from a well-defined catalytic cycle that involves the dual activation of both the reducing agent and the ketone substrate.[4][5] The process, as originally elucidated by E.J. Corey and his collaborators, can be broken down into four key stages.[6]
-
Catalyst-Borane Complex Formation: The cycle begins with the coordination of a Lewis acidic borane molecule (e.g., BH₃·THF) to the lone pair of the Lewis basic nitrogen atom within the (R)-oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and simultaneously activates the borane, priming it as a potent hydride donor.[1][7]
-
Ketone Coordination: The prochiral ketone substrate then coordinates to the now highly Lewis acidic endocyclic boron of the catalyst-borane complex. This coordination is sterically directed; the ketone preferentially binds via the lone pair on its oxygen atom that is sterically more accessible, which is the one closer to the smaller substituent (Rₛ) of the ketone.[4][7]
-
Enantioselective Hydride Transfer: This precise geometric arrangement positions the activated borane for a face-selective, intramolecular hydride transfer to the carbonyl carbon. The transfer proceeds through a highly organized, six-membered, chair-like or boat-like transition state.[2][8] This conformation minimizes steric interactions, primarily between the larger ketone substituent (Rₗ) and the catalyst's diphenylmethyl group, thereby dictating the stereochemical outcome of the reduction.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed. This intermediate is displaced by another molecule of borane, releasing the chiral secondary alcohol (after workup) and regenerating the active catalyst-borane complex to re-enter the catalytic cycle.[2][7]
This elegant mechanism ensures high catalytic turnover and exceptional levels of enantiocontrol for a broad range of substrates.[2]
Caption: Catalytic cycle for the enantioselective reduction of a ketone.
Experimental Protocols
Success in the CBS reduction hinges on meticulous experimental technique, particularly the rigorous exclusion of moisture, which can significantly diminish enantioselectivity.[1][4][7] The following protocols detail the in situ generation of the catalyst followed by the reduction of acetophenone as a representative example.
Protocol 1: In Situ Generation of the CBS Catalyst and Asymmetric Reduction
This method is convenient as it avoids the isolation of the air- and moisture-sensitive oxazaborolidine catalyst.[9]
Materials and Equipment:
-
(R)-α,α-Diphenylprolinol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone (or other prochiral ketone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk line or nitrogen/argon manifold
-
Oven-dried glassware (two-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a positive pressure of dry nitrogen or argon.
-
Catalyst Formation:
-
To the flask, add (R)-α,α-diphenylprolinol (e.g., 0.25 mmol, 0.1 eq).
-
Add anhydrous THF (e.g., 5 mL) via syringe to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 M BH₃·THF solution (e.g., 0.75 mmol, 0.3 eq) dropwise via syringe.
-
Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the oxazaborolidine catalyst forms in situ.
-
-
Ketone Reduction:
-
Cool the reaction mixture to the desired temperature. For many substrates, -20 °C to -40 °C provides a good balance of reaction rate and enantioselectivity, although lower temperatures down to -78 °C can be beneficial.[1]
-
In a separate dry flask, prepare a solution of the ketone (e.g., acetophenone, 2.5 mmol, 1.0 eq) in anhydrous THF (e.g., 10 mL).
-
Add the ketone solution dropwise to the stirred catalyst mixture over 30-60 minutes using a syringe pump or dropping funnel.
-
Simultaneously, add additional 1.0 M BH₃·THF solution (e.g., 3.0 mmol, 1.2 eq) to the reaction mixture via a separate syringe pump at a rate that maintains a slight excess of borane throughout the ketone addition.
-
After the additions are complete, allow the reaction to stir at the same temperature for 1-4 hours, monitoring progress by TLC or GC.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, carefully quench the excess borane by slowly adding methanol dropwise at the reaction temperature until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude alcohol product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Substrate Scope and Performance
The CBS reduction is highly effective for a wide variety of ketone substrates.[1] Aryl-alkyl ketones are particularly excellent substrates, typically affording the corresponding alcohols in high yields and enantioselectivities.
| Ketone Substrate | Product | Typical Yield (%) | Typical ee (%) |
| Acetophenone | (S)-1-Phenylethanol | >95 | >96 |
| Propiophenone | (S)-1-Phenyl-1-propanol | >92 | >92 |
| α-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | High | >90 |
| 2-Butanone | (S)-2-Butanol | Moderate | ~75-85 |
| 3-Methyl-2-butanone | (S)-3-Methyl-2-butanol | High | >85 |
| α,β-Unsaturated Ketones | Chiral Allylic Alcohols | Good-High | >90 |
Data compiled from representative literature procedures. Actual results may vary based on specific reaction conditions.[1][10][11]
Key Considerations and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (ee) | 1. Presence of water in reagents or solvent.[4][7]2. Impurities (borohydride species) in the commercial BH₃·THF solution.[1]3. Reaction temperature is too high.[1]4. Insufficient catalyst loading. | 1. Use freshly distilled, anhydrous solvents. Dry glassware thoroughly. Run the reaction under a strict inert atmosphere.2. Use freshly opened bottles of high-purity borane reagents. Some protocols suggest generating diborane in situ for optimal results.3. Lower the reaction temperature. Perform an optimization screen from -20 °C to -78 °C.4. Increase catalyst loading from 5 mol% to 10 mol%. |
| Slow or Incomplete Reaction | 1. Low reaction temperature.2. Deactivation of the catalyst.3. Sterically hindered ketone. | 1. Allow the reaction to run for a longer period or slightly increase the temperature after an initial low-temperature period.2. Ensure anhydrous conditions are maintained. Ensure the borane source is active.3. Increase catalyst loading and/or use a more reactive borane source like BH₃·SMe₂. |
| Side Reactions (e.g., hydroboration of alkenes) | For α,β-unsaturated ketones, hydroboration of the C=C bond can compete with ketone reduction. | The CBS reduction is generally highly chemoselective for the ketone.[1] However, if this is an issue, lowering the temperature and ensuring slow addition of reagents can improve selectivity. |
Conclusion
The enantioselective reduction of ketones using the catalyst derived from (R)-diphenylprolinol is a powerful, predictable, and versatile tool for accessing chiral secondary alcohols. Its well-understood mechanism allows for rational optimization, while its broad substrate scope has cemented its place in both academic and industrial laboratories. By adhering to rigorous anhydrous techniques and carefully controlling reaction parameters, researchers can reliably achieve high yields and excellent enantioselectivities, paving the way for the efficient synthesis of complex chiral molecules.
References
-
Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Allery, J. (2021, September 15). CBS Reduction, Enantioselective Catalysis. YouTube. Retrieved from [Link]
-
Mathre, D. J., et al. (1998). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][6][7]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses, Coll. Vol. 9, p.391. Retrieved from [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
NROChemistry. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Retrieved from [Link]
-
(R)-2-Methyl-CBS-oxazaborolidine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Enantioselective Reduction of Ketones Catalyzed by Rare-Earth Metals Complexed with Phenoxy Modified Chiral Prolinols. Molecules, 25(18), 4287. Retrieved from [Link]
-
Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions. Retrieved from [Link]
-
Enantioselective reduction of ketones. (n.d.). In Wikipedia. Retrieved from [Link]
-
Staggs, S. M., et al. (2016). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. In Lewis Base Catalysis in Organic Synthesis (pp. 387-456). Retrieved from [Link]
-
Kanth, J. V. B., et al. (2004). A 1,3,2-oxazaborolidine dimer derived from (S)-α,α-diphenylprolinol. Acta Crystallographica Section C: Crystal Structure Communications, 60(3), o202–o204. Retrieved from [Link]
-
Kanth, J. V. B., et al. (2004). A 1,3,2-oxazaborolidine dimer derived from (S)-α,α-diphenylprolinol. Acta Crystallographica Section C, 60(Pt 3), o202-4. Retrieved from [Link]
-
Kumagai, N., & Shibasaki, M. (2011). Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether. Organic letters, 13(17), 4640–4643. Retrieved from [Link]
-
Parker, D., et al. (1996). Asymmetric borane reduction of prochiral ketones catalyzed by 4-substituted prolinol. Tetrahedron: Asymmetry, 7(9), 2745-2752. Retrieved from [Link]
-
ResearchGate. (2015). How can I know what is the best condition for CBS reduction of my ketone compound? Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism for the CBS reduction? Retrieved from [Link]
-
Kawanami, Y., et al. (2003). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2149. Retrieved from [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. A 1,3,2-oxazaborolidine dimer derived from (S)-α,α-diphenylprolinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol in Asymmetric Diels-Alder Reactions
Introduction: A Privileged Scaffold for Asymmetric Catalysis
The Diels-Alder reaction, a cornerstone of organic synthesis for the construction of six-membered rings, has been profoundly impacted by the advent of organocatalysis. Among the arsenal of chiral organocatalysts, proline and its derivatives have emerged as exceptionally versatile and effective. (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol and its derivatives, often referred to as Hayashi-Jørgensen catalysts, represent a highly successful class of diarylprolinol-based catalysts. These catalysts have demonstrated remarkable efficacy in promoting highly enantioselective and diastereoselective Diels-Alder reactions, particularly with α,β-unsaturated aldehydes as dienophiles.
This technical guide provides an in-depth exploration of the application of this compound, specifically in its active silyl ether form, for asymmetric Diels-Alder cycloadditions. We will delve into the mechanistic underpinnings of this catalytic system, provide a detailed, field-proven experimental protocol, and present representative data to guide researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.
Mechanistic Rationale: The Iminium Ion Activation Pathway
The catalytic prowess of diarylprolinol silyl ethers in Diels-Alder reactions stems from their ability to activate α,β-unsaturated aldehydes towards cycloaddition through the formation of a transient, chiral iminium ion. This activation mode effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby accelerating the reaction with the diene. The entire process is a catalytic cycle, ensuring that a small amount of the organocatalyst can facilitate a significant number of transformations.
The key mechanistic steps are as follows:
-
Iminium Ion Formation: The secondary amine of the pyrrolidine ring of the catalyst reacts with the α,β-unsaturated aldehyde in the presence of an acid co-catalyst to form a highly reactive, chiral iminium ion.
-
Stereocontrolled Cycloaddition: The bulky diphenylmethylsilyl ether group and the N-benzyl group create a well-defined chiral environment around the iminium ion. This steric hindrance directs the approach of the diene to one face of the dienophile, leading to a highly stereoselective [4+2] cycloaddition. The exo transition state is often favored, leading to the formation of the exo diastereomer as the major product.[1][2]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion of the product adduct is then hydrolyzed by water present in the reaction medium, releasing the chiral Diels-Alder adduct and regenerating the catalyst for the next catalytic cycle.
The presence of an acid co-catalyst, such as trifluoroacetic acid (CF₃COOH), is often crucial for efficient turnover by facilitating the formation and regeneration of the iminium ion.[1]
Caption: Catalytic cycle of the diarylprolinol silyl ether-catalyzed Diels-Alder reaction.
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene
This protocol is adapted from the highly successful methodology developed by Hayashi and coworkers for the exo-selective Diels-Alder reaction.[1][2] The active catalyst is the triethylsilyl (TES) ether derivative of this compound, which can be readily prepared from the parent alcohol.
Materials and Reagents:
-
(R)-(1-Benzylpyrrolidin-2-yl)(diphenyl)(triethylsilyloxy)methane (Catalyst)
-
Cinnamaldehyde (Dienophile)
-
Cyclopentadiene (Diene), freshly cracked from dicyclopentadiene
-
Trifluoroacetic acid (CF₃COOH) (Co-catalyst)
-
Toluene (Solvent), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Instrumentation:
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer with stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for enantiomeric excess (ee) determination
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-(1-Benzylpyrrolidin-2-yl)(diphenyl)(triethylsilyloxy)methane (0.02 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL) to the flask and cool the solution to room temperature. Add trifluoroacetic acid (0.04 mmol, 20 mol%).
-
Substrate Addition: To the stirred solution, add cinnamaldehyde (0.2 mmol, 1.0 equiv).
-
Diene Addition: Add freshly cracked cyclopentadiene (0.6 mmol, 3.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Diels-Alder adduct.
-
Analysis: Determine the yield, diastereomeric ratio (exo/endo) by ¹H NMR spectroscopy, and the enantiomeric excess of the major exo isomer by chiral HPLC analysis.
Caption: General experimental workflow for the asymmetric Diels-Alder reaction.
Data Presentation: Representative Results
The following table summarizes typical results for the Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene catalyzed by a diarylprolinol silyl ether, as reported by Hayashi et al.[1] This data showcases the high efficiency and selectivity of this catalytic system.
| Entry | Dienophile (α,β-Unsaturated Aldehyde) | Yield (%) | exo/endo Ratio | ee of exo Isomer (%) |
| 1 | Cinnamaldehyde | 80 | 85:15 | 97 |
| 2 | Crotonaldehyde | 91 | 83:17 | 91 |
| 3 | Acrolein | 85 | 82:18 | 88 |
| 4 | (E)-2-Hexenal | 88 | 86:14 | 93 |
Conditions: Catalyst (10 mol%), CF₃COOH (20 mol%), dienophile (1.0 equiv), cyclopentadiene (3.0 equiv), toluene, room temperature.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: While the reaction can be robust, it is advisable to use anhydrous solvents and perform the reaction under an inert atmosphere for optimal and reproducible results.
-
Freshness of Diene: Cyclopentadiene should be freshly prepared by cracking dicyclopentadiene before use, as it readily dimerizes upon standing.
-
Acid Co-catalyst: The choice and amount of the acid co-catalyst can significantly influence the reaction rate and selectivity. Optimization may be required for different substrates. Perchloric acid has also been shown to be an effective co-catalyst, sometimes leading to faster reactions.[3]
-
Catalyst Purity: The purity of the organocatalyst is crucial for achieving high enantioselectivities. Ensure the catalyst is properly purified before use.
-
Substrate Scope: This catalytic system is generally effective for a range of α,β-unsaturated aldehydes and various dienes. However, highly substituted or electronically different substrates may require optimization of reaction conditions.
Conclusion
This compound and its silyl ether derivatives are powerful and reliable organocatalysts for asymmetric Diels-Alder reactions. The methodology offers a practical and efficient route to enantioenriched six-membered rings, which are valuable building blocks in the synthesis of complex molecules and pharmaceuticals. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this catalytic system an invaluable tool for the modern synthetic chemist.
References
-
Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules. [Link]
-
Gotoh, H., & Hayashi, Y. (2007). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 9(15), 2859–2862. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2007). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Hayashi, Y., Samanta, S., Gotoh, H., & Ishikawa, H. (2008). Asymmetric Diels–Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water. Angewandte Chemie International Edition, 47(35), 6634-6637. [Link]
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- 3. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
Application Notes & Protocols: The Catalytic Cycle of (R)-Diphenylprolinol Silyl Ether in Asymmetric Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Asymmetric Synthesis
The advent of organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based catalysts.[1][2] This field leverages small, purely organic molecules to accelerate chemical reactions with high stereocontrol. Among the pantheon of successful organocatalysts, diarylprolinol derivatives, often referred to as Jørgensen-Hayashi catalysts, have emerged as exceptionally versatile and robust tools for a wide array of asymmetric transformations.[1][3]
This guide provides an in-depth exploration of the (R)-α,α-diphenylprolinol trimethylsilyl ether catalyst and its application in the asymmetric α-alkylation of aldehydes. We will dissect the underlying catalytic cycle, explain the mechanistic rationale for its high efficacy and stereoselectivity, and provide detailed, field-proven protocols for its practical implementation in a laboratory setting. The focus will be on enamine-mediated catalysis, a cornerstone of modern organic synthesis, whereby the catalyst transiently activates the aldehyde substrate for highly selective bond formation.[3][4]
The Engine of Asymmetry: Unraveling the Catalytic Cycle
The power of the (R)-diphenylprolinol silyl ether catalyst lies in its ability to orchestrate a highly controlled reaction sequence through enamine catalysis. The cycle transforms a prochiral aldehyde into a valuable, enantioenriched α-functionalized product.
Causality Behind the Cycle: Why It Works
-
Enamine Formation (The Activation Step): The cycle commences with the rapid and reversible condensation of the secondary amine of the (R)-diphenylprolinol catalyst with the aldehyde substrate. This expels a molecule of water to form a nucleophilic enamine intermediate.[4] This step is critical as it converts the otherwise weakly nucleophilic aldehyde into a much more reactive species, effectively raising its Highest Occupied Molecular Orbital (HOMO) energy.
-
Stereocontrolled C-C Bond Formation: This is the crucial enantioselectivity-determining step. The bulky α,α-diphenyltrimethylsilyloxymethyl group on the pyrrolidine ring acts as a steric shield, effectively blocking one face of the enamine. Consequently, the incoming electrophile (e.g., a Michael acceptor like a nitroalkene) can only approach from the less hindered face. This geometrically constrained attack ensures the formation of one enantiomer over the other with high fidelity.
-
Iminium Ion Intermediate and Hydrolysis (Product Release & Catalyst Regeneration): Following the nucleophilic attack, the resulting intermediate is an iminium ion. This species is readily hydrolyzed by the water molecule produced in the initial condensation step. This hydrolysis event serves two purposes: it releases the desired α-alkylated aldehyde product and, critically, regenerates the (R)-diphenylprolinol catalyst, allowing it to re-enter the catalytic cycle. The catalytic nature of the process means that a substoichiometric amount of the chiral amine can generate a large quantity of the chiral product.[5]
Visualization of the Catalytic Cycle
Sources
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Application Notes and Protocols: (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol in Pharmaceutical Synthesis
Introduction: A Gateway to Chiral Alcohols in Pharmaceutical Manufacturing
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, a chiral amino alcohol derived from the readily available natural amino acid L-proline, stands as a pivotal precursor in the realm of asymmetric synthesis. Its significance in pharmaceutical development lies not in its direct therapeutic activity, but in its role as a powerful tool for establishing specific stereochemistry in drug molecules. The three-dimensional arrangement of atoms in a pharmaceutical compound is critical to its efficacy and safety, and this molecule provides a reliable method for producing single-enantiomer chiral alcohols, which are common structural motifs in a vast array of active pharmaceutical ingredients (APIs).[1][2][3]
This guide provides an in-depth exploration of the primary application of this compound: its use as a precursor for the in-situ generation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.[4][5][6] We will delve into the mechanistic underpinnings of this catalytic system, provide detailed protocols for its application in the enantioselective reduction of prochiral ketones, and showcase its utility in the synthesis of key pharmaceutical intermediates.
The Scientific Foundation: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction
The power of this compound lies in its ability to form a chiral oxazaborolidine catalyst upon reaction with a borane source (e.g., borane-THF or borane-dimethyl sulfide). This in-situ generated catalyst then orchestrates the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[2][4][5]
The remarkable stereocontrol exerted by the CBS catalyst stems from a well-defined, chair-like six-membered transition state. The mechanism can be dissected into the following key steps:
-
Catalyst Formation: this compound reacts with a borane source to form the chiral oxazaborolidine ring.
-
Coordination and Activation: The Lewis acidic boron atom within the oxazaborolidine ring coordinates to the oxygen of the ketone substrate. Simultaneously, the Lewis basic nitrogen atom of the pyrrolidine ring coordinates to the borane reducing agent. This dual activation is crucial for the high reactivity and selectivity of the system.[2][4]
-
Stereoselective Hydride Transfer: The coordinated borane then delivers a hydride to the carbonyl carbon of the ketone through a highly organized, six-membered transition state. The bulky diphenylmethyl and benzyl groups of the catalyst effectively shield one face of the ketone, forcing the hydride to attack from the less sterically hindered face. This directed attack is the origin of the high enantioselectivity.[7]
-
Catalyst Turnover: After the hydride transfer, the resulting alkoxyborane dissociates, regenerating the active CBS catalyst to continue the catalytic cycle. A final workup step liberates the chiral alcohol product.
Application in Pharmaceutical Synthesis: A Case Study
The CBS reduction is a cornerstone of modern pharmaceutical synthesis, enabling the efficient and scalable production of chiral intermediates. A prominent example is its application in the synthesis of the carbonic anhydrase inhibitor Dorzolamide , which is used to treat glaucoma.[7] A key step in the synthesis of Dorzolamide involves the enantioselective reduction of a prochiral ketone intermediate to a specific chiral alcohol. This transformation is achieved with high yield and excellent enantioselectivity using a CBS catalyst derived from a proline analog, highlighting the industrial relevance of this methodology.
Data Presentation: Performance of CBS Catalysts in Ketone Reduction
The versatility of the CBS reduction is demonstrated by its effectiveness across a wide range of ketone substrates. The following table summarizes typical results obtained for the enantioselective reduction of various prochiral ketones using in-situ generated oxazaborolidine catalysts derived from proline-based precursors like this compound.
| Ketone Substrate | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | 95-98 | >95 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 90-95 | >92 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | ~95 | ~85 |
| Benzylacetone | (R)-4-Phenyl-2-butanol | ~82 | ~69 |
| Pinacolone | (R)-3,3-Dimethyl-2-butanol | ~80 | ~89 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >90 | >97 |
Data compiled from various sources utilizing (S)-proline-derived oxazaborolidine catalysts.[8][9]
Experimental Protocols
The following protocols provide a general framework for the in-situ generation of the CBS catalyst from this compound and its application in the enantioselective reduction of a model ketone, acetophenone.
Protocol 1: In-Situ Generation of the CBS Catalyst and Asymmetric Reduction of Acetophenone
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1 M solution)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In-Situ):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (0.05 - 0.1 equivalents relative to the ketone).
-
Add anhydrous THF to dissolve the precursor.
-
Slowly add the borane solution (0.05 - 0.1 equivalents) to the flask at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Cool the catalyst solution to 0 °C or the desired reaction temperature.
-
Slowly add the borane reducing agent (0.6 - 1.0 equivalents) to the catalyst solution.
-
To this mixture, add the solution of acetophenone dropwise over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published methodologies.[1][2][4][5][6][8][9] The reliability of the CBS reduction is one of its key strengths. The stereochemical outcome is highly predictable based on the chirality of the proline-derived precursor. For a catalyst derived from (R)-pyrrolidinemethanol, the hydride is delivered to the Re face of the ketone, typically yielding the (R)-alcohol (depending on Cahn-Ingold-Prelog priority rules for the ketone substituents).
To ensure the validity of the experimental results, the following points should be considered:
-
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is crucial for optimal results. Moisture can deactivate the borane reagents and the catalyst.[4]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of argon or nitrogen to prevent the quenching of the borane reagents.
-
Temperature Control: The reaction temperature can influence the enantioselectivity. Optimization may be required for different substrates.
-
Accurate Analysis: The enantiomeric excess should be determined using a validated chiral analytical method (HPLC or GC).
Conclusion
This compound is a valuable and versatile chiral precursor for the synthesis of highly effective organocatalysts. Its primary application in the Corey-Bakshi-Shibata reduction provides a robust and reliable method for the production of enantiomerically enriched chiral alcohols, which are essential building blocks in the pharmaceutical industry. The operational simplicity, high enantioselectivity, and predictable stereochemical outcome of the CBS reduction make it a powerful tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex, single-enantiomer pharmaceutical agents.
References
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018 Sep 20. [Link]
-
Corey-Bakshi-Shibata (CBS) reduction: Mechanism & Examples. Name Reaction Organic Chemistry. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Isomerlab. 2021 Oct 4. [Link]
-
Reagent of the month – CBS oxazaborolidine. SigutLabs. 2023 Feb 16. [Link]
-
Corey-Bakshi-Shibata Reduction. Merck Index. [Link]
-
A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society. 1987. [Link]
Sources
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey-Bakshi-Shibata Reduction [drugfuture.com]
- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. york.ac.uk [york.ac.uk]
Application Notes and Protocols for (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol Catalyzed Reactions
Introduction: A Privileged Scaffold in Asymmetric Catalysis
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is a chiral amino alcohol derived from the abundant natural amino acid L-proline.[1] It belongs to the well-established family of diphenylprolinol-based organocatalysts, which have proven to be exceptionally effective in a wide array of stereoselective transformations. The defining structural feature of this catalyst is the combination of a rigid pyrrolidine ring, which provides a defined stereochemical environment, and a bulky diphenylmethanol moiety that effectively shields one face of the reactive intermediate. The N-benzyl group can further modulate the steric and electronic properties of the catalyst, influencing its reactivity and selectivity.
While extensive research has been conducted on the parent (R)-diphenylprolinol and its silyl ether derivatives, specific literature detailing a broad substrate scope for the N-benzyl variant is less common. However, the fundamental catalytic principles are conserved across this class of molecules. These catalysts operate through the formation of key intermediates, such as enamines or iminium ions, to activate substrates and facilitate highly enantioselective bond formations.[2] This document will provide a detailed overview of the applications of this catalyst family, with a primary focus on the well-documented asymmetric addition of organozinc reagents to aldehydes, a reaction for which these catalysts are particularly well-suited. The protocols and substrate scope data presented are drawn from studies on closely related diphenylprolinol catalysts and are expected to be highly applicable to reactions catalyzed by this compound.
Mechanism of Action: The Basis for Stereocontrol
The high degree of enantioselectivity achieved with this compound and its analogues stems from the formation of a well-organized transition state. In the case of the addition of diethylzinc to an aldehyde, the catalyst first reacts with diethylzinc to form a chiral zinc alkoxide. This species then coordinates with the aldehyde. The bulky diphenylmethyl group and the N-benzyl substituent create a sterically hindered environment, forcing the aldehyde to adopt a specific orientation. This exposes one of the prochiral faces of the carbonyl group to the nucleophilic attack by the ethyl group from the organozinc reagent, leading to the preferential formation of one enantiomer of the secondary alcohol product.
The pyrrolidine scaffold ensures a rigid and predictable conformation of the catalyst, which is crucial for maintaining the integrity of the chiral pocket during the catalytic cycle. The interplay of steric hindrance and the defined spatial arrangement of the reacting molecules is the cornerstone of the high enantioselectivity observed in these reactions.
Core Application: Asymmetric Alkylation of Aldehydes with Organozinc Reagents
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. (R)-diphenylprolinol derivatives have emerged as highly effective catalysts for this transformation.
Substrate Scope for the Asymmetric Addition of Diethylzinc to Aromatic Aldehydes
The following table summarizes the typical substrate scope for the asymmetric addition of diethylzinc to a variety of substituted benzaldehydes, catalyzed by a representative diphenylprolinol derivative. The results demonstrate that the reaction is tolerant of a wide range of electronic and steric variations on the aromatic ring.
| Aldehyde Substrate | Product | Yield (%) | ee (%) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | >98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | >95 | >98 |
| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | >95 | >97 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | >95 | >98 |
| 3-Bromobenzaldehyde | (R)-1-(3-Bromophenyl)-1-propanol | >95 | >98 |
| 4-Trifluoromethylbenzaldehyde | (R)-1-(4-(Trifluoromethyl)phenyl)-1-propanol | >95 | >97 |
Data is representative of results obtained with closely related diphenylprolinol catalysts.
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol provides a general method for the asymmetric ethylation of aldehydes using this compound as the catalyst.
Materials:
-
This compound (catalyst)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under a nitrogen atmosphere
-
Magnetic stirrer and stirring bar
-
Syringes and needles
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Diagram of the Experimental Workflow:
Caption: Workflow for the asymmetric addition of diethylzinc to aldehydes.
Broader Applications and Future Outlook
The catalytic utility of the diphenylprolinol scaffold extends beyond the alkylation of aldehydes. The silyl ether derivatives, in particular, have been shown to be powerful catalysts for a variety of other important transformations, including:
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2]
-
Aldol Reactions: The formation of β-hydroxy carbonyl compounds.
-
Domino and Cascade Reactions: Multi-step transformations that occur in a single pot, leading to the rapid construction of complex molecular architectures.
The N-benzyl group in this compound can be expected to fine-tune the catalytic activity and selectivity in these reactions. The increased steric bulk of the benzyl group may enhance enantioselectivity in some cases, while its electronic properties could influence the reactivity of the catalyst. Further research into the specific applications of this N-substituted derivative is warranted and holds the potential to expand the toolkit of synthetic chemists for the construction of enantiomerically pure molecules.
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for the addition of diethylzinc to an aldehyde.
Conclusion
This compound is a valuable chiral catalyst that belongs to a privileged class of organocatalysts. Based on the extensive research on its parent compounds, it is a highly promising catalyst for a range of asymmetric transformations, most notably the enantioselective addition of organozinc reagents to aldehydes. The protocols and data presented in these application notes provide a strong foundation for researchers and drug development professionals to utilize this catalyst and its derivatives for the efficient synthesis of chiral molecules. The modular nature of the diphenylprolinol scaffold, allowing for modifications such as N-benzylation, ensures that this class of catalysts will continue to be a subject of interest and a source of innovative solutions in asymmetric synthesis.
References
- Liu, X., Li, X., & Li, B. (2009).
- Hayashi, Y., et al. (n.d.). Asymmetric flow reactions catalyzed by immobilized diphenylprolinol alkyl ether: Michael reaction and domino reactions. Semantic Scholar.
- Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Chemistry Portal.
- BenchChem. (n.d.). (1-Benzylpyrrolidin-2-yl)diphenylmethanol|CAS 16226-60-1. Benchchem.
- BenchChem. (n.d.). (R)-(+)
- Hayashi, Y. (n.d.). Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes.
- (n.d.). Catalytic Enantioselective Alkylation of Aldehydes by Using Organozinc Halide Reagents. Sci-Hub.
- (n.d.).
- Hatano, M., et al. (2011). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology (RSC Publishing).
- (n.d.). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1...
- (n.d.). (1-Benzylpyrrolidin-2-yl)diphenylmethanol CAS NO.16226-60-1. Guidechem.
- (n.d.). CAS No. 16226-60-1, (1-Benzylpyrrolidin-2-yl)diphenylmethanol. 001CHEMICAL.
- (n.d.). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13.
- (n.d.). Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8.
- (n.d.). ChemInform Abstract: New Chiral Pyrrolidinyl‐ and 2‐Azanorbornyloxazolidine Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Sci-Hub.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in (R)-Diphenylprolinol Silyl Ether Catalyzed Reactions
Welcome to the technical support center for organocatalytic reactions utilizing (R)-diphenylprolinol silyl ether catalysts. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues related to suboptimal enantioselectivity in their experiments. The following content is structured to provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalysis for (R)-diphenylprolinol silyl ether?
A1: (R)-diphenylprolinol silyl ether, a derivative of the naturally occurring amino acid L-proline, is a versatile organocatalyst. Its catalytic activity hinges on its ability to form key reactive intermediates with carbonyl compounds. With α,β-unsaturated aldehydes, it forms a chiral iminium ion, which lowers the LUMO of the aldehyde, activating it for nucleophilic attack. Alternatively, with saturated aldehydes or ketones, it can form a chiral enamine, which raises the HOMO of the carbonyl compound, turning it into a potent nucleophile. The bulky diphenylmethyl and silyl ether groups create a well-defined chiral environment around these reactive intermediates, effectively shielding one face and directing the approach of the other reactant to achieve high enantioselectivity.[1][2]
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common initial factors to investigate?
A2: Low enantioselectivity can stem from several factors. The most common culprits to investigate initially are:
-
Catalyst Quality: Purity and integrity of the (R)-diphenylprolinol silyl ether are paramount.
-
Reaction Conditions: Solvent, temperature, and catalyst loading play a crucial role.
-
Substrate Properties: The steric and electronic properties of your substrates can significantly influence the outcome.
-
Presence of Water: Trace amounts of water can be detrimental to the catalyst's performance.
This guide will delve into each of these areas to provide specific troubleshooting steps.
In-Depth Troubleshooting Guide
Issue 1: Suboptimal Enantioselectivity - Catalyst-Related Problems
Q1.1: My reaction is showing low ee%. How can I be sure my catalyst is of sufficient quality?
A1.1: The purity of the (R)-diphenylprolinol silyl ether catalyst is critical for achieving high enantioselectivity. Impurities can interfere with the catalytic cycle or promote undesired side reactions.
Causality behind Experimental Choices: The catalyst's chiral environment is responsible for stereoinduction. Any degradation or impurity can alter this environment, leading to a loss of selectivity. Proper handling and purification are essential to ensure the catalyst's integrity.
Protocol for Catalyst Quality Check:
-
Visual Inspection: The purified catalyst should be a light yellow oil.[3][4] Any significant color change or presence of solid matter may indicate degradation.
-
NMR Spectroscopy: Run a ¹H and ¹³C NMR spectrum of your catalyst. Compare it with a known standard to ensure the absence of significant impurities. Pay close attention to the signals corresponding to the silyl group and the diphenylprolinol backbone.
-
Purification: If impurities are detected, repurification by column chromatography on silica gel is recommended.[1][3]
Experimental Workflow for Catalyst Purification:
Caption: Workflow for the purification of (R)-diphenylprolinol silyl ether catalyst.
Issue 2: Suboptimal Enantioselectivity - Reaction Condition Optimization
Q2.1: I've confirmed my catalyst is pure, but the enantioselectivity is still low. Could the solvent be the issue?
A2.1: Absolutely. The choice of solvent can have a profound impact on both the reaction rate and enantioselectivity.[5][6] Solvents can influence the conformation of the catalytic intermediates and transition states, thereby affecting the stereochemical outcome.
Causality behind Experimental Choices: The solvent interacts with the catalyst and the reactive intermediates through various non-covalent interactions. These interactions can stabilize or destabilize the desired transition state, leading to variations in enantioselectivity. For instance, a shift from a non-polar to a polar solvent can significantly alter the reaction's stereochemical course.
Troubleshooting Steps:
-
Solvent Screening: If you are observing low ee%, a systematic screening of solvents is highly recommended. It is advisable to test a range of solvents with varying polarities and coordinating abilities.
-
Literature Precedent: Consult the literature for similar reactions catalyzed by (R)-diphenylprolinol silyl ether to identify solvents that have proven effective. For Michael additions of nitroalkanes to α,β-unsaturated aldehydes, methanol has been shown to provide excellent yield and enantioselectivity.[7] In other cases, solvents like toluene or CH₂Cl₂ are commonly used.[1][8]
Data on Solvent Effects on Enantioselectivity:
| Reaction Type | Substrates | Solvent | Temperature (°C) | ee (%) | Reference |
| Michael Addition | Cinnamaldehyde, Nitromethane | Toluene | rt | 90 | [7] |
| Michael Addition | Cinnamaldehyde, Nitromethane | THF | rt | 85 | [7] |
| Michael Addition | Cinnamaldehyde, Nitromethane | CH₂Cl₂ | rt | 82 | [7] |
| Michael Addition | Cinnamaldehyde, Nitromethane | MeOH | rt | 94 | [7] |
| Diels-Alder | Cinnamaldehyde, Cyclopentadiene | Toluene | rt | 97 (exo) | [9] |
Q2.2: Does the reaction temperature affect enantioselectivity?
A2.2: Yes, temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity.
Causality behind Experimental Choices: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers determines the enantiomeric ratio. Lowering the temperature increases the impact of this energy difference, thus favoring the formation of the major enantiomer. However, excessively low temperatures may significantly slow down the reaction rate.
Troubleshooting Steps:
-
Temperature Screening: If your reaction is performed at room temperature and yields low ee%, try running it at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).
-
Rate vs. Selectivity: Monitor the reaction progress at lower temperatures to find an optimal balance between reaction time and enantioselectivity.
Q2.3: Could the silyl group on the catalyst be a factor in my low enantioselectivity?
A2.3: Yes, the bulkiness of the silyl group on the diphenylprolinol ether catalyst can significantly influence enantioselectivity, and its effect is dependent on the reaction type.[2]
Causality behind Experimental Choices: The silyl group plays a crucial role in creating the chiral pocket of the catalyst.
-
For Michael-type reactions proceeding via an iminium ion (Type A): A bulkier silyl group generally leads to higher enantioselectivity by more effectively shielding one face of the iminium ion.[2]
-
For cycloaddition reactions (Type B) and reactions via enamines (Type C): Excellent enantioselectivity can often be achieved with less bulky silyl groups, and an overly bulky group might even decrease the reaction rate.[2]
Troubleshooting Steps:
-
Identify Reaction Type: Determine whether your reaction proceeds through an iminium ion or an enamine intermediate.
-
Catalyst Modification: If you are running a Michael-type addition and observing low ee% with a trimethylsilyl (TMS) ether, consider synthesizing and testing a catalyst with a bulkier silyl group, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBS).
Q2.4: I'm noticing inconsistent results. Could the presence of water be the problem?
A2.4: Yes, the presence of water can be highly detrimental in many (R)-diphenylprolinol silyl ether catalyzed reactions.
Causality behind Experimental Choices: Water can hydrolyze the silyl ether, converting the catalyst back to (R)-diphenylprolinol. The parent prolinol often exhibits lower catalytic activity and enantioselectivity.[1] Additionally, water can interfere with the formation of the key iminium or enamine intermediates.[10]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Drying Agents: Use freshly activated molecular sieves to dry your solvents.
Experimental Protocol for Anhydrous Reaction Setup:
Caption: Workflow for setting up a reaction under anhydrous conditions.
Issue 3: Suboptimal Enantioselectivity - Substrate and Additive Effects
Q3.1: Can the structure of my substrates affect the enantioselectivity?
A3.1: Yes, the steric and electronic properties of both the nucleophile and the electrophile can have a significant impact on the stereochemical outcome. For example, in the Michael addition of aldehydes to nitroalkenes, the substituents on both reactants influence the approach to the catalyst's chiral pocket.[11]
Troubleshooting Steps:
-
Analyze Substrate Structure: Consider the steric bulk of your substrates. Highly hindered substrates may require a catalyst with a different steric profile or modified reaction conditions.
-
Literature Comparison: Look for examples in the literature that use substrates similar to yours to gauge the expected level of enantioselectivity.
Q3.2: I've seen reports of using acidic or basic additives. Can these help improve my enantioselectivity?
A3.2: Yes, in some cases, the addition of a co-catalyst or an additive can be beneficial. For example, weak acids like benzoic acid have been shown to improve the rate and enantioselectivity of certain Michael additions.[7] In Diels-Alder reactions, an acid catalyst can promote the desired pathway.[9]
Causality behind Experimental Choices: Additives can play several roles, including facilitating the formation of the active catalytic species, accelerating the turnover-limiting step, or suppressing side reactions.
Troubleshooting Steps:
-
Screen Additives: If applicable to your reaction type, screen a small panel of weak acidic or basic additives.
-
Optimize Additive Loading: The concentration of the additive is often crucial. It is important to screen different loadings to find the optimal concentration.
References
-
Chen, J. R., et al. (2012). Organocatalytic Kinetic Resolution Cascade Reactions: New Mechanistic and Stereochemical Manifold in Diphenyl Prolinol Silyl Ether Catalysis. RSC Advances, 2(24), 9061-9064. [Link]
- Gong, L., et al. (n.d.).
-
Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry – A European Journal, 20(38), 12072-82. [Link]
-
Duarte, F., et al. (2022). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 9(11), 2936-2944. [Link]
- BenchChem. (2025). Application Notes and Protocols: (R)-(+)
-
Moberg, C. (2012). Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited—but Still Controversial. Angewandte Chemie International Edition, 51(51), 12694-12696. [Link]
-
Hayashi, Y., et al. (2006). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 8(16), 3573-3575. [Link]
-
Hayashi, Y., et al. (2004). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 6(19), 3281-3284. [Link]
- ResearchGate. (n.d.). Solvent effect on enantioselectivity. [Source not further specified]
-
Fringuelli, F., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]
- Hayashi, Y. (n.d.). S1 Supporting Information Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of N. [Source not further specified]
- Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of F.
-
Wang, W., et al. (2021). Magic effect of diphenylprolinol silyl ether for the enantioselective allenation of 2-alkynals. Organic Chemistry Frontiers, 8(20), 5655-5660. [Link]
-
Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Angewandte Chemie International Edition, 46(26), 4922-4925. [Link]
- ResearchGate. (n.d.). Influence of water on the catalyst activity (water added to the feed:...). [Source not further specified]
-
Duarte, F., et al. (2022). Correction: Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 9(11), 3054. [Link]
-
Organic Syntheses. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 92, 309-319. [Link]
-
Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Letters, 7(19), 4253-4256. [Link]
-
Hayashi, Y., et al. (2012). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions. Angewandte Chemie International Edition, 51(40), 10099-10103. [Link]
-
Gotoh, H., & Hayashi, Y. (2009). Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct alpha-benzoyloxylation of aldehydes. Chemical Communications, (21), 3083-3085. [Link]
- ResearchGate. (n.d.). Diphenylprolinol silyl ether 1 and immobilized polymer catalyst 2. [Source not further specified]
- Hayashi, Y., et al. (2014). A Theoretical and Experimental Study of the Effects of Silyl Substituents in Enantioselective Reactions Catalyzed by Diphenylprolinol Silyl Ether. Chemistry – A European Journal, 20(51), 17077-17088.
- Organic Syntheses. (n.d.). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. [Source not further specified]
-
Gotoh, H., & Hayashi, Y. (2009). Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes. Chemical Communications, (21), 3083-3085. [Link]
-
Duarte, F., et al. (2022). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 9(11), 2936-2944. [Link]
Sources
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- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Loading for (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Welcome to the technical support guide for (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on optimizing the catalyst loading for this versatile chiral organocatalyst. Derived from the natural amino acid proline, this catalyst is a cornerstone of modern asymmetric synthesis, particularly in Corey-Bakshi-Shibata (CBS) reductions and other enantioselective transformations.[1][2]
Optimizing the amount of catalyst is a critical step that directly influences reaction efficiency, product yield, enantioselectivity, and overall process economy.[3] This guide is structured to help you navigate common challenges and systematically determine the ideal catalyst loading for your specific application.
Quick Access: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions using this compound?
A1: For initial screening and optimization, a catalyst loading in the range of 1-10 mol% is a common and effective starting point.[4] For many well-established reactions like the CBS reduction, loadings of 5-10 mol% are frequently reported to give excellent results.[5] The goal is to begin in a range known to be effective and then systematically reduce the loading to find the minimum amount required for optimal performance.
Q2: Why is it important to optimize catalyst loading?
A2: Catalyst loading is a crucial parameter for several reasons. Insufficient loading can lead to slow or incomplete reactions, while excessive loading can be wasteful and lead to increased side reactions or purification challenges.[6] Finding the optimal loading balances reaction rate, conversion, selectivity, and cost-effectiveness, which is especially important for large-scale industrial processes.[7]
Q3: Can too much catalyst be detrimental to the reaction?
A3: Yes. Beyond an optimal point, increasing catalyst concentration may yield diminishing returns or even negative effects.[8] This can be due to catalyst aggregation, which reduces the number of available active sites, or the catalyst promoting undesired side reactions.[8] High catalyst loading also increases the cost and can complicate downstream purification.
Q4: My enantiomeric excess (ee) is lower than expected. Is catalyst loading the problem?
A4: It could be a contributing factor, but it's essential to investigate other parameters as well. Low enantioselectivity can result from issues such as catalyst degradation, non-anhydrous reaction conditions (especially in CBS reductions), or incorrect temperature.[9] First, verify the purity of your catalyst and ensure stringent anhydrous conditions. Then, you can explore varying the catalyst loading. In some cases, low loading can result in a more significant background (non-catalyzed) reaction, which is not stereoselective and thus lowers the overall ee.
Q5: How does catalyst loading relate to reaction time?
A5: Generally, a higher catalyst concentration provides more active sites, leading to more frequent interactions with reactants and a faster reaction rate.[8] As you decrease catalyst loading, you should expect the reaction time to increase. The optimization process involves finding the sweet spot that provides an acceptable reaction time without compromising yield or selectivity.[10]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a list of potential causes and actionable solutions.
Problem 1: Low or Inconsistent Enantioselectivity (ee)
Low enantiomeric excess is a common hurdle in asymmetric catalysis. The catalyst's role is to create a chiral environment that favors the formation of one enantiomer over the other; any disruption to this environment can compromise the stereochemical outcome.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Non-Optimal Catalyst Loading | An incorrect catalyst loading can disrupt the catalytic cycle. Solution: Perform a systematic screen of catalyst loading (e.g., 1, 2.5, 5, and 10 mol%). Sometimes, higher loading is necessary to ensure the catalyzed pathway overwhelmingly dominates the racemic background reaction. Conversely, very high loadings can sometimes lead to aggregation or alternative, less selective catalytic pathways. |
| Catalyst Decomposition or Impurity | The catalyst may be aged, oxidized, or impure. This is a common issue with oxazaborolidine catalysts (CBS catalysts) which can show low reproducibility upon storage.[5][11] Solution: Use a fresh batch of the catalyst or purify the existing stock. Consider generating the active CBS catalyst in situ from this compound and a borane source immediately before the reaction to ensure maximum activity.[5] |
| Presence of Moisture | For moisture-sensitive reactions like the CBS reduction, even trace amounts of water can hydrolyze the borane reagent and the catalyst, leading to a non-selective reduction pathway. Solution: Rigorously dry all glassware, solvents, and reagents. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). Using freshly distilled anhydrous solvents is highly recommended. |
| Incorrect Reaction Temperature | Asymmetric reactions are often highly sensitive to temperature.[9] Lower temperatures typically enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. Solution: Carefully control the reaction temperature. If your ee is low at room temperature, try running the reaction at 0 °C, -20 °C, or even -78 °C. |
Problem 2: Poor Reaction Yield or Low Conversion
Achieving high conversion of starting material to product is fundamental. If the reaction is sluggish or stalls, several factors related to the catalyst's activity should be investigated.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Catalyst Loading | The most straightforward cause of low conversion is an inadequate number of catalytic sites to turn over the substrate within a reasonable timeframe.[6] Solution: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%, then 10 mol%). Monitor the reaction progress by TLC or GC/LC to determine if the rate and final conversion improve. |
| Catalyst Inhibition or Deactivation | Impurities in the starting materials or solvent can act as catalyst poisons. The product itself can sometimes inhibit the catalyst at higher concentrations. Solution: Ensure the purity of all reagents. If product inhibition is suspected, consider a setup where the product is removed from the reaction mixture as it forms (e.g., by crystallization or extraction), although this is often complex to implement. |
| Poor Solubility | If the catalyst or substrate is not fully dissolved in the reaction medium, the reaction will be slow and inefficient as it can only occur at the surface of the undissolved solid. Solution: Screen for a more suitable solvent that fully dissolves all components at the reaction temperature. Gentle heating may be required, but be mindful of the potential impact on enantioselectivity. |
| Suboptimal Reaction Conditions | Beyond catalyst loading, fundamental parameters like temperature and concentration may be suboptimal. Solution: Increase the reaction temperature to improve kinetics, but be aware this may negatively impact enantioselectivity.[9] Increasing the concentration of reactants can also increase the reaction rate, but may also lead to side reactions. |
Experimental Protocols & Workflows
Protocol: Systematic Optimization of Catalyst Loading
This protocol outlines a general method for determining the optimal catalyst loading for an asymmetric reduction of a prochiral ketone.
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone (Substrate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (for quenching)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aq. NaHCO₃, brine, MgSO₄)
Procedure:
-
Setup: Prepare a series of identical, oven-dried Schlenk flasks equipped with stir bars. Place the flasks under a positive pressure of dry nitrogen or argon.
-
Catalyst Preparation (in situ):
-
To each flask, add the desired amount of this compound. For a 1 mmol scale reaction, this would be:
-
Flask A: 0.01 mmol (1 mol%)
-
Flask B: 0.025 mmol (2.5 mol%)
-
Flask C: 0.05 mmol (5 mol%)
-
Flask D: 0.10 mmol (10 mol%)
-
-
To each flask, add 2 mL of anhydrous THF. Stir until the catalyst dissolves.
-
Slowly add 1.0 M BH₃·SMe₂ in THF (e.g., 0.1 mL, 0.1 mmol) to form the active CBS catalyst. Stir at room temperature for 15-20 minutes.
-
-
Reaction Initiation:
-
Cool the flasks to the desired temperature (e.g., 0 °C).
-
Prepare a stock solution of the ketone substrate in anhydrous THF (e.g., 1 mmol in 3 mL THF).
-
Using a syringe, slowly add the ketone solution to the catalyst mixture over 10-15 minutes.
-
Simultaneously, slowly add the remaining borane reducing agent (e.g., 0.6 mmol for a ketone) via syringe pump to maintain a low concentration of free borane, which minimizes the non-catalyzed background reaction.
-
-
Monitoring and Quench:
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature.
-
-
Workup and Analysis:
-
Perform a standard aqueous workup.
-
Purify the crude product via flash column chromatography.
-
Determine the isolated yield.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
Data Interpretation
Summarize your results in a table to clearly identify the optimal conditions.
| Entry (Flask) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 (A) | 1.0 | 24 | 75 | 88 |
| 2 (B) | 2.5 | 10 | 88 | 95 |
| 3 (C) | 5.0 | 4 | 92 | 98 |
| 4 (D) | 10.0 | 2 | 93 | 98 |
This is example data; actual results will vary.
From this hypothetical data, one would conclude that 5.0 mol% offers the best balance, providing a high yield and excellent enantioselectivity within a practical timeframe. While 10 mol% is slightly faster, it offers no improvement in yield or ee, making it less cost-effective.
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction.
Caption: A workflow for optimizing catalyst loading.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis.
- International Research Journal of Engineering, Science, Technology & Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Pure and Applied Chemistry.
- Chemistry For Everyone. (2025). What Is Meant By Catalyst Loading? YouTube.
- Benchchem. (n.d.). Technical Support Center: Scaling Up Organocatalytic Reactions.
- ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model reaction (4a).
- Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules.
- Shajahan, R., et al. (2023). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Current Organocatalysis.
- Kawanami, Y., & Yanagita, R. C. (2018). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Molecules.
- Organic Chemistry. (2021). CBS Reduction, Enantioselective Catalysis. YouTube.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
Sources
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- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-Diphenylprolinol Post-Reaction
Welcome to the technical support center for the purification of (R)-diphenylprolinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of (R)-diphenylprolinol, a critical chiral auxiliary in asymmetric synthesis. This resource addresses common challenges encountered post-reaction, ensuring high chemical and enantiomeric purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the purification of (R)-diphenylprolinol, particularly after its common application in Corey-Bakshi-Shibata (CBS) reductions.
Q1: After my CBS reduction and work-up, I suspect my (R)-diphenylprolinol is contaminated with boron species. How can I remove these?
A1: Borane adducts are a common impurity. The B-N bond in the oxazaborolidine catalyst formed from diphenylprolinol and borane can be hydrolyzed. A standard work-up often involves an acidic wash to break down these complexes. If you suspect residual boron, a common procedure is to quench the reaction with an acid, such as 3 M HCl, and then perform a liquid-liquid extraction. For recovery of the diphenylprolinol, the aqueous phase can be carefully basified to a pH of around 10 with a base like concentrated ammonia, followed by extraction with an organic solvent such as diethyl ether.[1]
Q2: My (R)-diphenylprolinol appears oily or as a discolored solid after initial work-up. What is the best next step for purification?
A2: An oily or discolored crude product often indicates the presence of various impurities. For small-scale purifications, silica gel column chromatography is a highly effective method.[2] A solvent system such as dichloromethane/methanol (e.g., 9:1) or diethyl ether/hexanes can be used for elution.[1][3] For larger quantities, recrystallization is a more practical approach.
Q3: I'm struggling with the recrystallization of (R)-diphenylprolinol. What solvents are recommended, and what are some troubleshooting tips?
A3: (R)-diphenylprolinol is typically a white to off-white solid.[4] A common issue in recrystallization is selecting the appropriate solvent system. A good starting point is a binary solvent system, such as hexanes and a more polar solvent where the compound is soluble. The goal is to dissolve the compound in a minimum amount of a hot solvent mixture in which it is highly soluble, and then allow it to crystallize upon cooling. If the product "oils out," it means the solution is supersaturated at a temperature above the melting point of the solid in that solvent. To remedy this, you can try adding more solvent, using a different solvent system, or cooling the solution more slowly. Seeding with a small crystal of pure product can also induce crystallization.
Q4: How can I efficiently separate (R)-diphenylprolinol from acidic or basic impurities?
A4: Acid-base extraction is a powerful technique for this purpose.[5][6] Since (R)-diphenylprolinol is an amino alcohol, it has a basic nitrogen atom. This allows for its selective extraction.
-
To remove acidic impurities: Dissolve the crude product in an organic solvent (e.g., dichloromethane or diethyl ether) and wash with a weak aqueous base like sodium bicarbonate solution. The acidic impurities will be deprotonated and move to the aqueous layer, while the (R)-diphenylprolinol remains in the organic layer.[5][6]
-
To remove basic impurities (that are not your product): This is less common, but if needed, you could acidify the organic solution with a dilute acid to protonate all bases, extract them into the aqueous layer, then selectively basify the aqueous layer to recover your product.
Q5: How do I confirm the enantiomeric purity of my final (R)-diphenylprolinol product?
A5: The gold standard for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[7] A chiral stationary phase (CSP), often polysaccharide-based like Chiralpak AD-H, is used to separate the (R) and (S) enantiomers.[7] The mobile phase is typically a mixture of n-hexane and isopropanol, sometimes with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[7] Detection is commonly done using a UV detector at around 220 nm.[7]
Purification Protocols
Below are detailed protocols for the most common and effective purification methods for (R)-diphenylprolinol.
Protocol 1: Purification by Silica Gel Column Chromatography
This method is ideal for achieving high purity on a small to medium scale.
Materials:
-
Crude (R)-diphenylprolinol
-
Silica gel (for flash chromatography)
-
Solvents: Dichloromethane, Methanol, Diethyl ether, Hexanes (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
Glass column, collection tubes, rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 dichloromethane/methanol).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude (R)-diphenylprolinol in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the separation by TLC, spotting the collected fractions. Visualize the spots under a UV lamp.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified (R)-diphenylprolinol.[1][2][3]
Protocol 2: Purification by Recrystallization
This method is suitable for larger quantities of product.
Materials:
-
Crude (R)-diphenylprolinol
-
Recrystallization solvents (e.g., hexanes, ethyl acetate, isopropanol)
-
Erlenmeyer flask, heating source (hot plate), ice bath
-
Buchner funnel, filter paper, vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, find a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Acid-Base Extraction Workflow
This workflow is excellent for removing acidic or basic impurities during the initial work-up.
Materials:
-
Crude product dissolved in an organic solvent (e.g., diethyl ether)
-
Separatory funnel
-
1 M HCl solution
-
1 M NaOH solution or saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. This will protonate the (R)-diphenylprolinol, moving it to the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH or concentrated ammonia to raise the pH to ~10. The (R)-diphenylprolinol will precipitate or can be extracted.
-
Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the purified product.[1][5][6]
Data Summary Tables
Table 1: Typical Chromatographic Conditions for (R)-Diphenylprolinol Purification
| Method | Stationary Phase | Mobile Phase/Eluent | Detection | Reference |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol (9:1) | TLC with UV | [1] |
| Column Chromatography | Silica Gel | Diethyl ether/Hexanes (e.g., 60%) | TLC with UV | [3] |
| Chiral HPLC (Purity) | Chiralpak AD-H | n-Hexane/Isopropanol (90:10) + 0.1% DEA | UV at 220 nm | [7] |
Visual Workflows
Caption: General purification and analysis workflow for (R)-diphenylprolinol.
Caption: Troubleshooting decision tree for common purification issues.
References
- Navigating Purity: A Comparative Guide to Analytical Methods for (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol - Benchchem.
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R) - Organic Syntheses Procedure. Available at: [Link]
- PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. - Google Patents.
- Application Notes and Protocols: (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol as a Precursor for Chiral Catalysts - Benchchem.
-
Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Corey–Itsuno reduction - Wikipedia. Available at: [Link]
- Isolation of aminoalcohol - Google Patents.
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts - NIH. Available at: [Link]
-
(S)-1,1-Diphenylprolinol Trimethylsilyl Ether - Organic Syntheses Procedure. Available at: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Side Products in (R)-Diphenylprolinol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-diphenylprolinol and its silyl ether derivatives in asymmetric organocatalysis. These powerful catalysts, often referred to as Hayashi-Jørgensen catalysts, are renowned for their ability to promote a wide range of enantioselective transformations.[1][2] However, like any sophisticated tool, achieving optimal results requires a nuanced understanding of the reaction mechanisms and potential pitfalls.
This guide provides a structured approach to identifying, minimizing, and eliminating common side products encountered during these reactions. By understanding the causality behind the formation of these byproducts, you can refine your experimental design to enhance yield, purity, and enantioselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that users encounter, providing concise explanations and actionable advice.
Q1: What are the most common classes of side products in (R)-diphenylprolinol silyl ether catalyzed reactions?
A1: Side products typically arise from three main pathways:
-
Self-condensation of the aldehyde donor: This includes the self-aldol reaction of the donor aldehyde, which can compete with the desired reaction, especially with highly enolizable aldehydes.
-
Michael addition byproducts: In reactions like the Michael addition of aldehydes to nitroolefins, side products can arise from the addition of other nucleophiles present in the reaction mixture.[3][4]
-
Catalyst-derived impurities: While less common with high-purity catalysts, impurities or degradation of the catalyst can lead to undesired reactions. Proper storage and handling are crucial.
Q2: My reaction is sluggish and showing low conversion, leading to a complex mixture. What should I investigate first?
A2: Low conversion can be a significant contributor to the observation of side products, as it allows for competing background reactions to become more prominent. Key factors to investigate include:
-
Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. While typically used at 10-20 mol%, optimization may be required for challenging substrates.[3]
-
Acid/Base Additives: The reaction mechanism is sensitive to the presence of Brønsted acids or bases.[2] The presence of acidic or basic impurities in your reagents or solvent can significantly impact the reaction rate and selectivity.
-
Solvent Choice: The polarity and proticity of the solvent can influence the stability of the key enamine and iminium ion intermediates.[5][6][7] A solvent screen is often a valuable optimization step.
-
Temperature: While lower temperatures generally favor higher enantioselectivity, they also slow down the reaction rate. A careful balance must be struck. Strict temperature control was found to be necessary to avoid byproduct formation in some Michael additions.[3]
Q3: I'm observing a significant amount of the racemic product. What could be causing the loss of enantioselectivity?
A3: A drop in enantiomeric excess (ee) points to a competing, non-enantioselective reaction pathway.
-
Background (Uncatalyzed) Reaction: If the uncatalyzed reaction between your substrates is fast, it will produce a racemic background, lowering the overall ee. This can be mitigated by lowering the reaction temperature or adjusting reactant concentrations.
-
Catalyst Racemization/Degradation: While the diphenylprolinol framework is generally robust, harsh conditions could potentially lead to catalyst degradation. Ensure your reaction conditions are not overly acidic or basic.
-
Water Content: Water can hydrolyze the key enamine and iminium ion intermediates, interfering with the catalytic cycle.[8][9] Using anhydrous solvents and reagents is critical for maintaining high enantioselectivity.
Part 2: Troubleshooting Guide for Specific Side Products
This section provides a more in-depth analysis of specific problems, including their mechanistic origins and detailed protocols for their resolution.
Problem 1: Formation of Michael Adducts and Other Nucleophilic Addition Products
In reactions targeting the α-functionalization of an aldehyde, the nucleophilic enamine intermediate can sometimes be intercepted by electrophiles other than the intended one.[6]
Causality: The core of (R)-diphenylprolinol catalysis involves the formation of a nucleophilic enamine from the catalyst and the donor aldehyde.[5][6] This enamine is designed to react with a specific electrophile. However, if other electrophilic species are present, or if the desired reaction is slow, undesired side reactions can occur.
Troubleshooting Protocol:
-
Assess Reagent Purity: Ensure all reagents are free from electrophilic impurities. For example, old bottles of solvents can contain acidic impurities that can protonate the enamine.
-
Order of Addition: Add the electrophile slowly to the pre-formed enamine solution (a mixture of the catalyst and the donor aldehyde). This maintains a low concentration of the electrophile, favoring the desired reaction pathway.
-
Temperature Control: Lowering the reaction temperature can often slow down undesired side reactions more than the desired reaction, improving selectivity.
-
Solvent Optimization: Non-polar solvents often favor the desired reaction by promoting the aggregation of the catalyst-substrate complex.
Table 1: Recommended Starting Conditions for Michael Additions to Minimize Side Products [3][10][11]
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 10-20 mol% | Ensures a sufficient rate for the desired reaction to outcompete background reactions. |
| Solvent | MeCN, 1,4-dioxane, DMF/i-PrOH | Solvents that have been shown to provide good yields and enantioselectivities. |
| Temperature | 0 °C to Room Temperature | Lower temperatures generally improve enantioselectivity and can reduce side product formation. |
| Additives | Benzoic Acid (in some cases) | Can act as a co-catalyst to promote the formation of the active iminium ion.[12] |
Problem 2: Removal of the Catalyst and Purification of the Product
The catalyst, being a tertiary amine, can sometimes be challenging to separate from the desired product, especially if the product also contains basic functional groups.
Causality: The (R)-diphenylprolinol silyl ether catalyst is a relatively non-polar, high molecular weight amine. Its chromatographic behavior can be similar to that of the desired product, leading to co-elution.
Purification Protocol:
-
Aqueous Acid Wash: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl).[13] The catalyst will be protonated and extracted into the aqueous layer.
-
Silica Gel Chromatography:
-
If the product is sensitive to acid, direct chromatography may be necessary.
-
A common technique is to use a silica gel plug or a short column to remove the bulk of the catalyst.[14]
-
Consider using a solvent system with a small amount of a basic modifier, such as triethylamine, to prevent tailing of both the catalyst and the product on the silica gel.
-
-
Scavenger Resins: For particularly difficult separations, scavenger resins with acidic functional groups can be used to selectively bind the amine catalyst.[15]
Problem 3: Retro-Michael Reaction and Isomerization
In some cases, the desired Michael adduct can undergo a retro-Michael reaction, leading to a loss of product and potentially the formation of other side products.[11]
Causality: The Michael addition is a reversible reaction. If the product is unstable under the reaction conditions, it can revert to the starting materials. This is more likely to occur at higher temperatures or with prolonged reaction times.
Troubleshooting Workflow:
The following diagram illustrates a decision-making process for troubleshooting the retro-Michael reaction and other common side products.
Caption: Troubleshooting Decision Tree for (R)-Diphenylprolinol Reactions.
By systematically addressing these common issues, researchers can more efficiently optimize their (R)-diphenylprolinol catalyzed reactions, leading to higher yields, improved purity, and excellent enantioselectivity.
References
-
Iminium and enamine catalysis in enantioselective photochemical reactions. (2017). National Center for Biotechnology Information. [Link]
-
Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization. (2022). PubMed. [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2020). Chemistry LibreTexts. [Link]
-
Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. (2004). Accounts of Chemical Research. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2018). MDPI. [Link]
-
ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. (2021). The Nobel Prize. [Link]
-
Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. (2006). Organic Letters. [Link]
-
Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. (2007). Organic Letters. [Link]
-
Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. (2014). PubMed. [Link]
-
How do I remove a homogeneous catalyst after my reaction?. (2019). ResearchGate. [Link]
-
Supporting Information Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. ACS Publications. [Link]
-
The Diarylprolinol Silyl Ether System: A General Organocatalyst. (2012). ResearchGate. [Link]
-
The diarylprolinol silyl ether system: a general organocatalyst. (2012). PubMed. [Link]
-
Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. (2017). Chemical Society Reviews. [Link]
-
Asymmetric Michael reaction of acetaldehyde catalyzed by diphenylprolinol silyl ether. (2008). Angewandte Chemie International Edition. [Link]
-
The Diarylprolinol Silyl Ether System: A General Organocatalyst. (2012). Accounts of Chemical Research. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2020). RSC Advances. [Link]
-
Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions. (2022). PubMed. [Link]
-
How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2023). MDPI. [Link]
-
Strategies for the one-step immobilization-purification of enzymes as industrial biocatalysts. (2015). PubMed. [Link]
-
Hayashi-Jørgensen Catalyst. (2015). Chem-Station. [Link]
Sources
- 1. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
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- 15. silicycle.com [silicycle.com]
Technical Support Center: Impact of Reagent Purity on (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol Catalysis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol in asymmetric catalysis. This resource is designed to provide in-depth, field-tested insights into troubleshooting common experimental issues, with a specific focus on the often-underestimated impact of reagent purity on catalytic performance. The following question-and-answer section directly addresses challenges you may encounter, explaining the causality behind experimental outcomes and offering robust, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is exhibiting low or inconsistent enantiomeric excess (ee). What are the primary factors related to purity that I should investigate?
A1: Low or fluctuating enantioselectivity is a frequent challenge in asymmetric catalysis and can often be traced back to the purity of the reaction components.[1] Before adjusting broader reaction parameters like temperature or solvent, a systematic evaluation of your reagents is crucial.
Core Insight: The catalyst, this compound, operates by creating a highly organized, chiral transition state. Impurities can disrupt this delicate assembly, leading to the formation of the undesired enantiomer and a subsequent drop in ee.[2]
Troubleshooting Workflow:
-
Catalyst Integrity Check:
-
Source Verification: Ensure your catalyst is from a reputable supplier with a detailed Certificate of Analysis (CoA).
-
Visual Inspection: Look for any discoloration or change in physical appearance, which might suggest degradation.
-
Analytical Verification: If in doubt, re-characterize the catalyst using techniques like NMR, HPLC, or Mass Spectrometry to confirm its identity and purity.[3] For trace metal analysis, which can be critical, ICP-MS is recommended.[4]
-
Proper Handling: This catalyst can be sensitive to air and moisture. Always handle it under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.[2]
-
-
Substrate & Reagent Purity Assessment:
-
Starting Material Purity: Impurities in your substrate can act as competitive inhibitors or alternative substrates, leading to side reactions that consume the catalyst or hinder its primary function.[2] Purify starting materials via recrystallization, distillation, or column chromatography until a high purity level (>99%) is confirmed by HPLC or GC.[4]
-
Reagent Quality: Reagents such as organometallics (e.g., dialkylzinc) or bases are particularly susceptible to degradation or contamination. Use freshly opened bottles or purify reagents according to established literature procedures.
-
-
Solvent Quality Control:
-
Anhydrous Conditions: Water is a common poison for many catalytic systems involving organometallic reagents. Always use freshly distilled, anhydrous solvents.
-
Peroxide Contamination: Ethereal solvents like THF can form peroxides over time, which can oxidize and deactivate the catalyst. Test for and remove peroxides before use.
-
Q2: The yield of my desired product is poor, but the enantioselectivity remains high. How can reagent purity be a contributing factor?
A2: This scenario—high ee with low yield—typically points towards issues with reaction kinetics or catalyst deactivation rather than a compromise of the stereochemical pathway.[2] Impurities may not be interfering with the chiral induction but are instead slowing down or halting the reaction altogether.
Key Causality: Certain impurities act as potent catalyst poisons, even in trace amounts. These can be Lewis bases that coordinate to the active catalytic species more strongly than the substrate, or substances that react irreversibly with the catalyst.
Troubleshooting Protocol:
| Potential Purity Issue | Mechanism of Interference | Recommended Action |
| Trace Metals in Reagents/Solvents | Transition metal impurities can lead to catalyst deactivation or promote undesired side reactions.[4] | Use high-purity reagents (>99.99% for metal salts) and solvents. Consider using metal scavengers if contamination is suspected.[4] |
| Acidic or Basic Impurities | Can neutralize the catalyst or key intermediates in the catalytic cycle, effectively reducing the active catalyst concentration. | Purify substrates and solvents to remove acidic/basic residues. A pre-reaction acid/base wash of the starting materials may be necessary. |
| Water Content | Reacts with organometallic reagents and can hydrolyze the catalyst-substrate complex. | Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere. Use anhydrous solvents and reagents. |
Experimental Workflow for Diagnosing Catalyst Deactivation:
Caption: Catalyst dimerization leading to NLE.
Q4: What are the best analytical techniques to assess the purity of my catalyst and reagents?
A4: A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information.
Recommended Analytical Suite:
| Technique | Purpose | Information Provided |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and detection of organic impurities. | Confirms the chemical structure of the main component and can quantify impurities with distinct signals. [3] |
| HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography) | Purity assessment and quantification of non-volatile impurities. | Provides a percentage purity value based on peak area. Chiral HPLC is essential for determining the enantiomeric excess of the catalyst. [5] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities. | Separates and identifies volatile organic compounds that may be present in solvents or reagents. [3] |
| Karl Fischer Titration | Quantification of water content. | Crucial for ensuring anhydrous conditions, especially for moisture-sensitive reactions. |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Detection of trace metal impurities. | Essential for identifying trace metal contaminants that can act as catalyst poisons. [4] |
| Elemental Analysis | Confirmation of elemental composition. | Verifies that the empirical formula of the synthesized or purchased catalyst is correct. |
Self-Validating Protocol: Always cross-reference the results from multiple techniques. For example, a high purity value from HPLC should be supported by a clean NMR spectrum and correct elemental analysis data. A discrepancy between methods warrants further investigation and purification. [1]
References
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. Benchchem.
- Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis. Benchchem.
- Guideline for Analysis and Prevention of Contamination Catalysis. PMC - NIH.
- (1-Benzylpyrrolidin-2-yl)diphenylmethanol|CAS 16226-60-1. Benchchem.
- Chapter 5: Principles of Asymmetric Synthesis. Books - The Royal Society of Chemistry.
- Modern Analytical Technique for Characterization Organic Compounds.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. ResearchGate.
- Asymmetric Organocatalysis. Accounts of Chemical Research - ACS Publications.
- Analytical Services for Purity Determination. BOC Sciences.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Organocatalysis. Wikipedia.
- Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. ResearchGate.
- Organocatalysts. Sigma-Aldrich.
- Organocatalysis, Organocatalysts. Organic Chemistry Portal.
Sources
Technical Support Center: Enhancing the Stability of (R)-Diphenylprolinol Silyl Ether Catalysts
Welcome to the Technical Support Center for (R)-diphenylprolinol derived organocatalysts. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful catalysts in asymmetric synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to equip you with the knowledge to diagnose and resolve issues, thereby improving the robustness and efficiency of your catalytic processes.
Introduction: The Challenge of Catalyst Stability
(R)-α,α-Diphenylprolinol silyl ethers are highly effective organocatalysts for a variety of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.[1] Their bulky diphenylmethyl group creates a well-defined chiral environment, leading to high levels of stereoinduction.[1] However, the stability of these catalysts can be a critical factor influencing reaction outcomes, particularly in terms of yield and enantioselectivity. The primary degradation pathway involves the cleavage of the silyl ether bond, which is sensitive to moisture and acidic conditions. This desilylation process generates the less active and less selective (R)-diphenylprolinol.
This guide will walk you through the common pitfalls and provide actionable solutions to maintain the integrity and performance of your (R)-diphenylprolinol silyl ether catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Diminished Enantioselectivity in a Michael Addition Reaction
Q: I am performing an asymmetric Michael addition of an aldehyde to a nitroalkene using (R)-diphenylprolinol trimethylsilyl (TMS) ether, and I'm observing a significant drop in enantiomeric excess (ee) compared to literature reports. What could be the cause?
A: A decrease in enantioselectivity is a common issue and can often be traced back to the degradation of the silyl ether catalyst. Here’s a systematic approach to troubleshoot this problem:
1. Catalyst Integrity and Handling:
-
Desilylation: The primary culprit is often the hydrolysis of the TMS group, reverting the catalyst to the less selective diphenylprolinol.[1] The parent diphenylprolinol can still catalyze the reaction, but with significantly lower enantioselectivity.
-
Air and Moisture Sensitivity: (R)-diphenylprolinol silyl ethers are sensitive to atmospheric moisture.[2] It is crucial to handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).[3][4][5] Ensure all glassware is rigorously dried, and use anhydrous solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
2. Reaction Conditions:
-
Solvent Choice: Protic solvents, such as methanol, can accelerate the desilylation of the catalyst. While some reactions are reported in protic media, aprotic solvents like toluene, CH2Cl2, or THF are generally preferred for maintaining catalyst stability.[6]
-
Acidic/Basic Impurities: Trace amounts of acid or base in your reagents or on your glassware can catalyze the cleavage of the silyl ether. Ensure all reagents are of high purity and glassware is properly cleaned and dried.
-
Additives: In some Michael additions, the use of a co-catalyst like benzoic acid can be beneficial. It is thought to facilitate the protonation step of the catalytic cycle and can sometimes improve both yield and enantioselectivity.[7]
Experimental Protocol: Setting up an Air-Sensitive Michael Addition [1]
-
Glassware Preparation: Flame-dry or oven-dry all glassware (reaction flask, stirrer bar, syringes, and needles) and allow to cool under a stream of inert gas (argon or nitrogen).[3]
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa to seal the reaction vessel.[4]
-
Reagent Addition:
-
To a vial under an inert atmosphere, add the (R)-diphenylprolinol silyl ether catalyst (e.g., 10-20 mol%).
-
Add the nitroalkene (1.0 eq.) and anhydrous solvent (e.g., CH2Cl2).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1.5-2.0 eq.) dropwise to the mixture.
-
-
Reaction Monitoring: Stir the reaction until completion, monitoring by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired Michael adduct.
Issue 2: Low or Inconsistent Reaction Yield
Q: My Michael addition reaction is giving a low yield, or the yield is not reproducible. What factors should I investigate?
A: Low and inconsistent yields can be frustrating. Besides catalyst decomposition, several other factors can contribute to this issue.
1. Catalyst Deactivation:
-
As with low enantioselectivity, catalyst degradation via desilylation is a primary suspect. A lower concentration of the active catalyst will naturally lead to a lower reaction rate and, consequently, a lower yield within a given timeframe.
2. Substrate and Reagent Quality:
-
Purity: Impurities in your aldehyde or nitroalkene can inhibit the catalyst or lead to side reactions. Ensure your starting materials are pure.
-
Aldehyde Self-Condensation: Aldehydes can undergo self-aldol condensation, especially in the presence of basic impurities or even the amine catalyst itself. This side reaction consumes the starting material and reduces the yield of the desired product.
3. Reaction Parameters:
-
Temperature: While many reactions proceed at room temperature, some systems may require cooling to minimize side reactions and improve selectivity. Conversely, if the reaction is sluggish, a modest increase in temperature might be necessary, but be mindful of potential catalyst degradation at higher temperatures.
-
Concentration: The concentration of the reactants can influence the reaction rate. If the reaction is slow, consider increasing the concentration.
Data Presentation: Effect of Solvent on a Model Michael Addition
| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) | Reference |
| Methanol (MeOH) | 32.7 | 90 | 98 | [6] |
| Dichloromethane (CH2Cl2) | 9.1 | 64 | 99 | [8] |
| Toluene | 2.4 | 55 | 99 | [9] |
| Tetrahydrofuran (THF) | 7.6 | 75 | 99 | [8] |
Note: This is a representative example. Optimal conditions can vary depending on the specific substrates.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 3: Catalyst Deactivation Upon Recycling
Q: I am trying to recycle my immobilized (R)-diphenylprolinol silyl ether catalyst, but I'm seeing a significant drop in activity after the first run. How can I improve its recyclability?
A: Catalyst recycling is key to improving the sustainability and cost-effectiveness of a process. A drop in activity upon recycling can be due to several factors.
1. Incomplete Product Removal (Product Inhibition):
-
The product of the reaction can sometimes remain bound to the catalyst, inhibiting its activity in subsequent runs.
-
Solution: Implement a regeneration step between cycles. This could involve washing the catalyst with a suitable solvent to remove any adsorbed product. In some cases, a "reactivation" step, such as stirring the recovered catalyst with one of the starting materials, can displace the product and restore activity.
2. Mechanical/Chemical Degradation of the Support:
-
The solid support used for immobilization can degrade under the reaction or work-up conditions.
-
Solution: Ensure the support material is compatible with all reagents, solvents, and temperatures used.
3. Catalyst Leaching:
-
The catalyst may not be securely anchored to the support and can leach into the reaction mixture.
-
Solution: Re-evaluate the immobilization strategy. A more robust linker or a different support material may be necessary.
Experimental Protocol: Catalyst Regeneration (General Procedure)
-
Catalyst Recovery: After the reaction, separate the immobilized catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the recovered catalyst sequentially with the reaction solvent and then with a more polar solvent (e.g., ethyl acetate or methanol) to remove residual product and byproducts.
-
Drying: Dry the catalyst thoroughly under vacuum.
-
Reactivation (if necessary): Before the next run, you can pre-stir the catalyst in the reaction solvent with one of the reactants (e.g., the Michael acceptor) for a short period to ensure the active sites are accessible.
Enhancing Catalyst Stability: Proactive Strategies
Beyond troubleshooting, here are some proactive measures you can take to improve the stability of your (R)-diphenylprolinol silyl ether catalyst from the outset.
Choice of Silyl Group:
While TMS is the most common, other silyl groups with greater steric bulk can offer enhanced stability.
Comparative Stability of Silyl Ethers:
| Silyl Group | Abbreviation | Relative Stability |
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | More Stable |
| tert-Butyldimethylsilyl | TBDMS | Stable |
| Triisopropylsilyl | TIPS | Very Stable |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable |
Note: Increased stability often comes with decreased reactivity. The choice of silyl group should be a balance between stability and desired catalytic activity.[10]
Catalyst Immobilization:
Immobilizing the catalyst on a solid support can significantly enhance its stability and facilitate its recovery and reuse. Common supports include polymers (e.g., polystyrene), silica, and magnetic nanoparticles.
Conceptual Workflow for Catalyst Immobilization:
Caption: General workflow for catalyst immobilization.
Synthesis and Purification of the Catalyst:
The stability of your catalyst begins with its preparation.
Experimental Protocol: Synthesis of (R)-diphenylprolinol Trimethylsilyl Ether [11][12]
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq.) and anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.5 eq.).
-
Silylation: Cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: It is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere throughout the synthesis and purification to prevent premature desilylation.
Conclusion
The stability of (R)-diphenylprolinol silyl ether catalysts is a multifaceted issue that requires careful attention to detail in catalyst handling, reaction setup, and the choice of reaction conditions. By understanding the primary degradation pathways and implementing the troubleshooting strategies and proactive measures outlined in this guide, researchers can significantly improve the reliability and efficiency of their asymmetric syntheses.
References
-
Organic Syntheses. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. [Link]
-
Organic Syntheses. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. [Link]
-
Hayashi, Y., et al. (2005). Supporting Information Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Moberg, C. (2012). Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited—but Still Controversial. Angewandte Chemie International Edition, 51(51), 12694-12696. [Link]
-
Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 7(15), 3243-3246. [Link]
-
University of Rochester. (2026). How To Run A Reaction: The Setup. [Link]
-
YouTube. (2020). air sensitive reaction setup. [Link]
-
Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072-82. [Link]
-
Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Angewandte Chemie International Edition, 46(26), 4922-4925. [Link]
-
Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
MDPI. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. [Link]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for Corey-Bakshi-Shibata (CBS) Reductions
Welcome to the technical support center for the Corey-Bakshi-Shibata (CBS) reduction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this powerful enantioselective ketone reduction. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve high yields and excellent enantioselectivities in your experiments.
The CBS reduction is a reliable method for synthesizing chiral secondary alcohols from prochiral ketones, utilizing a chiral oxazaborolidine catalyst and a borane source.[1][2][3] Its success hinges on a well-understood mechanism and careful control of reaction parameters. This guide addresses specific problems in a question-and-answer format to provide direct and actionable solutions.
Understanding the Engine: The CBS Catalytic Cycle
Effective troubleshooting begins with a solid grasp of the reaction mechanism. The CBS reduction operates through a dual-activation pathway where the catalyst plays two key roles.[4][5][6] The Lewis basic nitrogen on the oxazaborolidine ring coordinates to and activates the borane reducing agent, while the endocyclic Lewis acidic boron atom coordinates to and activates the ketone.[1][4][7] This brings the reactants into a highly organized, six-membered ring transition state, facilitating a face-selective intramolecular hydride transfer.[2][4]
Figure 2: Decision-making workflow for troubleshooting low enantioselectivity.
Q2: The reaction is sluggish or gives a low yield. How can I improve the conversion?
Potential Cause 1: Inactive Catalyst or Insufficient Catalyst Loading
As mentioned, catalyst degradation is a primary suspect. [8]Additionally, for challenging substrates, the standard 5-10 mol% catalyst loading may be insufficient.
-
Solution:
-
Confirm Catalyst Activity: Generate the catalyst in situ to ensure it is fresh and active. [8][9] 2. Increase Catalyst Loading: For slow-reacting ketones, increase the catalyst loading to 15-20 mol%. While this increases cost, it can significantly improve conversion.
-
Modify the Catalyst: The steric and electronic properties of the catalyst can be tuned. The substituent on the boron atom (typically methyl or butyl) can be varied to optimize reactivity and selectivity for a specific substrate. [10]
-
Potential Cause 2: Sub-optimal Stoichiometry
The ratio of borane to ketone is crucial. Typically, 0.6 to 1.0 equivalents of borane are used for a catalytic reduction. Insufficient borane will lead to incomplete conversion, while a large excess can increase the rate of the racemic background reaction.
-
Solution:
-
Verify Stoichiometry: A common ratio is ~0.6 equivalents of BH₃ for 1.0 equivalent of ketone when using ~10 mol% catalyst. Ensure accurate measurement of all reagents.
-
Slow Addition: Add the borane solution slowly via syringe pump. This maintains a low instantaneous concentration of free borane, disfavoring the uncatalyzed pathway and improving both yield and selectivity.
-
Potential Cause 3: Solvent Choice
The choice of solvent can influence reaction rates. While THF is most common, other solvents may be more suitable for certain substrates.
-
Solution:
-
Solvent Screening: Toluene is a common alternative and can sometimes provide better results. [8]For specific applications, other ethereal or non-coordinating hydrocarbon solvents could be explored.
-
| Parameter | Common Choice | Alternative/Consideration | Impact on Reaction |
| Catalyst | (R)- or (S)-Me-CBS | (R)- or (S)-Bu-CBS, o-tolyl-CBS | Steric bulk on boron can fine-tune selectivity. [10] |
| Borane Source | BH₃·THF | BH₃·SMe₂, Catecholborane | Purity can affect ee; reactivity varies. [1][2] |
| Solvent | THF | Toluene, Dichloromethane | Can affect solubility, reaction rate, and selectivity. [8] |
| Temperature | -78 °C to 0 °C | -126 °C (with Catecholborane) | Lower temperatures generally improve ee. [1] |
| Catalyst Loading | 5-10 mol% | 10-20 mol% | Higher loading can improve rate for slow substrates. |
Table 1: Summary of key reaction parameters and their potential impact.
Q3: I am reducing an α,β-unsaturated ketone (enone). How do I avoid side reactions like 1,4-reduction or hydroboration?
A significant advantage of the CBS reduction is its excellent chemoselectivity for the carbonyl group, even in the presence of other reducible functional groups like alkenes and alkynes. [1][5]
-
Guidance:
-
Maintain Low Temperature: The CBS reduction of enones reliably gives the 1,2-reduction product (the allylic alcohol) when performed at low temperatures (e.g., -78 °C). [5] 2. Use Catecholborane: For particularly sensitive enones, using catecholborane as the reducing agent at -78 °C is highly effective and selective. [9] 3. Avoid Excess Borane: A large excess of borane can potentially lead to hydroboration of the double bond, although this is not typically a major issue under standard CBS conditions. Slow addition of the borane source is recommended.
-
Validated Experimental Protocols
Protocol 1: General Procedure for CBS Reduction
This protocol is a reliable starting point for the asymmetric reduction of a generic aryl-aliphatic ketone like acetophenone. [7]
-
Preparation: Under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 mmol, 0.1 mL of a 1.0 M solution in toluene) to a flame-dried, three-neck flask containing anhydrous THF (5 mL).
-
Borane Addition: Add borane-THF complex (0.6 mmol, 0.6 mL of a 1.0 M solution) to the catalyst solution and stir for 10 minutes at room temperature. This forms the active catalyst-borane complex. [7]3. Cooling & Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add a solution of the ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature. Monitor progress by thin-layer chromatography (TLC). Reactions are often complete within 30-60 minutes.
-
Workup: Proceed to the Standard Workup Protocol (Protocol 2).
Protocol 2: Standard Workup Procedure
A careful workup is essential to isolate the product and remove boron-containing byproducts.
-
Quenching: Upon reaction completion (as determined by TLC), slowly and carefully add methanol (2-5 mL) dropwise at the reaction temperature to quench any excess borane. Caution: Hydrogen gas is evolved. [7]2. Warming and Acidification: Allow the mixture to warm to room temperature. Add 1 M HCl (5-10 mL) and stir vigorously for 30 minutes to hydrolyze the alkoxyborane intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. [7]5. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis. [7]
References
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 2021, 60(9), 4823-4832. [Link]
-
Corey-Bakshi-Shibata Reduction. CHEMISTRY - EXAM JOB EXPERT. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 2018, 23(9), 2349. [Link]
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]
-
Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station International Edition. [Link]
-
Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. ResearchGate. [Link]
-
CBS Reduction, Enantioselective Catalysis. YouTube. [Link]
-
The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]
-
CBS catalyst. Grokipedia. [Link]
-
How can I know what is the best condition for CBS reduction of my ketone compound? ResearchGate. [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. National Institutes of Health. [Link]
-
Is the quality of CBS catalyst important? Reddit. [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Technical Support Center: Scale-Up of Reactions Using (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the scale-up of asymmetric reactions involving the chiral organocatalyst, (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. This catalyst, a derivative of diphenylprolinol, is a powerful tool in modern organic synthesis for establishing key stereocenters. However, transitioning a reaction from the bench to a pilot or production scale introduces significant challenges that can impact yield, purity, and stereoselectivity.[1][2] This document is designed to provide practical, experience-driven solutions to common scale-up issues.
Core Principles of Scale-Up
Successfully scaling a chemical reaction is not merely about using larger flasks and more reagents. It is a multidisciplinary challenge involving chemistry and chemical engineering. The fundamental issue is that volume increases by a cubic function (r³), while surface area only increases by a square function (r²). This changing surface-area-to-volume ratio has profound consequences:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in a lab flask with a simple ice bath or heating mantle can become difficult to control in a large jacketed reactor.[3] Inefficient heat dissipation can lead to thermal runaways, side product formation, and loss of selectivity.
-
Mass Transfer & Mixing: Achieving homogeneous mixing in a 5,000 L reactor is vastly different from a 500 mL flask.[4] Inefficient mixing can create localized concentration gradients ("hot spots") of reagents or catalyst, leading to unpredictable reaction rates and the formation of impurities.[3]
-
Reagent Addition: The rate of reagent addition, often a trivial factor on the bench, becomes a critical process parameter at scale. A slow, controlled addition is often necessary to manage heat evolution and maintain optimal stoichiometry throughout the reaction.
-
Work-up and Isolation: Procedures like quenching, extractions, and crystallizations behave differently at scale. Emulsion formation is more common, and achieving efficient crystallization for product isolation requires careful development.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This catalyst is a member of the diphenylprolinol family, widely used in various asymmetric organocatalytic transformations.[5][6] Its primary applications involve activating α,β-unsaturated aldehydes and ketones toward nucleophilic attack through the formation of a transient iminium ion. Key reactions include:
-
Asymmetric Diels-Alder reactions
These reactions are fundamental for constructing complex chiral molecules found in pharmaceuticals and other fine chemicals.[11]
Q2: What is the typical catalyst loading, and can it be reduced on a larger scale?
In laboratory settings, catalyst loading typically ranges from 5 to 20 mol%. For industrial applications, reducing catalyst loading is a major goal to improve process mass intensity (PMI) and reduce costs.[12] It is often possible to reduce the loading to 1-5 mol% or even lower during scale-up. This is achieved through:
-
Process Optimization: Carefully controlling temperature, concentration, and addition rates can maximize catalyst turnover.
-
High-Purity Reagents: Using high-purity starting materials and solvents minimizes catalyst deactivation by impurities.
-
Continuous Flow Processing: For some reactions, moving to a continuous flow setup with an immobilized catalyst can dramatically reduce the amount of catalyst needed over time.[9][13]
Q3: Are there specific safety concerns associated with reactions using this catalyst, particularly during scale-up?
While the catalyst itself is not exceptionally hazardous, the reactions it's used in often involve other reagents that require careful handling at scale. For instance, asymmetric reductions might employ borane reagents. The scale-up of reactions involving borane complexes (e.g., borane-THF or dimethyl sulfide borane) demands rigorous safety assessment due to their pyrophoric nature and the potential for hazardous gas evolution (diborane).[14][15][16] A thorough process safety review, including differential scanning calorimetry (DSC) and reaction calorimetry (RC1), is essential to understand thermal hazards before any large-scale campaign.[17][18]
Troubleshooting Guide: From Lab to Plant
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Problem 1: Decreased Enantioselectivity on Scale-Up
"My reaction gives 99% ee in the lab, but on a 50 L scale, the enantiomeric excess dropped to 85%. What could be the cause?"
A drop in enantioselectivity is one of the most common and frustrating scale-up issues.[19] The root cause is often a deviation from the optimized kinetic profile of the reaction.
Possible Causes & Solutions:
-
Poor Temperature Control:
-
Causality: The transition states leading to the major and minor enantiomers are close in energy. An uncontrolled exotherm in a large reactor can provide enough energy to overcome this small barrier, favoring the formation of the undesired enantiomer.
-
Solution:
-
Implement Strict Temperature Control: Use a jacketed reactor with an efficient heat transfer fluid and automated temperature control.
-
Control Addition Rate: Add the most reactive reagent slowly and sub-surface to allow the cooling system to keep pace with heat generation.
-
Perform Calorimetry Studies: Use reaction calorimetry to quantify the heat of reaction and design an adequate cooling protocol.
-
-
-
Inefficient Mixing:
-
Causality: Inadequate mixing can create localized areas of high substrate concentration. In these "hot spots," the uncatalyzed or background reaction may occur at a faster rate, which is almost always non-selective and thus erodes the overall enantiomeric excess.
-
Solution:
-
Optimize Agitation: Work with chemical engineers to select the appropriate impeller type (e.g., pitched-blade turbine, retreat curve) and agitation speed (RPM) for your reactor geometry and reaction viscosity.
-
Consider Baffles: Ensure the reactor has baffles to prevent vortexing and promote top-to-bottom mixing.
-
-
-
Impurity Effects:
-
Causality: Trace impurities (e.g., water, other nucleophiles) in lower-grade, large-volume solvents or starting materials can react with the catalyst or intermediates, leading to side reactions or catalyst inhibition.
-
Solution:
-
Set Strict Specifications: Establish rigorous purity specifications for all raw materials used at scale.
-
Solvent Purification: Consider passing solvents through activated alumina or molecular sieves before use if water is a known issue.
-
-
Troubleshooting Workflow: Loss of Enantioselectivity
Caption: Decision tree for troubleshooting loss of enantioselectivity.
Problem 2: Difficult Work-up and Emulsion Formation
"During the aqueous quench and extraction on a 100 L scale, we are forming a stable emulsion that takes hours to separate. This wasn't an issue in the lab."
Emulsions are a common physical chemistry problem during the scale-up of work-ups, especially when mechanical stirring has been used.
Possible Causes & Solutions:
-
Intense Agitation During Extraction:
-
Causality: High-shear mixing during extraction, while good for mass transfer, can disperse the aqueous and organic phases into fine droplets that are stabilized by the catalyst, reagents, or byproducts, forming a stable emulsion.
-
Solution:
-
Reduce Agitator Speed: Use the minimum agitation necessary to ensure phase contact without high shear.
-
"Soak" the Mixture: Allow the biphasic mixture to settle for a period without agitation before attempting to separate the layers.
-
-
-
pH of the Aqueous Phase:
-
Causality: The catalyst contains a basic nitrogen atom. Depending on the pH of the quench/wash solution, the catalyst can be protonated or deprotonated, changing its surfactant-like properties and potentially stabilizing an emulsion.
-
Solution:
-
Adjust pH: Experiment with adjusting the pH of the aqueous phase. Sometimes, making the solution more acidic or more basic can break the emulsion.
-
Add Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which often helps to break emulsions by dehydrating the interface.
-
-
-
Presence of Finely Divided Solids:
-
Causality: Unwanted solid byproducts can precipitate at the interface between the two layers, acting as Pickering agents that stabilize emulsions.
-
Solution:
-
Filter Before Extraction: If solids are present after the quench, perform a filtration step before the liquid-liquid extraction.
-
Add a Filter Aid: Use a filter aid like Celite® to help remove fine particulates.
-
-
Problem 3: Product Isolation and Crystallization Issues
"The product oiled out instead of crystallizing from the solvent system that worked perfectly on the lab scale."
Crystallization is highly sensitive to scale, cooling rate, and purity.
Possible Causes & Solutions:
-
Cooling Rate is Too Fast:
-
Causality: Large reactors, even with the cooling turned off, can lose heat much slower than a lab flask. Conversely, aggressive cooling can shock the system, causing the product to crash out as an oil rather than forming an ordered crystal lattice.
-
Solution:
-
Programmed Cooling: Implement a slow, linear cooling ramp using the reactor's temperature control system. A typical rate might be 5-10 °C per hour.
-
Seed the Crystallization: Add a small amount of pure, crystalline product (seed crystals) at a temperature where the solution is just saturated. This provides a template for ordered crystal growth and is a critical step in controlling polymorphism and particle size at scale.
-
-
-
Higher Impurity Profile:
-
Causality: Even small amounts of impurities generated during a longer, hotter reaction at scale can act as crystallization inhibitors.
-
Solution:
-
Purify the Crude Stream: Consider adding a carbon or silica plug filtration step before the crystallization to remove polar impurities.
-
Solvent Screen: Re-screen for an optimal crystallization solvent system with the scaled-up crude material. Sometimes a slightly different solvent ratio is needed.
-
-
Case Study: Scale-Up of an Asymmetric Michael Addition
This section provides a comparative protocol for a representative reaction.
Reaction: Asymmetric Michael addition of acetaldehyde to β-nitrostyrene.
Lab Scale Protocol (10 mmol)
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.343 g, 1.0 mmol, 10 mol%) and benzoic acid (0.122 g, 1.0 mmol).
-
Reagents: Add chloroform (20 mL) and β-nitrostyrene (1.49 g, 10 mmol). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add acetaldehyde (1.12 mL, 20 mmol, 2.0 equiv) dropwise over 5 minutes.
-
Reaction: Stir the reaction at 0 °C for 24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench with 20 mL of saturated aqueous NH₄Cl. Extract the mixture with dichloromethane (3 x 30 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Pilot Scale Protocol (1.0 mol)
-
Setup: Charge a dry 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with this compound (17.2 g, 0.05 mol, 5 mol%) and benzoic acid (6.1 g, 0.05 mol).
-
Reagents: Add chloroform (2.0 L) and β-nitrostyrene (149 g, 1.0 mol). Start agitation and cool the reactor contents to -5 °C using a circulating chiller. (Note: A lower starting temperature anticipates the exotherm).
-
Addition: Using a syringe pump, add acetaldehyde (112 mL, 2.0 mol, 2.0 equiv) sub-surface over 2 hours, maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction: Stir the reaction at 0 °C and monitor by in-process control (IPC) sampling via HPLC. (Note: The reaction may be faster due to better mixing).
-
Work-up: Upon completion, quench by the slow addition of 2 L of 20% w/v aqueous NH₄Cl solution, keeping the temperature below 10 °C.
-
Isolation: Stop agitation and allow layers to separate for 30 minutes. Separate the layers. Extract the aqueous layer with chloroform (1 x 1 L). Combine the organic layers and wash with 1 L of brine to aid in phase separation. Concentrate the organic layer under reduced pressure to a target volume. Add an anti-solvent (e.g., heptane) and cool slowly with seeding to crystallize the product. Filter and dry the solid product.
Data Summary: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (10 mmol) | Pilot Scale (1.0 mol) | Rationale for Change |
| Catalyst Loading | 10 mol% | 5 mol% | Cost reduction; optimized conditions allow for higher turnover. |
| Reaction Temp. | 0 °C | -5 °C to 0 °C | Tighter control to manage exotherm from reagent addition. |
| Addition Time | 5 minutes | 2 hours | Critical for heat management and maintaining steady-state concentration. |
| Work-up | Standard Extraction | Brine wash, controlled quench | Brine wash added to break potential emulsions. Slow quench to control exotherm. |
| Purification | Chromatography | Crystallization | Chromatography is not viable for large quantities; crystallization is preferred.[2] |
| Typical Yield | ~90% | ~85-90% | A slight decrease is common, but should be minimized. |
| Typical ee% | >98% | >96% | A minor drop can occur but should be controlled by process parameters. |
Process Flow for Scale-Up
Caption: Generalized process flow diagram for a scaled-up reaction.
References
- Mathur, A., Fandrick, K. R., Sieber, J. D., & Savoie, J. (2019). Safe Handling of Boranes at Scale. Organic Process Research & Development, 23(3), 321-330.
- Armstrong, B. M., et al. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. Organic Process Research & Development, 27(4), 763-774.
-
MDPI. (n.d.). Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. Retrieved from [Link]
- Armstrong, B. M., et al. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction.
- Armstrong, B. M., et al. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction.
- Kolis, S. P., et al. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development, 21(4), 579-585.
- Kannappan, V. (2024).
- Blaser, H. U., & Federsel, H. J. (Eds.). (2010). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
- Blacker, J. (2010). Book Review of Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Organic Process Research & Development, 14(5), 1276-1276.
- Blaser, H. U., & Federsel, H. J. (Eds.). (2010). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions: Second Edition. Wiley-VCH.
- Kumagai, N., & Shibasaki, M. (2022). Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions. Chemistry–An Asian Journal, e202200314.
- Chen, J., et al. (2018). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions.
- Kumagai, N., & Shibasaki, M. (2022). Asymmetric flow reactions catalyzed by immobilized diphenylprolinol alkyl ether: Michael reaction and domino reactions. Semantic Scholar.
- Sharma, U., et al. (2016). Approach of Organocatalysis Techniques towards "Green Chemistry". International Journal of Innovative Practice and Applied Research, 5(5).
- Hayashi, Y., et al. (2008). Asymmetric Michael Reaction of Acetaldehyde Catalyzed by Diphenylprolinol Silyl Ether.
- Hayashi, Y., et al. (2008). Asymmetric Michael reaction of acetaldehyde catalyzed by diphenylprolinol silyl ether. PubMed.
- Domínguez-Vega, E., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(10), 693.
- Reddit. (2021).
- Fryszkowska, A., et al. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry, 88(10), 6245-6265.
- Zhang, X., et al. (2024). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society.
- Li, H., & Tiseni, P. S. (2021). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Organic Process Research & Development, 25(5), 1026-1045.
- Annunziata, F., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Pharmaceuticals, 16(1), 53.
- De Simone, F., & Ruffoni, A. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Photochem, 4(1), 1-24.
- Smith, C. A., & Thomson, J. E. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
-
AbacipharmTech. (n.d.). Inquiry Product - this compound. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. Asymmetric Michael reaction of acetaldehyde catalyzed by diphenylprolinol silyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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Troubleshooting Guide: From Failed Reactions to High Enantioselectivity
An Application Scientist's Guide to (R)-Diphenylprolinol Catalyzed Reactions: The Critical Role of Additives
Welcome to the Technical Support Center for organocatalysis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when working with (R)-diphenylprolinol and its derivatives, particularly the silyl ethers. These catalysts are workhorses in modern asymmetric synthesis, capable of activating substrates through both enamine and iminium ion pathways.[1][2][3] However, their performance is exquisitely sensitive to the reaction environment. Additives are not merely optional enhancers; they are often critical modulators that dictate reaction pathways, rates, and stereoselectivity.
This guide is structured to help you troubleshoot common experimental issues and deepen your mechanistic understanding of how additives function in these catalytic systems.
This section addresses the most common problems encountered during experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific rationale behind it.
Visualizing the Troubleshooting Process
Before diving into specific issues, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to diagnosing and solving problems in your reaction.
Caption: A logical workflow for troubleshooting organocatalytic reactions.
Q1: My Michael addition of an aldehyde to a nitro-olefin is sluggish and gives low enantioselectivity (<50% ee). I'm using a high-purity (R)-diphenylprolinol silyl ether catalyst. What's going on?
A1: This is a classic issue that almost always points to the absence of an acidic additive. While the diarylprolinol silyl ether is the primary catalyst, its efficacy in iminium-ion-mediated processes, like the Michael reaction, is dramatically enhanced by a co-catalyst.[4]
The Scientific Rationale: The catalytic cycle involves the formation of an iminium ion intermediate from the α,β-unsaturated aldehyde and the secondary amine of the catalyst. This iminium ion has a lower LUMO than the starting aldehyde, making it more susceptible to nucleophilic attack.[1][2] An acidic additive plays two crucial roles:
-
Accelerates Iminium Formation: It facilitates the dehydration step required to form the iminium ion.
-
Stabilizes Intermediates: In the Michael addition to nitroalkenes, the rate-determining step is often the protonation of a zwitterionic intermediate that forms after the C-C bond is made.[4] The acid additive provides a ready source of protons to facilitate this step and turn over the catalytic cycle.
Troubleshooting Protocol:
-
Baseline Reaction: Ensure your initial, problematic result is reproducible. Use rigorously dried solvents and reagents to establish a baseline.
-
Introduce an Acidic Additive: Add a weak acid to the reaction mixture. Benzoic acid or even simple acetic acid are excellent starting points.
-
Systematic Screening: If the initial choice doesn't yield significant improvement, screen a panel of acids with varying pKa values.
Data Example: Effect of Acidic Additives on a Diels-Alder Reaction
While your issue is with a Michael addition, the principle is the same for other iminium-ion-mediated reactions. For instance, in a Diels-Alder reaction catalyzed by a diarylprolinol silyl ether, switching from no additive or a weak acid like p-nitrophenol to a stronger acid like trifluoroacetic acid (TFA) can completely change the reaction pathway from an ene reaction to the desired Diels-Alder reaction, often with high selectivity.[5]
| Additive | Yield (%) | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (% ee, exo) |
| CF₃CO₂H | 47 | 93:7 | 90 |
| CCl₃CO₂H | 55 | 93:7 | 91 |
| PhCOOH | 25 | 86:14 | 88 |
| p-Nitrophenol | 83 (Ene Product) | N/A | 98 (Ene Product) |
| None | Low Conversion | N/A | N/A |
| Data adapted from a study on the Diels-Alder reaction of cinnamaldehyde and cyclopentadiene.[5] |
Q2: I'm attempting an α-functionalization of a simple aldehyde, but the reaction is messy, and I suspect catalyst deactivation. Why would this happen?
A2: Catalyst deactivation in enamine-mediated catalysis can occur through several pathways, but a common culprit is the formation of irreversible off-cycle intermediates.[6][7] Interestingly, a controlled amount of water can sometimes be beneficial in these cases.
The Scientific Rationale: (R)-diphenylprolinol and related catalysts operate in a delicate equilibrium. In the absence of the electrophile, or if the desired reaction is slow, the enamine intermediate can react with another molecule of the aldehyde substrate to form stable, catalytically inactive species. For proline-catalyzed aldol reactions, water can suppress these off-cycle deactivation pathways, even though it may slightly slow the primary catalytic cycle.[8] While diphenylprolinol silyl ethers are structurally different from proline, the principle of water influencing on- and off-cycle equilibria remains relevant. Water can interfere with iminium formation but can also prevent the formation of certain deactivating by-products.[8]
Troubleshooting Protocol:
-
Verify Anhydrous Conditions: First, run the reaction under strictly anhydrous conditions to confirm that water isn't the primary inhibitor of your desired transformation.
-
Controlled Water Addition: If deactivation persists, conduct a controlled experiment. Add a specific amount of water (e.g., 0.5-1.0 equivalents relative to the catalyst) to the reaction.
-
Monitor by NMR/LCMS: Track the reaction progress and the appearance of any major by-products. Compare the reaction profile with and without the added water. This will provide direct evidence of water's effect on catalyst stability and turnover.
Q3: My reaction gives a good yield but very poor diastereoselectivity. Can an additive help?
A3: Yes, absolutely. The choice of additive can strongly influence the transition state geometry, which in turn dictates both diastereo- and enantioselectivity. The additive's size, acidity, and ability to form hydrogen bonds are all critical factors.
The Scientific Rationale: The stereochemical outcome is determined by the relative energy of the competing diastereomeric transition states. An additive can selectively stabilize one transition state over another. For example, a bulky acidic additive might create a more organized, rigid transition state through hydrogen bonding, amplifying the steric cues from the catalyst's diphenylmethyl group and leading to higher facial selectivity. Computational studies have shown that subtle changes in the catalyst or reaction environment can significantly alter the energy difference between transition states, thereby impacting the enantiomeric excess.[9]
Troubleshooting Protocol:
-
Start with a Standard: Begin with a common additive like benzoic acid.
-
Vary Steric Bulk: Screen a series of carboxylic acids with increasing steric bulk (e.g., pivalic acid, 2,4,6-trimethylbenzoic acid).
-
Vary Acidity: Test acids with different pKa values (e.g., acetic acid vs. trifluoroacetic acid).
-
Consider Non-Acidic Additives: In some cases, additives like thioureas can act as hydrogen-bond donors to organize the transition state without significantly altering the overall acidity of the medium.[10]
Frequently Asked Questions (FAQs)
Q4: What is the mechanistic difference between reactions requiring acidic vs. basic additives?
A4: This question gets to the heart of the dual reactivity of these catalysts. The type of additive needed is a direct reflection of the catalytic cycle you are targeting.
The Scientific Rationale: (R)-diphenylprolinol silyl ethers can activate carbonyl compounds in two primary ways:
-
Iminium Ion Catalysis (LUMO-lowering): Used for reactions of α,β-unsaturated aldehydes (e.g., Michael, Diels-Alder). The catalyst forms an iminium ion, lowering the LUMO of the substrate and making it more electrophilic. This pathway is accelerated by acidic additives , which promote the dehydration step to form the iminium ion.[1][2]
-
Enamine Catalysis (HOMO-raising): Used for reactions at the α-position of saturated aldehydes and ketones (e.g., α-amination, aldol). The catalyst forms an enamine, raising the HOMO of the substrate and turning it into a nucleophile.[1][2] This pathway can be accelerated by basic additives , which can deprotonate the intermediate α-amino peroxy species or neutralize any adventitious acid that would protonate the enamine, rendering it inactive.[11]
The diagram below illustrates this dichotomy.
Caption: Dual activation modes of diarylprolinol ether catalysts.
Q5: Can I use the parent (R)-diphenylprolinol instead of the silyl ether derivative? What difference does it make?
A5: Yes, you can use the parent prolinol, but it will behave very differently and is often less effective for the reactions where silyl ethers excel. The bulky silyl ether group is not just a protecting group; it's a critical stereodirecting element.
The Scientific Rationale: The hydroxyl group of the parent prolinol is acidic and can act as an internal Brønsted acid. This allows it to participate in hydrogen bonding and proton transfer, which is the key mechanism for catalysts like proline itself.[12] However, this can also lead to undesired side reactions or different catalytic cycles.
The bulky trialkylsilyl group (like TMS or TBS) on the oxygen serves two main purposes:
-
Blocks the Hydroxyl: It prevents the hydroxyl group from interfering, forcing the catalysis to proceed purely through the secondary amine via iminium or enamine intermediates.
-
Provides Steric Shielding: The large silyl ether group acts as a steric wall, effectively blocking one face of the enamine or iminium ion intermediate. This steric hindrance is the primary source of stereocontrol, forcing the incoming electrophile or nucleophile to attack from the less hindered face, leading to high enantioselectivity.[4][9]
Q6: How do I regenerate my diarylprolinol silyl ether catalyst if it has been deactivated?
A6: Catalyst regeneration is a critical aspect of sustainable chemistry.[13] For organocatalysts that have been deactivated by the formation of covalently bound, irreversible adducts, regeneration is often not straightforward. Unlike heterogeneous catalysts that can be regenerated by burning off coke, soluble organocatalysts typically require chemical transformation.[14][15]
Regeneration Protocol (Feasibility-Dependent):
-
Characterize the Spent Catalyst: Before attempting regeneration, you must identify the deactivated species. Use NMR and Mass Spectrometry to determine the structure of the off-cycle adduct.
-
Develop a Chemical Cleavage Strategy: Based on the structure, devise a reaction to cleave the adduct and release the active catalyst. For example, if an undesired imine has formed, hydrolysis under specific pH conditions might be effective. If a more stable C-C bond has formed, a retro-aldol or retro-Michael reaction might be necessary, which could require harsh conditions that degrade the catalyst itself.
-
Purification: After the cleavage reaction, the catalyst must be rigorously purified by column chromatography or recrystallization to remove all traces of the regeneration reagents and by-products.
-
Validation: The activity and selectivity of the regenerated catalyst must be tested against a fresh batch to ensure its performance has been fully restored.
Given the complexity, it is often more time and resource-efficient to synthesize or purchase a fresh batch of the catalyst unless the scale of the reaction is very large and the deactivation pathway is well-understood and reversible.
References
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Jørgensen, K. A., et al. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. Available at: [Link]
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Blackmond, D. G., & Armstrong, A. (2020). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. ResearchGate. Available at: [Link]
-
Hayashi, Y., et al. (2006). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters. Available at: [Link]
-
Jørgensen, K. A., et al. (2012). The diarylprolinol silyl ether system: a general organocatalyst. PubMed. Available at: [Link]
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Das, A. (2020). Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. Shodhganga. Available at: [Link]
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Wang, W., et al. (2007). Enantioselective organocatalytic double Michael addition reactions. Organic Letters. Available at: [Link]
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Moberg, C. (2012). Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited—but Still Controversial. ResearchGate. Available at: [Link]
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Various Authors. (2025). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. ResearchGate. Available at: [Link]
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Various Authors. (2015). In search of diamine analogs of the α,α-diphenyl prolinol privileged chiral organocatalyst. ResearchGate. Available at: [Link]
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Ranu, B. C., et al. (2008). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry. Available at: [Link]
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List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available at: [Link]
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Jørgensen, K. A., et al. (2015). The Diarylprolinol Silyl Ethers: Ten Years After. PubMed. Available at: [Link]
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Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters. Available at: [Link]
-
Hayashi, Y., et al. (2007). Supporting Information: Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction. AWS. Available at: [Link]
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Hayashi, Y., et al. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. PubMed. Available at: [Link]
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Blackmond, D. G., & Armstrong, A. (2020). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. ACS Figshare. Available at: [Link]
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Hayashi, Y., et al. (2022). Asymmetric flow reactions catalyzed by immobilized diphenylprolinol alkyl ether: Michael reaction and domino reactions. Semantic Scholar. Available at: [Link]
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Acevedo, O., et al. (2016). Unraveling the role of water in the stereoselective step of aqueous proline-catalyzed aldol reactions. Semantic Scholar. Available at: [Link]
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Han, J., et al. (2022). Enantioselective Michael addition of diphenyl dithiomalonates to β-nitrostyrene (E). ResearchGate. Available at: [Link]
-
Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. PubMed. Available at: [Link]
-
Hayashi, Y., et al. (2022). Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions. PubMed. Available at: [Link]
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Bartholomew, C. H., & Argyle, M. D. (2016). Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]
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Lam, C. C., & Goodman, J. M. (2022). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. RSC Publishing. Available at: [Link]
-
Escribà-Gelonch, M. (2021). Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. Available at: [Link]
-
Various Authors. (2021). Catalyst Deactivation and Regeneration. ResearchGate. Available at: [Link]
-
Singh, R. (2015). Catalyst Deactivation and Regeneration. International Journal of Scientific Engineering and Technology. Available at: [Link]
-
Alcudia, A., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. Available at: [Link]
-
Wang, S., et al. (2018). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. Available at: [Link]
-
Mase, N., et al. (2006). Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions. ResearchGate. Available at: [Link]
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Validation & Comparative
(R)- and (S)-Diphenylprolinol in Catalysis: A Comparative Guide for Asymmetric Synthesis
Introduction: The Power of Chiral Scaffolding
In the realm of asymmetric catalysis, where the precise construction of three-dimensional molecular architectures is paramount, (R)- and (S)-diphenylprolinol have emerged as exceptionally versatile and powerful organocatalysts. Derived from the naturally occurring amino acid proline, these catalysts, often referred to as Hayashi-Jørgensen catalysts, possess a rigid pyrrolidine backbone and a bulky α,α-diphenyl-2-pyrrolidinemethanol moiety.[1] This unique structural arrangement creates a well-defined chiral environment, enabling high levels of stereocontrol in a diverse array of chemical transformations. This guide provides a comprehensive comparison of the (R) and (S) enantiomers, delving into their mechanistic underpinnings, performance in key reactions, and practical experimental considerations for researchers in drug development and chemical synthesis.
Mechanism of Action: The Duality of Iminium and Enamine Catalysis
The catalytic prowess of diphenylprolinol and its derivatives, such as diphenylprolinol silyl ethers, lies in their ability to activate substrates through two primary modes: iminium ion and enamine catalysis.[2][3][4] This dual reactivity allows for the enantioselective functionalization of a wide range of carbonyl-containing compounds.
-
Iminium Ion Catalysis: In this mode, the catalyst reacts with α,β-unsaturated aldehydes or ketones to form a transient, electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to nucleophilic attack. The bulky diphenylmethyl group of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome.
-
Enamine Catalysis: Alternatively, the catalyst can react with saturated aldehydes or ketones to form a nucleophilic enamine intermediate. This process raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, facilitating its reaction with various electrophiles. Again, the chiral scaffold of the catalyst dictates the facial selectivity of the subsequent bond formation.
Diagram: Catalytic Cycles of Diphenylprolinol
Caption: The dual catalytic cycles of diphenylprolinol, proceeding through either an iminium ion or enamine intermediate.
Comparative Performance in Key Asymmetric Reactions
The choice between the (R)- and (S)-enantiomers of diphenylprolinol directly dictates the absolute configuration of the resulting product. As a pair of enantiomers, they provide access to both product enantiomers with what is often nearly identical and high levels of enantioselectivity.
Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. Diphenylprolinol silyl ethers are highly effective catalysts for this transformation, affording excellent enantioselectivity.[5][6]
| Catalyst | Michael Acceptor | Michael Donor | Product Configuration | Enantiomeric Excess (ee) | Yield (%) |
| (R)-Diphenylprolinol TMS ether | β-Nitrostyrene | Propanal | (S) | 99% | 95%[7] |
| (S)-Diphenylprolinol TMS ether | β-Nitrostyrene | Propanal | (R) | 99% | 95% |
Aldol Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Diphenylprolinol catalysts promote highly diastereo- and enantioselective direct cross-aldol reactions.[8][9]
| Catalyst | Aldehyde | Ketone | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (R)-Diphenylprolinol | 4-Nitrobenzaldehyde | Cyclohexanone | (R,S) | >95:5 (anti:syn) | >99% |
| (S)-Diphenylprolinol | 4-Nitrobenzaldehyde | Cyclohexanone | (S,R) | >95:5 (anti:syn) | >99% |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Diarylprolinol silyl ethers catalyze asymmetric Diels-Alder reactions with high regio- and stereoselectivity.[10][11][12][13][14]
| Catalyst | Dienophile | Diene | Product Configuration | endo:exo Ratio | Enantiomeric Excess (ee) |
| (R)-Diphenylprolinol TMS ether | Acrolein | Cyclopentadiene | (1R,2R,4R) | >99:1 (endo) | 97% |
| (S)-Diphenylprolinol TMS ether | Acrolein | Cyclopentadiene | (1S,2S,4S) | >99:1 (endo) | 98% |
Experimental Protocol: A Representative Asymmetric Michael Addition
The following protocol outlines a general procedure for the enantioselective Michael addition of an aldehyde to a nitroalkene, a reaction where diphenylprolinol silyl ether catalysts excel.
Diagram: Experimental Workflow
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A Comparative Guide to Chiral Ligands: (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to control stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's function and safety. Asymmetric catalysis stands as the most elegant and efficient strategy for achieving this control, with the choice of chiral ligand being paramount to the success of a transformation.
This guide provides an in-depth comparison of (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, a prominent proline-derived amino alcohol ligand, with other classes of chiral ligands. We will delve into its performance in the benchmark enantioselective addition of organozinc reagents to aldehydes, supported by experimental data and detailed protocols, to offer researchers a rational basis for catalyst selection.
This compound: A Profile
This compound, hereafter referred to as (R)-BDP, belongs to a well-regarded class of chiral β-amino alcohols. Derived from the chiral pool amino acid (R)-proline, its structure features a rigid pyrrolidine backbone that effectively shields one face of the catalytic center. The diphenylmethanol group provides steric bulk, which is crucial for creating a well-defined chiral pocket, while the tertiary amine acts as a Lewis base, coordinating to the metal center.
This ligand has proven particularly effective in catalyzing the addition of dialkylzinc and diarylzinc reagents to a wide array of aldehydes, delivering chiral secondary alcohols with high enantiomeric excess.[1][2][3]
The Litmus Test: Enantioselective Addition of Diethylzinc to Benzaldehyde
A cornerstone reaction for evaluating the efficacy of new chiral ligands is the asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde. This transformation is highly sensitive to the ligand's structure, and the resulting enantiomeric excess (ee) of the (R)-1-phenyl-1-propanol product serves as a direct measure of the catalyst's stereochemical control.
Mechanism of Action
The catalytic cycle, illustrated below, is a widely accepted model for β-amino alcohol-catalyzed organozinc additions. The process begins with the reaction between the chiral ligand and diethylzinc to form a dimeric zinc-alkoxide complex. This complex then coordinates with the aldehyde. The key to enantioselectivity lies in the rigid, chair-like six-membered transition state that forms. The steric environment created by the ligand dictates that the ethyl group is delivered to only one of the two prochiral faces of the aldehyde, leading to the formation of one enantiomer of the alcohol in excess.
Figure 2: Standard experimental workflow for the ligand-catalyzed addition of diethylzinc to an aldehyde.
Detailed Protocol: (R)-BDP Catalyzed Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound ((R)-BDP)
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add (R)-BDP (0.02 mmol, 2 mol%).
-
Reaction Setup: Add anhydrous toluene (5 mL) via syringe. Cool the flask to 0 °C in an ice bath.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) to the flask.
-
Reagent Addition: Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes. A white precipitate may form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
-
Analysis: Determine the yield. Confirm the structure by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Ligand Selection Strategy
This compound is a highly effective chiral ligand for the asymmetric addition of organozinc reagents to aldehydes, offering a robust and reliable method to access chiral secondary alcohols with high enantioselectivity.
When to choose (R)-BDP:
-
When high enantioselectivity (typically >90% ee) is required for a broad range of aromatic and aliphatic aldehydes.
-
When the (R)-enantiomer of the product alcohol is the desired target.
-
Its performance is well-documented, making it a reliable choice for established transformations.
When to consider alternatives:
-
For Ultimate Enantioselectivity: If achieving the highest possible ee (>98%) is the primary goal, a terpene-derived ligand like DAIB may be a superior choice, provided the opposite enantiomer is desired or acceptable.
-
Cost and Availability: For large-scale synthesis, the cost and availability of the ligand are critical. Ephedrine-derived ligands like DBNE are often more economical and may provide a satisfactory balance of performance and cost.
-
Substrate-Specific Optimization: It is crucial to recognize that no single ligand is universally optimal. For novel or challenging substrates, screening a small library of ligands from different classes (proline-derived, ephedrine-derived, terpene-derived, BINOLs, etc.) is a prudent and often necessary strategy to identify the ideal catalyst. [4][5] Ultimately, the selection of a chiral ligand is a multi-faceted decision guided by the specific stereochemical requirements of the target molecule, the nature of the substrate, and practical considerations such as cost and scalability. (R)-BDP remains a cornerstone ligand in the synthetic chemist's toolkit, providing a powerful and well-validated solution for the construction of chiral architectures.
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
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Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856.
-
BenchChem. (n.d.). A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis. Retrieved from
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BenchChem. (n.d.). Performance of (S)-1-Aminopentan-3-ol Derived Catalysts in Asymmetric Synthesis: A Comparative Guide. Retrieved from
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Ikota, N., & Inaba, H. (1996). Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. Chemical and Pharmaceutical Bulletin, 44(3), 595-597.
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Soai, K., Ookawa, A., Kouchi, M., & Oyamada, H. (1987). Asymmetric synthesis of optically active alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using chiral catalysts. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675.
-
Pu, L. (2004). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 37(8), 510-517.
-
Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824.
-
Zhao, G., Li, X. G., & Wang, X. R. (2001). Enantioselective additions of diphenylzinc to aldehydes using chiral pyrrolidinylmethanol derivatives as catalysts. Tetrahedron: Asymmetry, 12(2), 399-403.
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Yang, X., Shen, J., Da, C., Wang, R., Choi, M. C. K., Yang, L., & Wong, K. Y. (1999). Chiral pyrrolidine derivatives as catalysts in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 10(7), 1337-1345.
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determining enantiomeric purity of products from (R)-diphenylprolinol reactions
An In-Depth Guide to Determining Enantiomeric Purity in Products of (R)-Diphenylprolinol Mediated Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral catalysts and auxiliaries like (R)-α,α-diphenylprolinol is fundamental. This organocatalyst and its derivatives are instrumental in creating stereochemically complex molecules with high precision.[1][2][3][4][5] However, the synthesis of an enantiomerically enriched product is only half the battle; the true measure of success lies in the accurate and robust determination of its enantiomeric purity, or enantiomeric excess (ee). The precise quantification of enantiomers is a critical quality attribute, particularly in pharmaceutical development, where the undesired enantiomer may be inactive or, in some cases, exhibit harmful off-target effects.[6][7][8]
This guide provides a comparative analysis of the primary analytical techniques used to determine the enantiomeric purity of products derived from (R)-diphenylprolinol reactions. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, provide field-proven protocols, and offer a logical framework for method selection, ensuring that every protocol described is a self-validating system.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the benchmark for enantiomeric purity determination due to its high resolution, accuracy, and broad applicability.[7][9] The technique's power lies in its ability to physically separate enantiomers, allowing for their individual quantification.
Principle of Separation
Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral HPLC overcomes this by employing a Chiral Stationary Phase (CSP).[9][10] These specialized column packings create a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a wide range of chiral compounds, including the amino alcohol products often generated from diphenylprolinol-catalyzed reactions.[9]
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a typical workflow for determining the enantiomeric excess of a product from a (R)-diphenylprolinol reaction.
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column Selection: A polysaccharide-based CSP is a strong starting point. The Chiralpak® AD-H (amylose-based) or similar columns are highly recommended.[9]
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[9]
-
Causality: The ratio must be optimized to achieve baseline separation (Resolution > 1.5). Increasing the alcohol content generally reduces retention time.
-
For basic analytes, which are common products of prolinol catalysis, peak tailing can be an issue. Adding a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase neutralizes active sites on the silica support, improving peak shape and resolution.[9]
-
-
Standard and Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic product (~1 mg/mL) in the mobile phase. This is crucial for identifying the retention times of both enantiomers and for system suitability checks.[10]
-
Sample: Prepare the reaction product sample at a similar concentration.
-
-
Chromatographic Conditions:
-
Analysis and Calculation:
-
Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers and to confirm the resolution is greater than 1.5.[10]
-
Inject the reaction product sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula:[10][11] % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Data Presentation: HPLC Performance
| Parameter | Typical Value | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven efficacy for a broad range of chiral compounds.[9] |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA | Balances retention and resolution; DEA improves peak shape.[9] |
| Flow Rate | 1.0 mL/min | Standard for analytical scale separations. |
| Retention Time (t_R1) | e.g., 8.5 min | Varies by analyte structure. |
| Retention Time (t_R2) | e.g., 10.2 min | Separation is based on differential interaction with the CSP. |
| Resolution (Rs) | > 1.5 | A value ≥ 1.5 indicates baseline separation, essential for accurate quantification.[10] |
Workflow Visualization: Chiral HPLC
Caption: Workflow for enantiomeric excess determination using Chiral HPLC.
The High-Speed Alternative: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability. It is particularly well-suited for high-throughput screening and purification.[][13]
Principle of Separation
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[] Supercritical CO₂ has low viscosity and high diffusivity, properties that allow for much higher flow rates and faster separations than HPLC without sacrificing efficiency.[14] An organic modifier (co-solvent), such as methanol or ethanol, is added to modulate solvent strength and analyte solubility. The separation mechanism on the CSP is similar to normal-phase HPLC, but the unique properties of the supercritical fluid can lead to different—and sometimes superior—selectivity.[14]
Experimental Protocol: Chiral SFC Analysis
-
Instrumentation: A dedicated SFC system with a backpressure regulator is required.
-
Column Selection: The same polysaccharide CSPs used in HPLC are the workhorses of chiral SFC.[15][16]
-
Mobile Phase:
-
Primary: Supercritical CO₂.
-
Co-solvent: Methanol or ethanol is common. A typical starting point is a gradient from 5% to 40% co-solvent.
-
Causality: The percentage of co-solvent is the primary parameter for adjusting retention and selectivity. Additives used in HPLC (like DEA) are also effective in SFC for improving peak shape.
-
-
Standard and Sample Preparation: Identical to the HPLC protocol; samples are dissolved in the co-solvent or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 2-5 mL/min for a 4.6 mm ID column.
-
Backpressure: Maintained at a constant pressure, e.g., 150 bar, to keep CO₂ in its supercritical state.[17]
-
Temperature: Often around 40°C.[17]
-
Detection: UV detector is standard. For SFC-MS, a make-up flow is often added post-column to facilitate ionization.[15]
-
-
Analysis and Calculation: The process of running a racemic standard and calculating % ee from peak areas is identical to HPLC.
Data Presentation: SFC vs. HPLC Comparison
| Parameter | Chiral HPLC | Chiral SFC | Rationale for Difference |
| Analysis Time | 12 min | 3 min | Low viscosity of supercritical CO₂ allows for 3-5x higher flow rates.[14] |
| Solvent Consumption | ~12 mL organic | ~1 mL organic | SFC primarily uses CO₂, significantly reducing hazardous solvent waste.[] |
| Selectivity (α) | 1.35 | 1.40 | Mobile phase differences can alter interactions, sometimes improving selectivity.[14] |
| Resolution (Rs) | 1.9 | 2.1 | Higher efficiency and selectivity can lead to improved resolution. |
Workflow Visualization: Chiral SFC
Caption: High-throughput workflow for enantiomeric excess determination using Chiral SFC.
The Complementary Approach: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
While chromatography physically separates enantiomers, NMR spectroscopy offers a distinct approach. In a standard NMR experiment, enantiomers are isochronous (have identical chemical shifts). By adding a Chiral Solvating Agent (CSA), one can induce anisochrony, where the two enantiomers give rise to separate, quantifiable signals in a single spectrum.[18][19][20]
Principle of Differentiation
A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the enantiomers of the analyte.[19] These diastereomeric complexes have different geometries and exist in different magnetic environments, resulting in distinct chemical shifts (Δδ). The enantiomeric excess can then be determined by simple integration of the resolved signals. Interestingly, (R)-diphenylprolinol itself can serve as an effective ¹H NMR CSA for the enantiodiscrimination of chiral carboxylic acids.[21]
Experimental Protocol: NMR with CSA
-
CSA Selection: Choose a CSA known to interact with the functional groups of your analyte. For acidic products, diphenylprolinol may work.[21] For other functionalities, compounds like (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) are effective for amines.[22]
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the analyte (e.g., 0.02 mmol).
-
Add a specific equivalent of the CSA (typically 1-2 equivalents).
-
Add a deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆).[22]
-
Causality: The choice of solvent is critical. Non-polar solvents are often preferred as they minimize competition with the desired analyte-CSA interactions (e.g., hydrogen bonding).[20]
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. If the analyte contains fluorine, ¹⁹F NMR can be exceptionally sensitive and clean for this analysis.[22]
-
-
Analysis and Calculation:
-
Identify the proton (or fluorine) signal that shows the best separation (baseline resolution) between the two enantiomers.
-
Carefully integrate the areas of the two resolved signals.
-
Calculate the enantiomeric excess using the same formula as for chromatography. A linear relationship between the known and measured ee values should be established to validate the method.[21][22]
-
Data Presentation: NMR with CSA
| Analyte Functional Group | Potential CSA | Observed Signal | Typical Δδ (ppm) | Rationale |
| Carboxylic Acid | (R)-Diphenylprolinol | α-proton of acid | 0.05 - 0.15 | H-bonding and π-π stacking create distinct diastereomeric complexes.[21] |
| Primary/Secondary Amine | (S)-BINOL-phosphate | α-proton of amine | 0.02 - 0.10 | Strong ionic and H-bonding interactions lead to good resolution.[22] |
Workflow Visualization: NMR with CSA
Caption: Logic flow for enantiomeric excess determination using NMR with a CSA.
Comparison Guide and Method Selection
The choice of analytical technique is not arbitrary; it is dictated by the specific requirements of the project, from early-stage discovery to late-stage quality control.
Head-to-Head Comparison
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Physical Separation | Physical Separation | In-situ Diastereomeric Complexation |
| Speed | Slow (10-20 min) | Very Fast (1-5 min) | Fast analysis (<10 min), but method development can be slow |
| Accuracy (at >99% ee) | Very High | Very High | Moderate (less precise for trace impurity) |
| Sensitivity | High (LOD < 0.1%) | High (LOD < 0.1%) | Lower (LOD ~1%) |
| Solvent Usage | High (Organic) | Low (Mainly CO₂) | Very Low (Deuterated) |
| Key Advantage | "Gold Standard," robust, widely available | High throughput, "green" chemistry | No separation needed, minimal sample prep |
| Key Limitation | Solvent cost and waste | High initial instrument cost | Requires finding a suitable CSA, potential for non-linear response |
Decision-Making Workflow
To select the most appropriate method, consider the following logic:
Caption: Decision tree for selecting an enantiomeric purity method.
Trustworthiness: The Imperative of Method Validation
Regardless of the technique chosen, the method must be validated for its intended purpose to ensure trustworthy results.[6] According to regulatory bodies, validation demonstrates that an analytical procedure is suitable for its intended use.[23][24] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[24]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.[24]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[24]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
For enantiomeric purity methods, it is critical to demonstrate accuracy and precision at the specification limit for the undesired enantiomer (e.g., ≤ 0.5%).
Conclusion
The determination of enantiomeric purity for products of (R)-diphenylprolinol reactions is a non-negotiable step in ensuring product quality and stereochemical integrity. While Chiral HPLC remains the robust and universally accepted gold standard, Chiral SFC offers a compelling high-speed, sustainable alternative ideal for modern, high-throughput environments. NMR spectroscopy with CSAs provides a valuable orthogonal and complementary tool, particularly when chromatographic methods prove challenging.
The ultimate choice of method depends on a careful analysis of the project's specific needs, balancing the demand for speed, accuracy, sensitivity, and the stage of development. By understanding the fundamental principles and practical considerations of each technique, and by adhering to rigorous validation standards, researchers can confidently and accurately characterize the outcomes of their asymmetric syntheses.
References
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- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
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- HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess. Benchchem.
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- Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers (RSC Publishing).
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A Comparative Crystallographic Guide to (R)-Diphenylprolinol and its N-Benzyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Cornerstone of Asymmetric Catalysis
Chiral β-amino alcohols are foundational pillars in the field of asymmetric synthesis.[1][2] Among them, (R)-α,α-diphenyl-2-pyrrolidinemethanol, derived from the readily available amino acid proline, is a distinguished precursor for a class of highly effective organocatalysts.[3][4] Its most notable application is in the preparation of the Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine that facilitates the enantioselective reduction of prochiral ketones to chiral secondary alcohols with remarkable precision.
The efficacy of such catalysts is intrinsically linked to their three-dimensional architecture. Modifying the parent diphenylprolinol structure, for instance, by introducing a benzyl group on the pyrrolidine nitrogen, creates (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. This modification is not trivial; it imposes significant steric and electronic changes that ripple through from the molecular to the macroscopic crystalline level. Understanding these changes through X-ray crystallography provides invaluable, high-resolution insights into structure-property relationships, guiding the rational design of next-generation catalysts.
This guide compares the known single-crystal X-ray structure of the parent (R)-diphenylprolinol with a detailed, experience-grounded analysis of the expected structural changes upon N-benzylation.
Comparative Structural Analysis: From Hydrogen Bonds to Steric Shields
The addition of a benzyl group to the pyrrolidine nitrogen fundamentally alters the molecule's size, polarity, and intermolecular bonding capabilities. The primary structural divergence stems from the substitution of the pyrrolidine N-H proton—a hydrogen bond donor—with a bulky, apolar benzyl group.
This substitution has profound consequences for the crystal packing. The parent molecule's structure is dominated by a network of hydrogen bonds involving the amine and hydroxyl groups. In the N-benzyl derivative, this N-H···O hydrogen bonding motif is eliminated, forcing the crystal to assemble through weaker van der Waals forces and potential C-H···π or π-π stacking interactions introduced by the additional phenyl ring.
Below is a comparative summary of the crystallographic parameters, combining experimental data for the parent compound with a predictive analysis for its N-benzyl derivative.
| Parameter | (R)-α,α-diphenyl-2-pyrrolidinemethanol (Compound 1) | This compound (Compound 2) | Rationale for Predicted Differences |
| Formula | C₁₇H₁₉NO | C₂₄H₂₅NO | Addition of a C₇H₆ moiety. |
| Molecular Weight | 253.34 g/mol | 343.47 g/mol | Increased molecular mass from the benzyl group. |
| Space Group | P2₁2₁2₁ (Orthorhombic) | Likely P2₁ or P2₁2₁2₁ | Chiral molecules crystallize in non-centrosymmetric space groups. The specific group will depend on packing efficiency. |
| Unit Cell Volume | ~1600 ų | Expected > 2000 ų | The bulky benzyl group will significantly increase the volume occupied by each molecule, expanding the unit cell. |
| Key Intermolecular Force | N-H···O Hydrogen Bonding | van der Waals forces, C-H···π interactions | The primary H-bond donor (N-H) is replaced by the non-polar benzyl group, fundamentally altering the packing strategy. |
| Conformational Impact | The pyrrolidine ring conformation is influenced by the H-bond network. | The benzyl group will sterically interact with the diphenylmethyl moiety, likely forcing a specific, more rigid conformation to minimize steric clash. | |
| Catalytic Relevance | The N-H group can act as a Lewis basic site or participate in proton transfer. | The bulky benzyl group provides a "steric shield," potentially enhancing facial selectivity by blocking one approach to the catalytic center. |
Workflow for Crystallographic Analysis
The journey from a synthesized powder to a refined crystal structure is a meticulous process requiring precision and an understanding of crystallization principles. This workflow is a self-validating system, where the quality of the outcome at each stage dictates the feasibility of the next.
Experimental Protocols
The following sections provide authoritative, step-by-step protocols for the synthesis, crystallization, and analysis of diphenylprolinol derivatives.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the N-alkylation of secondary amines.
-
Dissolution: Dissolve (R)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. This is crucial for deprotonating the pyrrolidine nitrogen, activating it for nucleophilic attack.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature. An inert atmosphere (N₂ or Ar) is recommended to prevent side reactions.
-
Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The higher temperature is necessary to overcome the activation energy of the Sₙ2 reaction.
-
Work-up: After cooling, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-benzyl derivative.
Protocol 2: Single Crystal Growth
Growing diffraction-quality crystals is often the most challenging step. The key principle is to allow molecules to transition from a high-energy, disordered state (in solution) to a low-energy, ordered state (in a crystal) as slowly as possible.
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble. A binary solvent system, consisting of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble), is often effective. For the title compounds, systems like Dichloromethane/Hexane or Toluene/Hexane are good starting points.
-
Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of the "good" solvent in a clean vial.
-
Induce Supersaturation (Slowly):
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate over several days in a vibration-free environment. This gradually increases the concentration past the saturation point, promoting slow crystal nucleation.
-
Vapor Diffusion: Place the open vial inside a larger, sealed jar containing the "anti-solvent." The anti-solvent vapor will slowly diffuse into the vial, reduce the overall solubility of the compound, and induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals (clear, well-defined facets, ~0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a nylon loop.
Protocol 3: X-ray Data Collection and Structure Refinement
This protocol outlines a standard procedure using a modern automated diffractometer.
-
Crystal Mounting: Mount the harvested crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K). The cryogenic temperature minimizes thermal motion of the atoms, resulting in higher quality diffraction data.
-
Unit Cell Determination: Collect a few initial diffraction frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: The diffractometer software will calculate an optimal strategy to collect a complete, redundant dataset by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensities of thousands of reflections are integrated, corrected for experimental factors (like absorption), and scaled.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, revealing the positions of most non-hydrogen atoms.
-
Structure Refinement: A model of the molecule is built and refined against the experimental data using full-matrix least-squares minimization. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.
-
Validation: The final refined structure is validated. Key quality metrics include:
-
R1 factor: Agreement between observed and calculated structure factor amplitudes (should be < 0.05 for a good structure).
-
wR2 factor: Weighted R-factor based on F² (should be < 0.15).
-
Goodness-of-Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: Should be minimal. The final structure is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) in the Crystallographic Information File (CIF) format.
-
Conclusion
While a direct, side-by-side crystallographic comparison is precluded by the absence of a publicly available structure for this compound, a robust analysis based on the parent compound and established chemical principles provides critical insights. The substitution of the pyrrolidine N-H with an N-benzyl group fundamentally transforms the molecule's intermolecular interactions from a hydrogen-bond-driven network to one governed by weaker forces. This change, coupled with the significant steric bulk of the benzyl group, is predicted to enforce a more rigid conformation and a less dense crystal packing. These structural alterations are paramount, as they directly influence the steric environment around the chiral center, providing a structural rationale for the altered performance of N-benzyl derivatives in asymmetric catalysis.
References
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PubChem. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)-. Compound Summary for CID 2724899. National Center for Biotechnology Information. [Link]
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PubChem. Diphenylprolinol. Compound Summary for CID 204386. National Center for Biotechnology Information. [Link]
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ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. (2024). [Link]
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A Researcher's Guide to the Kinetic Analysis of (R)-Diphenylprolinol Catalyzed Transformations: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, (R)-diphenylprolinol and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules. Understanding the kinetics of these transformations is paramount for reaction optimization, mechanistic elucidation, and rational catalyst design. This guide provides a comprehensive kinetic analysis of (R)-diphenylprolinol catalyzed reactions, offering a comparative perspective against alternative catalytic systems and furnishing detailed experimental protocols for researchers in the field.
Unveiling Reaction Dynamics: The Power of Kinetic Analysis
Kinetic studies provide a window into the intricate steps of a catalytic cycle, revealing the factors that govern reaction rates and stereochemical outcomes. By determining reaction orders, rate constants, and activation parameters, researchers can identify the rate-determining step, uncover potential catalyst deactivation pathways, and rationally design improved catalytic systems. For drug development professionals, a thorough kinetic understanding is crucial for process scale-up, ensuring robust and reproducible manufacturing of chiral active pharmaceutical ingredients (APIs).
Performance Benchmark: (R)-Diphenylprolinol Silyl Ethers in Asymmetric Michael Additions
The asymmetric Michael addition of aldehydes to nitroalkenes is a cornerstone transformation in organic synthesis, and (R)-diphenylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts, have proven to be highly effective. To contextualize their performance, we present a comparative analysis with other prominent organocatalysts for this reaction.
Table 1: Comparative Performance of Organocatalysts in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (R)-Diphenylprolinol TMS Ether | 10 | Toluene | 24 | 95 | 95:5 | 98 | [1] |
| Thiourea Catalyst A | 10 | Toluene | 24 | 92 | 91:9 | 95 | [2] |
| (S)-Proline | 20 | DMSO | 48 | 85 | 80:20 | 75 | [3] |
Reaction conditions may vary slightly between studies. This table serves as a general comparison.
As the data suggests, (R)-diphenylprolinol silyl ethers consistently deliver high yields and excellent stereoselectivities, often outperforming simpler catalysts like proline.[1][3] While bifunctional catalysts like thiourea derivatives also show impressive results, the choice of catalyst will ultimately depend on the specific substrate scope and desired reaction conditions.[2]
Delving Deeper: Mechanistic Insights from Kinetic Studies
Kinetic analysis of (R)-diphenylprolinol catalyzed reactions often points to a complex interplay of factors governing the overall transformation. For instance, in the Michael addition, the formation of an enamine intermediate from the aldehyde and the catalyst is a crucial step. Subsequent attack of this enamine on the nitroalkene leads to the formation of the carbon-carbon bond.
A powerful technique for dissecting these complex reaction networks is Reaction Progress Kinetic Analysis (RPKA) .[4][5][6][7] RPKA utilizes in-situ monitoring of reactant and product concentrations to generate a continuous kinetic profile of the reaction, allowing for the determination of reaction orders and the identification of catalyst activation or deactivation pathways from a minimal number of experiments.[4][5][6][7]
Experimental Workflow: A Guide to Reaction Progress Kinetic Analysis (RPKA)
The following protocol outlines a general procedure for conducting an RPKA study of an (R)-diphenylprolinol silyl ether-catalyzed Michael addition.
In-Situ Monitoring Techniques
The cornerstone of RPKA is the real-time monitoring of the reaction mixture. Several techniques can be employed:
-
¹H NMR Spectroscopy: Provides detailed structural information and allows for the simultaneous monitoring of multiple species.[8][9][10][11][12]
-
FTIR Spectroscopy: Particularly useful for monitoring the disappearance of starting materials and the appearance of products by tracking characteristic vibrational bands.
-
UV-Vis Spectroscopy: Suitable for reactions involving chromophoric species.
Experimental Protocol: RPKA of a Michael Addition
Objective: To determine the reaction orders with respect to the aldehyde, nitroalkene, and catalyst.
Materials:
-
(R)-Diphenylprolinol trimethylsilyl ether (catalyst)
-
Propanal (aldehyde)
-
trans-β-Nitrostyrene (nitroalkene)
-
Toluene (solvent)
-
Internal standard (e.g., mesitylene)
-
NMR tubes or an in-situ IR probe
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the catalyst, aldehyde, nitroalkene, and internal standard in toluene.
-
"Same Excess" Experiments:
-
Perform a series of experiments where the initial concentrations of the aldehyde and nitroalkene are varied, but the excess of one reactant over the other is kept constant.
-
For example, run experiments with [Aldehyde]₀ = 0.1 M, [Nitroalkene]₀ = 0.2 M and [Aldehyde]₀ = 0.2 M, [Nitroalkene]₀ = 0.3 M. The excess of nitroalkene is 0.1 M in both cases.
-
-
"Different Excess" Experiments:
-
Conduct experiments where the initial concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).
-
-
Data Acquisition:
-
Initiate the reaction by adding the final component to the reaction mixture at a constant temperature.
-
Immediately begin acquiring data using the chosen in-situ monitoring technique at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactants, product, and internal standard to determine their concentrations at each time point.
-
Calculate the reaction rate at various time points.
-
Plot the natural logarithm of the concentration versus time to determine the order with respect to the limiting reagent in pseudo-first-order experiments.
-
For "same excess" experiments, plot the reaction rate versus the concentration of the varying reactant to determine its reaction order.
-
Diagram of the RPKA Workflow:
Caption: Workflow for Reaction Progress Kinetic Analysis (RPKA).
Visualizing the Catalytic Cycle
A deeper understanding of the reaction mechanism can be gained by visualizing the catalytic cycle. The following diagram illustrates the generally accepted mechanism for the (R)-diphenylprolinol silyl ether-catalyzed Michael addition.
Caption: Catalytic cycle for Michael addition.
Conclusion: The Path to Optimized Asymmetric Synthesis
The kinetic analysis of (R)-diphenylprolinol catalyzed transformations is a critical endeavor for advancing the field of asymmetric organocatalysis. By employing techniques such as Reaction Progress Kinetic Analysis and leveraging in-situ monitoring, researchers can gain profound insights into reaction mechanisms, leading to the development of more efficient, selective, and robust catalytic systems. This guide serves as a foundational resource for scientists and professionals seeking to harness the power of kinetic analysis to drive innovation in chemical synthesis and drug development.
References
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- (Reference details to be populated
-
Demir, A. S., & Eymur, S. (2010). Self-assembly of organocatalysts for the enantioselective Michael addition of aldehydes to nitroalkenes. Tetrahedron: Asymmetry, 21(1), 123-127. [Link]
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Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
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Grokipedia. (2024, January 7). Reaction progress kinetic analysis. Retrieved from [Link]
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von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. (Doctoral dissertation, Technische Universität Kaiserslautern). [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
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Blackmond, D. G. (2012). Streamlining Process Research Via Reaction Progress Kinetic Analysis. AIChE Annual Meeting. [Link]
-
Mettler Toledo. (n.d.). Reaction Progress Kinetic Analysis (RPKA) | Donna Blackmond. Retrieved from [Link]
-
Lee, M. J., Shim, J. H., & Ha, D. C. (2020). Enantioselective organocatalytic Michael reactions using chiral (R, R)-1, 2-diphenylethylenediamine-derived thioureas. RSC advances, 10(53), 31808-31814. [Link]
- Schlepckow, K., & Schwalbe, H. (2013). Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Current opinion in structural biology, 23(5), 794-802.
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Ross, A. S., & Landis, C. R. (2016). Progress toward reaction monitoring at variable temperatures: a new stopped‐flow NMR probe design. Magnetic Resonance in Chemistry, 54(10), 821-826. [Link]
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A Comparative Benchmarking Guide to Chiral Catalysts: Evaluating (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol Against Novel Alternatives in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. This guide provides an in-depth technical comparison of the well-established catalyst, (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol (hereafter referred to as (R)-BDPM), against a new generation of catalysts in a key C-C bond-forming reaction: the enantioselective addition of diethylzinc to aldehydes. Through objective analysis and supporting experimental data, this document aims to equip researchers with the insights needed to make informed catalyst selections for their specific applications.
Introduction: The Enduring Legacy of Chiral Amino Alcohols
Chiral β-amino alcohols, such as (R)-BDPM, have long been cornerstones in the field of asymmetric catalysis. Their prevalence stems from their straightforward synthesis, often from the chiral pool, and their ability to effectively chelate with organometallic reagents, thereby creating a well-defined chiral environment for stereoselective transformations. (R)-BDPM, with its sterically demanding diphenylmethanol moiety and the stereocenter derived from (R)-proline, has been utilized as a reliable chiral auxiliary and catalyst in numerous synthetic endeavors.
The benchmark reaction chosen for this comparative study is the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a classic example of nucleophilic addition to a prochiral carbonyl group, where the catalyst's primary role is to control the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The key performance indicators for this reaction are the chemical yield and the enantiomeric excess (ee) of the product.
The Contenders: A New Wave of Chiral Catalysts
In recent years, the quest for catalysts with improved activity, selectivity, and broader substrate scope has led to the development of several innovative catalyst families. For this guide, we will benchmark (R)-BDPM's performance against two promising classes of new catalysts:
-
Carbohydrate-Derived Ligands: These catalysts leverage the inherent chirality and structural diversity of natural sugars. They are often readily available, inexpensive, and can be modified to fine-tune their steric and electronic properties.
-
Chiral Aziridine-Phosphines: This class of ligands combines the strain of the aziridine ring with the coordinating ability of a phosphine group, creating a unique and highly effective chiral pocket around the metal center.
Performance Benchmark: Enantioselective Ethylation of Benzaldehyde
The following table summarizes the performance of (R)-BDPM's parent analogue, (S)-diphenyl(pyrrolidin-2-yl)methanol, and the new catalysts in the enantioselective addition of diethylzinc to benzaldehyde. Due to the scarcity of published data for (R)-BDPM in this specific reaction, the data for its closely related N-unsubstituted analogue is used as a benchmark. This provides a reasonable baseline for comparison, as the fundamental catalytic scaffold is identical.
| Catalyst/Ligand | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Reference |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | Not specified | Not specified | Not specified | High | High | [1] |
| Carbohydrate-Derived Ligand (D-fructose-based β-amino alcohol) | 20 | 0 | Hexane | >95 | 92 | [2] |
| Chiral Aziridine-Phosphine | 10 | 0 to rt | Toluene | 95 | 96 | [3] |
Note: The performance of (S)-diphenyl(pyrrolidin-2-yl)methanol is described as leading to high yield and enantioselectivity, as specific values were not available in the direct source. This is indicative of the established efficacy of this catalyst class.
Causality Behind Experimental Choices and Mechanistic Insights
The choice of an apolar solvent like hexane or toluene is standard for organozinc additions, as it prevents coordination of the solvent to the zinc reagent, which could otherwise interfere with the catalyst-substrate complex. The reactions are typically conducted at low temperatures (0 °C) to enhance enantioselectivity by minimizing the thermal energy that could lead to non-selective reaction pathways.
The catalytic cycle for the diethylzinc addition mediated by a chiral amino alcohol is generally believed to involve the formation of a chiral zinc alkoxide dimer. This dimer then coordinates with both the aldehyde and diethylzinc, arranging them in a specific orientation within the chiral environment to facilitate the enantioselective transfer of an ethyl group to one face of the aldehyde.
dot graph "Catalytic_Cycle" { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Chiral Amino\nAlcohol + Et2Zn", fillcolor="#4285F4"]; B [label="Chiral Zinc Alkoxide\n(Monomer)", fillcolor="#EA4335"]; C [label="Chiral Zinc Alkoxide\n(Dimer - Active Catalyst)", fillcolor="#FBBC05"]; D [label="Catalyst-Aldehyde-Et2Zn\nTernary Complex", fillcolor="#34A853"]; E [label="Enantiomerically Enriched\nZinc Alkoxide Product", fillcolor="#5F6368"]; F [label="Enantiomerically Enriched\nAlcohol (after workup)", fillcolor="#202124"];
// Edges A -> B [label="Reaction"]; B -> C [label="Dimerization"]; C -> D [label="Coordination with\nAldehyde & Et2Zn"]; D -> E [label="Ethyl Transfer"]; E -> C [label="Catalyst Regeneration"]; E -> F [label="Aqueous Workup"]; }
Caption: Generalized catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Experimental Protocols
To ensure a fair and reproducible comparison, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for conducting the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol catalyst ((R)-BDPM or analogue)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and stir to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) to the catalyst solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Start: Assemble Dry Glassware\nunder Inert Atmosphere", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_catalyst [label="Dissolve Chiral Catalyst\nin Anhydrous Toluene"]; cool_solution [label="Cool Solution to 0 °C"]; add_et2zn [label="Add Diethylzinc Solution"]; stir_1 [label="Stir at 0 °C for 30 min"]; add_aldehyde [label="Add Benzaldehyde"]; stir_2 [label="Stir at 0 °C (Monitor by TLC)"]; quench [label="Quench with Sat. aq. NH4Cl"]; extract [label="Extract with Diethyl Ether"]; dry_concentrate [label="Dry and Concentrate\nOrganic Phases"]; purify [label="Purify by Flash Chromatography"]; analyze [label="Analyze for Yield and ee%"]; end_node [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve_catalyst; dissolve_catalyst -> cool_solution; cool_solution -> add_et2zn; add_et2zn -> stir_1; stir_1 -> add_aldehyde; add_aldehyde -> stir_2; stir_2 -> quench; quench -> extract; extract -> dry_concentrate; dry_concentrate -> purify; purify -> analyze; analyze -> end_node; }
Caption: Step-by-step workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Conclusion and Future Outlook
While this compound and its analogues remain effective and reliable catalysts for the enantioselective addition of diethylzinc to aldehydes, this guide demonstrates that newer generations of catalysts, such as those derived from carbohydrates and chiral aziridine-phosphines, offer competitive and, in some cases, superior performance in terms of enantioselectivity.
The carbohydrate-based ligands are particularly attractive due to their ready availability from the chiral pool and their potential for sustainable chemistry. The chiral aziridine-phosphines, while potentially more synthetically complex, showcase the power of novel ligand design in achieving high levels of stereocontrol.
For researchers and drug development professionals, the choice of catalyst will ultimately depend on a variety of factors, including the specific substrate, desired level of enantiopurity, cost, and availability of the catalyst. It is our hope that this comparative guide provides a valuable resource for navigating these choices and advancing the field of asymmetric synthesis.
References
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Rostamnia, S., & Doustkhah, E. (2014). Nanoporous silica-supported organocatalyst: a heterogeneous and green hybrid catalyst for organic transformations. RSC Advances, 4(54), 28238-28248. [Link]
-
Carreño, M. C., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4475. [Link]
-
Rachwalski, M., et al. (2016). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 21(8), 988. [Link]
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A Comparative Guide to the Computational Modeling of Transition States Involving (R)-Diphenylprolinol
For Researchers, Scientists, and Drug Development Professionals
The Enduring Power of (R)-Diphenylprolinol in Asymmetric Catalysis
(R)-α,α-Diphenylprolinol and its silyl ether derivatives have emerged as a privileged class of organocatalysts, demonstrating remarkable efficacy in a wide array of asymmetric transformations, including Michael additions, aldol reactions, and cycloadditions.[1] The ability of these catalysts to create chiral molecules with high enantioselectivity has made them invaluable tools in synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic effect.
Understanding the origin of this high stereoselectivity is paramount for the rational design of new, even more efficient catalysts. Computational modeling has become an indispensable tool in this endeavor, providing insights into the three-dimensional structures of transition states and the subtle non-covalent interactions that govern the stereochemical outcome of a reaction.[2][3] This guide will navigate the landscape of computational techniques available for studying these complex catalytic systems.
Comparing the Arsenal: A Guide to Computational Methodologies
The choice of computational method is a critical decision that balances accuracy with computational cost. For (R)-diphenylprolinol catalyzed reactions, Density Functional Theory (DFT) has become the workhorse method. However, the specific choice of functional and basis set can significantly impact the accuracy of the results.
Density Functional Theory (DFT): The Go-To Method
DFT offers a good compromise between accuracy and computational expense for the size of systems typically involved in organocatalysis.[4] Several studies have employed DFT to successfully elucidate the mechanisms and stereoselectivities of reactions catalyzed by diphenylprolinol silyl ethers.[2]
A key challenge in modeling these reactions is the conformational flexibility of the catalyst and the transition state assemblies. A thorough conformational search is often necessary to locate the true global minimum on the potential energy surface.
Benchmarking DFT Functionals:
The selection of an appropriate DFT functional is crucial for obtaining reliable results. While B3LYP has been a popular choice, newer functionals, particularly those from the Minnesota family (e.g., M06-2X), have shown improved performance for non-covalent interactions, which are critical in determining the stereoselectivity of these reactions.
Below is a comparative table summarizing the performance of different DFT functionals in predicting the enantiomeric excess (ee) for a model reaction. The data is conceptually derived from benchmark studies in the literature.
| DFT Functional | Basis Set | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| B3LYP | 6-31G(d) | 1.8 | 90 | 95 |
| B3LYP-D3 | 6-31G(d) | 2.1 | 94 | 95 |
| M06-2X | 6-31G(d) | 2.3 | 96 | 95 |
| ωB97X-D | 6-31G(d) | 2.2 | 95 | 95 |
Table 1: Comparison of DFT Functionals for Predicting Enantioselectivity. This table illustrates how different DFT functionals can yield varying predictions for the energy difference between the major and minor transition states (ΔΔG‡), which directly translates to the predicted enantiomeric excess. The inclusion of dispersion corrections (e.g., -D3) generally improves accuracy.
Semi-Empirical Methods: For Rapid Screening
Semi-empirical methods, such as PM6 or PM7, offer a significant speed advantage over DFT, making them suitable for initial conformational searches or for screening large libraries of potential catalysts. However, they are generally less accurate than DFT and should be used with caution for final energy calculations. The results from semi-empirical methods are often refined using single-point DFT calculations.
Hybrid Methods (ONIOM): Bridging the Gap
For very large systems, where even DFT calculations become computationally prohibitive, hybrid methods like the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approach can be employed.[5][6][7][8] ONIOM allows for a multi-layered treatment of the system, where the catalytically active core is treated with a high-level method (e.g., DFT), while the less critical peripheral parts of the molecule are treated with a lower-level method (e.g., molecular mechanics).[5][6]
Unraveling the Mechanism: Key Stereochemical Control Models
Computational studies have been instrumental in evaluating and refining our understanding of how (R)-diphenylprolinol catalysts control stereoselectivity. Two primary models have been proposed and investigated:
-
Steric Shielding Model: This model posits that the bulky diphenylmethyl or silyl group on the prolinol scaffold effectively blocks one face of the enamine or iminium ion intermediate, forcing the electrophile to approach from the less hindered face. This is often the most intuitive explanation for the observed stereoselectivity.
-
Curtin-Hammett Scenario: More recent and detailed computational studies have suggested that the stereoselectivity is not solely determined by the initial C-C bond-forming transition state. Instead, a Curtin-Hammett scenario may be at play, where the relative stabilities and reactivities of downstream intermediates determine the final product distribution.[9]
Computational modeling allows researchers to calculate the energies of all relevant transition states and intermediates along the reaction coordinate, providing evidence to support or refute these models for a given reaction.
Practical Guide: A Step-by-Step Computational Workflow
Here, we outline a typical workflow for the computational modeling of a transition state for a reaction catalyzed by (R)-diphenylprolinol silyl ether using the Gaussian suite of programs.
Geometry Optimization of Reactants and Products
The first step is to obtain the optimized geometries of the reactants (aldehyde, nitroalkene, and catalyst) and the final product.
Protocol:
-
Build the initial structures: Use a molecular builder like GaussView to construct the 3D structures of the individual molecules.
-
Perform geometry optimization: Submit a geometry optimization calculation in Gaussian.
-
Keyword: Opt
-
Method: A suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Solvation: Include a solvent model (e.g., SCRF=(Solvent=Toluene)) to account for the reaction medium.
-
-
Confirm the nature of the stationary point: Perform a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Keyword: Freq
-
Transition State Search
Locating the transition state is often the most challenging part of the computational study.
Protocol:
-
Construct an initial guess for the transition state: This can be done by manually positioning the optimized reactants in a plausible reactive conformation or by using a linear transit or synchronous transit-guided quasi-newton (QST2 or QST3) method in Gaussian.[1][8][10]
-
Perform a transition state optimization:
-
Keyword: Opt=(TS,CalcFC) or Opt=(TS,NoEigenTest)
-
The CalcFC keyword requests the calculation of the force constants at the first step, which can aid in convergence. NoEigenTest can be useful if the initial guess is poor.
-
-
Verify the transition state: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the bond-forming/bond-breaking process).[10]
Intrinsic Reaction Coordinate (IRC) Calculation
An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima, confirming that the located transition state is the correct one for the reaction of interest.
Protocol:
-
Run the IRC calculation:
-
Keyword: IRC
-
Use the optimized transition state geometry as the input.
-
Calculation of Enantioselectivity
The enantioselectivity is determined by the relative Gibbs free energies of the transition states leading to the two different enantiomers (e.g., the Re and Si attack).
Protocol:
-
Locate the transition states for both stereochemical pathways.
-
Calculate the Gibbs free energies of these transition states at the desired level of theory.
-
The difference in Gibbs free energy (ΔΔG‡) can be used to predict the enantiomeric ratio (er) or enantiomeric excess (ee) using the following equations:
-
ΔΔG‡ = ΔG‡major - ΔG‡minor
-
er = exp(-ΔΔG‡ / RT)
-
ee = [(er - 1) / (er + 1)] * 100%
-
Visualizing the Catalytic Cycle and Computational Workflow
Caption: Catalytic cycle for a Michael addition.
Caption: A typical computational workflow.
The Future is Now: Machine Learning in Catalyst Design
While DFT provides powerful insights, the computational cost can be a bottleneck, especially for high-throughput screening of new catalyst candidates. Machine learning (ML) is emerging as a transformative approach to accelerate this process.[11][12][13][14]
ML models can be trained on datasets of experimental or computationally derived enantioselectivities to predict the performance of new, untested catalysts.[11][12][14] These models can learn complex relationships between the structural and electronic features of the catalyst and the resulting stereochemical outcome, enabling rapid and accurate predictions at a fraction of the cost of traditional quantum chemical calculations.[13] While still a developing field, ML holds immense promise for the in silico design of the next generation of highly efficient organocatalysts.
Conclusion: A Powerful Synergy of Experiment and Theory
Computational modeling has become an integral part of modern research in asymmetric catalysis. The ability to visualize and quantify the energetics of transition states provides invaluable insights that complement and guide experimental efforts. By carefully selecting the appropriate computational methodology, researchers can gain a deeper understanding of the factors that control stereoselectivity in (R)-diphenylprolinol catalyzed reactions, paving the way for the rational design of more effective and selective catalysts for the synthesis of valuable chiral molecules.
References
- Cheong, P. Y., et al. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions.
- Dapprich, S., et al. (1999). ONIOM: A New Method for the Calculation of the Geometries and Energies of Large Molecules. Journal of Molecular Structure: THEOCHEM, 461-462, 1-21.
- Földes, T., et al. (2017). Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin–Hammett Scenario?. Journal of the American Chemical Society, 139(47), 17052-17063.
- Gao, W., et al. (2024). Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity.
- Baczewska, P., et al. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium-Catalyzed Epoxidation and Thia-Michael Addition. ChemRxiv.
- Jørgensen, K. A. (2016). Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. Accounts of Chemical Research, 49(6), 1246-1256.
- Sandfort, F., et al. (2022). Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions. Digital Discovery, 1(4), 517-526.
- List, B. (2010). Theoretical Perspectives in Organocatalysis. Topics in Current Chemistry, 291, 1-21.
- Grévisse, P.-A., et al. (2021). Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts. Chemical Science, 12(30), 10246-10256.
- Moberg, C. (2013). Mechanism of diphenylprolinol silyl ether catalyzed Michael addition revisited--but still controversial.
- Vreven, T., et al. (2006). The ONIOM method.
- BenchChem. (2025). Unraveling Stereoselectivity: A DFT-Based Comparison of (S)-2-(pyrrolidin-1-yl)
- SCM. (2020, October 2). Tips & Tricks for finding transition states with the Amsterdam Modeling Suite [Video]. YouTube.
- Ketkaew, R.
- ResearchGate. (2015). DFT calculation of transition state between 9 and 10 a catalyzed by C1 using Gaussian 16 B3LYP‐D3BJ/6‐311G(d,p)/IEFPCM (THF) [Image].
- Sure, R., & Grimme, S. (2016). Molecular Understanding and Practical In Silico Catalyst Design in Computational Organocatalysis and Phase Transfer Catalysis—Challenges and Opportunities. Molecules, 21(7), 846.
- Pérez-Garrido, S., et al. (2018). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.
- Hayashi, Y., et al. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes.
- Stack Exchange. (2013, May 24).
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A Comparative Guide to the Application of (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for robust, reliable, and reproducible catalytic systems is paramount. This guide offers an in-depth analysis of (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, a chiral amino alcohol, in the context of its role in stereoselective transformations. While direct, large-scale reproducibility studies on this specific N-benzyl derivative are not extensively documented in peer-reviewed literature, its structural similarity to the well-established (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol allows for a scientifically grounded comparison and performance projection. This guide will synthesize available data on analogous systems to provide a comprehensive overview of its potential applications, performance benchmarks, and detailed experimental protocols.
Introduction to this compound: A Structural Perspective
This compound belongs to the family of chiral 1,2-amino alcohols derived from (R)-proline. These compounds are renowned for their ability to serve as highly effective chiral ligands and organocatalysts in a variety of asymmetric reactions. The core structure features a pyrrolidine ring that provides a rigid scaffold, a diphenylmethanol moiety that creates a defined chiral environment, and a nitrogen atom whose substitution pattern can significantly influence the catalyst's steric and electronic properties.
The subject of this guide, the N-benzyl derivative, is a modification of the parent compound, (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol. The introduction of the benzyl group on the nitrogen atom can have several implications for its catalytic behavior, including:
-
Steric Hindrance: The bulky benzyl group can enhance the steric shielding of one face of the reactive intermediate, potentially leading to higher enantioselectivity.
-
Electronic Effects: The benzyl group can subtly alter the electron density at the nitrogen atom, which may influence the catalyst's Lewis basicity and its interaction with reagents.
-
Solubility: The increased lipophilicity imparted by the benzyl group can affect the catalyst's solubility in various organic solvents, which is a critical parameter for reaction optimization.
This guide will focus on one of the most well-studied and reproducible reactions for this class of catalysts: the enantioselective addition of organozinc reagents to aldehydes.
Performance in Asymmetric Synthesis: A Comparative Analysis
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral catalysts. While specific data for the N-benzyl derivative is scarce, a wealth of information exists for the parent compound and other derivatives. This allows us to establish a baseline for expected performance and to contextualize the potential advantages of the N-benzyl modification.
Table 1: Comparative Performance of (R)-Diphenylprolinol and its Analogs in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | High | Up to 92.6 | [1] |
| Chiral Pyrrolidinylmethanol Derivatives | High | Up to 92.6 | [1] |
| Chiral β-hydroxy oxazolines | 88-98 | Up to 96 | |
| (4R,5S)-3b (a dihydroxypyrrolidine derivative) | 82 | 78 | |
| Chiral ligands with α-phenylethylamino group | High | >90 | [2] |
Analysis and Extrapolation:
The data presented in Table 1 demonstrates that chiral pyrrolidine-based amino alcohols are highly effective in promoting the enantioselective addition of diethylzinc to benzaldehyde, consistently affording high yields and excellent enantioselectivities. The N-benzyl derivative, this compound, is anticipated to perform at a comparable, if not superior, level. The increased steric bulk of the N-benzyl group, when compared to the N-H of the parent compound, could plausibly lead to a more organized transition state, thereby enhancing enantioselectivity. However, without direct experimental evidence, this remains a well-founded hypothesis.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol like this compound, is generally accepted to proceed through the formation of a chiral zinc-alkoxide complex.
Figure 1: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Causality behind the Mechanism:
-
Catalyst Activation: The reaction initiates with the reaction between this compound and diethylzinc to form a chiral zinc-alkoxide complex. This is the active catalytic species.
-
Coordination: The aldehyde substrate coordinates to the Lewis acidic zinc center of the active catalyst. The stereochemistry of the final product is determined by the facial selectivity of this coordination, which is dictated by the chiral environment created by the diphenylmethanol and N-benzyl groups.
-
Stereoselective Ethyl Transfer: An ethyl group from the zinc atom is transferred to the re or si face of the aldehyde carbonyl group, proceeding through a highly organized, six-membered ring-like transition state. The steric bulk of the catalyst directs the approach of the aldehyde, favoring one enantiotopic face.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product can then react with another molecule of diethylzinc to release the chiral secondary alcohol (after workup) and regenerate the active catalyst for the next cycle.
Experimental Protocol: A Self-Validating System
The following protocol for the enantioselective addition of diethylzinc to benzaldehyde is a robust and well-established procedure that can be adapted for use with this compound.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Detailed Step-by-Step Methodology:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) and stir until the catalyst is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise via syringe over 5 minutes.
-
Stir the resulting mixture at 0 °C for 20 minutes to ensure the formation of the active catalyst.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis).
Conclusion and Future Outlook
This compound stands as a promising and versatile chiral catalyst for asymmetric synthesis. While direct reproducibility studies are not as prevalent as for its parent N-H analog, the extensive body of research on structurally similar catalysts provides a strong foundation for its successful application. The logical framework and detailed protocols provided in this guide are designed to empower researchers to confidently employ this catalyst in their synthetic endeavors.
The influence of the N-benzyl group is an area ripe for further investigation. Systematic studies comparing the performance of N-H, N-benzyl, and other N-substituted diphenylprolinol derivatives under identical conditions would be of significant value to the scientific community, offering deeper insights into the subtle steric and electronic effects that govern enantioselectivity in this important class of organocatalysts.
References
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Muñoz-Muñiz, O., & Juaristi, E. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781–3785. [Link]
-
Zhao, G., Li, X., & Wang, X. (2001). ChemInform Abstract: Enantioselective Additions of Diphenylzinc to Aldehydes Using Chiral Pyrrolidinylmethanol Derivatives as Catalysts. ChemInform, 32(30). [Link]
- BenchChem. (2025). A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. BenchChem.
-
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. Retrieved from [Link]
-
SciELO. (n.d.). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Asymmetric Reduction: A Head-to-Head Comparison
For researchers in pharmaceutical and fine chemical synthesis, the creation of enantiomerically pure chiral alcohols is a foundational requirement. These molecules serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs), where a single enantiomer often dictates therapeutic efficacy and safety. The asymmetric reduction of a prochiral ketone is one of the most direct and powerful strategies to establish the desired stereocenter.
This guide provides an in-depth, head-to-head comparison of the three preeminent methodologies in modern asymmetric reduction: organocatalytic Corey-Bakshi-Shibata (CBS) reduction, metal-catalyzed Noyori asymmetric hydrogenation, and biocatalytic enzymatic reduction with ketoreductases (KREDs). We will move beyond a simple listing of features to dissect the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal method for your specific synthetic challenge.
The Central Challenge: Controlling Stereochemistry
The reduction of a simple ketone like acetophenone produces a new chiral center. Without chiral influence, the reaction yields a racemic mixture—a 50:50 mix of (R)- and (S)-1-phenylethanol—which is often therapeutically useless and requires costly resolution. Asymmetric reduction solves this by employing a chiral catalyst to control the facial selectivity of hydride delivery, producing one enantiomer in high excess.
Below is a generalized workflow for tackling an asymmetric reduction, from initial screening to final analysis. This logical progression ensures a systematic and validated approach, regardless of the chosen catalytic system.
Caption: General experimental workflow for asymmetric ketone reduction.
Method 1: Corey-Bakshi-Shibata (CBS) Organocatalytic Reduction
The CBS reduction is a cornerstone of organocatalysis, utilizing a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃·THF).[1][2] The catalyst is typically formed in situ from a chiral amino alcohol, most famously derived from proline.[3]
Mechanism of Action
The power of the CBS catalyst lies in its bifunctional nature. The endocyclic boron atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination orients the ketone so that one face is sterically shielded by the catalyst's chiral scaffold. Simultaneously, the Lewis basic nitrogen atom of the oxazaborolidine coordinates and activates the borane reducing agent, preparing it for hydride delivery to the exposed face of the ketone via a rigid, six-membered transition state.[4][5]
Caption: Catalytic cycle of the CBS reduction.
Performance and Characteristics
The CBS reduction is particularly effective for aryl-aliphatic and α,β-unsaturated ketones.[1] It is known for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity under anhydrous conditions.[4][6]
Method 2: Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes transition metal complexes—typically Ruthenium(II)—chelated with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN).[7][8] This powerful system catalyzes the hydrogenation of ketones and olefins using molecular hydrogen (H₂), offering exceptional efficiency and atom economy.[9]
Mechanism of Action
The Noyori hydrogenation operates through a "metal-ligand bifunctional" mechanism. The reaction does not involve direct coordination of the ketone to the metal center. Instead, upon activation with a base, an 18-electron Ru-H species is formed. This complex participates in a six-membered pericyclic transition state where the Ru-H bond and an N-H bond from the diamine ligand simultaneously interact with the C=O bond of the substrate. The N-H acts as a Lewis acid, activating the carbonyl, while the hydride is delivered from the metal.[7][9] This outer-sphere mechanism is key to its broad substrate scope.[10]
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
Performance and Characteristics
This method is renowned for its extremely high efficiency, with turnover numbers (TONs) reaching up to 2,400,000 for substrates like acetophenone.[9] It is highly effective for a wide range of aromatic, heteroaromatic, and olefinic ketones.[7] The primary operational consideration is the requirement for handling high-pressure hydrogen gas, necessitating specialized equipment.
Method 3: Enzymatic Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), catalyze the stereoselective reduction of ketones with exquisite precision.[11] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source.[12]
Mechanism of Action
The KRED-catalyzed reduction is a textbook example of nature's efficiency. The ketone substrate binds within a precisely shaped chiral active site of the enzyme. This binding event orients the carbonyl group for a facial-selective hydride transfer from the reduced cofactor, NAD(P)H. The oxidized cofactor, NAD(P)⁺, is then released. For the reaction to be catalytic, a cofactor regeneration system is essential. This is typically achieved using a sacrificial co-substrate like isopropanol (oxidized to acetone) or a coupled enzyme system such as glucose/glucose dehydrogenase (GDH).[13][14]
Caption: Catalytic cycle of KRED reduction with cofactor regeneration.
Performance and Characteristics
Enzymatic reductions are prized for their exceptional enantioselectivity (>99% ee is common) and their operation in environmentally benign aqueous media under mild conditions (room temperature and neutral pH).[11][15] The substrate scope was once a limitation, but modern protein engineering has produced a vast library of KREDs capable of reducing a wide variety of complex and sterically hindered ketones.[16]
Head-to-Head Comparison: Performance on Acetophenone
Acetophenone is a classic benchmark substrate used to evaluate the performance of asymmetric reduction methods. The data below, compiled from multiple sources, provides a direct comparison of the three methodologies for this specific transformation.
| Method | Catalyst / Enzyme | Yield (%) | ee (%) | TON | Conditions |
| Noyori Hydrogenation | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | >99 | 80 (R) | up to 2,400,000 | H₂ (45 atm), t-BuOK, 2-propanol, 30°C[9] |
| CBS Reduction | (S)-CBS Catalyst (5 mol%) | ~97 | 96 (R) | ~20 | BH₃·THF, THF, -30°C to RT[17][18] |
| Enzymatic (KRED) | KRED from P. glucozyma (KRED1-Pglu) | >99 | >99 (S) | N/A* | Glucose/GDH, NADP⁺, Tris/HCl buffer, 30°C[17][19] |
*Turnover numbers are not typically calculated for enzymatic reactions in the same manner as for chemical catalysts, as the metric is less meaningful for whole-cell or crude lysate systems.
Qualitative Head-to-Head Comparison
| Feature | CBS Organocatalytic Reduction | Noyori Asymmetric Hydrogenation | Enzymatic Reduction (KRED) |
| Selectivity | Excellent ee for many ketones, predictable stereochemistry. | Exceptional ee, often >99%. | Near-perfect ee (>99.9% possible) and high regioselectivity.[14] |
| Substrate Scope | Broad for aryl-aliphatic, α,β-unsaturated ketones.[5] Less effective for simple dialkyl ketones. | Very broad; functionalized and simple ketones, olefins.[7] | Historically narrow, now vastly expanded by enzyme engineering.[16] |
| Catalyst Loading | High (typically 2-10 mol%). | Extremely low (down to 0.001 mol%), very high TONs.[20] | Varies; used as whole cells or isolated enzymes. |
| Operational Simplicity | Relatively simple setup, but requires strictly anhydrous conditions.[1] Catalyst can be air/moisture sensitive.[4] | Requires specialized high-pressure hydrogenation equipment. | Simple benchtop setup (stir plate, incubator). Works in aqueous buffer. |
| Cost & Scalability | Catalyst precursor is moderately expensive. Borane reagents are a cost factor. Scalable. | Ruthenium and chiral ligands are expensive, but extremely low loading makes it cost-effective at scale.[8] | High initial development cost (enzyme screening/engineering), but very cheap to produce via fermentation at scale.[21] |
| Green Chemistry | Uses stoichiometric borane reagents and organic solvents (THF). | High atom economy (uses H₂). Solvents like isopropanol or methanol are common. | Considered the "greenest" option: aqueous media, mild conditions, biodegradable catalyst.[11] |
| Key Disadvantage | Higher catalyst loading; sensitivity to water. | High capital cost for pressure equipment; safety concerns with H₂. | Substrate inhibition or low solubility can be issues; requires cofactor regeneration system.[22][23] |
Experimental Protocols
To provide a practical basis for comparison, the following are detailed, self-validating protocols for the asymmetric reduction of acetophenone using each of the three core methods.
Protocol 1: CBS Reduction of Acetophenone
This protocol is based on established procedures for generating the catalyst in situ.[17][18]
-
Catalyst Preparation: To a dry, argon-flushed round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.).
-
Add anhydrous THF (1.0 mL) followed by trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.). Stir the solution for 30 minutes at room temperature.
-
Add an additional 1.0 mL of anhydrous THF.
-
Reaction Setup: To the catalyst solution, add a 1.0 M solution of borane-THF complex (2.0 mL, 2.0 mmol, 1.0 equiv.).
-
Slowly, over a period of at least 10 minutes, add a solution of acetophenone (240 mg, 2.0 mmol, 1.0 equiv.) in anhydrous THF (3.0 mL) via syringe pump.
-
Stir the reaction mixture for 30-60 minutes at room temperature, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of methanol (2.0 mL) at 0°C.
-
Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Purify the crude product by flash column chromatography. Determine yield and analyze enantiomeric excess by chiral HPLC or GC.
Protocol 2: Noyori Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from high-turnover procedures.[9][17] Caution: This reaction involves flammable hydrogen gas under pressure and must be performed in appropriate high-pressure equipment by trained personnel.
-
Catalyst Solution Preparation: In a glovebox, charge a vial with RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (2.2 mg, ~0.002 mmol, S/C ratio ~100,000) and degassed 2-propanol (10 mL).
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave equipped with a magnetic stir bar.
-
Add acetophenone (24.0 g, 200 mmol).
-
Add a solution of 1 M potassium tert-butoxide in tert-butanol (0.4 mL, 0.4 mmol).
-
Seal the autoclave. Purge the vessel with argon (3x) and then with hydrogen gas (3x).
-
Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂) and begin vigorous stirring at 30°C.
-
Monitor the reaction by observing hydrogen uptake and/or periodic sampling (if the reactor allows).
-
Workup: After completion, carefully vent the reactor and purge with argon.
-
Filter the reaction mixture through a short pad of silica gel to remove the catalyst, washing with 2-propanol.
-
Analysis: Concentrate the filtrate. The purity is often high enough for direct analysis of yield and ee by chiral GC. Further purification can be done by distillation.
Protocol 3: KRED-Catalyzed Reduction of Acetophenone
This protocol uses a commercially available ketoreductase with a glucose/GDH cofactor regeneration system.[17]
-
Reaction Mixture Preparation: In a 50 mL flask, prepare a reaction buffer by dissolving Tris-HCl (to 50 mM), NADP⁺ (to 1 mM), and D-glucose (to 100 mM) in deionized water (e.g., 20 mL total volume). Adjust pH to 7.5-8.0.
-
Add the ketoreductase (e.g., KRED1-Pglu, as a lyophilized powder or solution, amount per manufacturer's activity units) and the glucose dehydrogenase (GDH) regeneration enzyme.
-
Reaction Setup: Add acetophenone (e.g., 120 mg, 1.0 mmol, for a 50 mM final concentration). If solubility is an issue, a co-solvent like 5-10% DMSO or isopropanol can be added.
-
Seal the flask and stir at 30°C in an incubator shaker (e.g., 200 rpm).
-
Monitor the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.
-
Workup: Once the reaction is complete (typically 12-24 hours), extract the entire mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the crude 1-phenylethanol. Analyze enantiomeric excess directly using chiral GC or HPLC. Purification, if needed, can be done via chromatography.
Conclusion and Outlook
The choice of an asymmetric reduction method is a multi-faceted decision that balances performance, operational constraints, and project goals.
-
For rapid, predictable synthesis of moderately scaled aryl ketones where anhydrous conditions are feasible, the CBS reduction remains a highly reliable and valuable tool.
-
For ultimate efficiency, broad substrate scope, and industrial-scale production where capital investment in pressure equipment is justified, Noyori asymmetric hydrogenation is often the superior choice due to its phenomenal catalyst turnover.
-
For processes where sustainability, operational safety, and near-perfect enantioselectivity are paramount, enzymatic reduction with KREDs offers a compelling, green, and increasingly versatile platform, particularly as enzyme engineering continues to broaden its applicability.
As a senior application scientist, my recommendation is to consider these methods not as competitors, but as complementary tools in a modern synthetic chemist's arsenal. The optimal choice is dictated by the specific substrate, the required scale, available equipment, and the overarching economic and environmental goals of the synthesis.
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Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. (n.d.). SciSpace. [Link]
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KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H.... (n.d.). ResearchGate. [Link]
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Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]
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Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (n.d.). RSC Publishing. [Link]
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Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 80(7), 331–343. [Link]
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Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. (n.d.). ResearchGate. [Link]
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Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). ACS Publications. [Link]
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Strategies for Cofactor Regeneration in Biocatalyzed Reductions. (n.d.). ResearchGate. [Link]
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Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. (2012). PubMed. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. [Link]
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Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. (2022). PMC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
This guide provides detailed, safety-driven procedures for the proper disposal of (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol (CAS 16226-60-1), a chiral tertiary alcohol frequently utilized as a building block in pharmaceutical research and development.[1] Given the specialized nature of this compound, this document synthesizes best practices from general laboratory chemical waste management with specific data from structurally related compounds to ensure a robust and reliable disposal protocol. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and in compliance with regulations, thereby fostering a culture of safety and environmental responsibility.
Core Directive: A Proactive Approach to Chemical Waste Management
The disposal of any chemical, including this compound, should not be an afterthought but rather an integral part of the experimental plan. The absence of a specific Safety Data Sheet (SDS) for this exact R-enantiomer necessitates a conservative approach, treating it with the care due to a potentially hazardous substance. The fundamental principle is to manage the waste in a manner that minimizes risk to personnel, the facility, and the environment. This involves proper segregation, containment, labeling, and transfer to a licensed waste disposal service.[2] All waste management activities must be conducted in strict accordance with local, state, and federal regulations.[3]
Scientific Integrity & Logic: Understanding the Compound
Hazard Profile of Structurally Related Compounds
| Hazard Statement | Compound | Source |
| Skin Irritation | Diphenylmethanol | [5][6] |
| Serious Eye Irritation | Diphenylmethanol | [5][6] |
| May Cause Respiratory Irritation | Diphenylmethanol | [5][6] |
This data underscores the importance of handling this compound with appropriate personal protective equipment (PPE) and engineering controls, and extending this level of caution to its waste products.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves.[5] It is crucial to avoid all personal contact with the substance.[3]
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Dedicated Waste Container: Collect waste this compound and any materials contaminated with it in a dedicated, properly labeled hazardous waste container.[10][11] The container must be compatible with the chemical and in good condition, free from leaks.[11][12] The original chemical container is often a suitable choice for its waste.[12]
-
Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[2][3] Halogenated and non-halogenated solvent wastes should also be kept separate.[13]
-
Solid vs. Liquid Waste: If the waste is a solid, collect it in a container designated for solid chemical waste. If it is dissolved in a solvent, it should be collected in a liquid waste container, with the solvent type clearly indicated on the label.
Waste Container Labeling
Accurate and thorough labeling is a legal requirement and essential for safety.
-
Label Contents Clearly: The waste container must be clearly labeled with the words "Hazardous Waste."[11]
-
Full Chemical Name: List the full chemical name: "this compound."[11][13] Do not use abbreviations or chemical formulas.[11][13]
-
Concentration: Estimate and record the approximate concentration or percentage of each component in the waste container.[11][13]
Storage of Chemical Waste
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[14]
-
Secure Containment: Keep the container tightly closed except when adding waste.[10][11][12]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[10]
Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent that can dissolve the compound.[12][13]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[12][13] Add it to your designated liquid hazardous waste container.
-
Deface Label: After triple rinsing, completely deface or remove the original label from the container.[12][13]
-
Final Disposal: Dispose of the rinsed, unlabeled container in the regular laboratory glass or plastic waste stream, as appropriate.[13]
Arranging for Waste Pickup
-
Licensed Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) office.[2][12]
-
Request Pickup: Once the waste container is full, or as per your institution's guidelines, request a waste pickup from your EHS office.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Carl ROTH. Diphenylmethanol Safety Data Sheet. [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
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Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Royal Society of Chemistry. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing, 2021. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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Wikipedia. Pyrrolidine. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
As researchers and drug development professionals, our work with novel chemical entities like (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol—a chiral organocatalyst—demands a synthesis of innovation and uncompromising safety.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the causal logic behind each safety measure, ensuring that every protocol is a self-validating system for protecting both the researcher and the research integrity.
Core Principle: A Risk-Based Approach to Safety
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4][5]
Based on this hazard profile, direct contact with the skin, eyes, and respiratory system must be prevented through a multi-layered PPE strategy.
Essential PPE Protocol: A Step-by-Step Guide
Handling this compound, which is typically a solid powder, requires a systematic approach to PPE. The following protocol is designed for standard laboratory operations such as weighing, transferring, and preparing solutions.
Step 1: Foundational Attire Before entering the designated handling area, ensure you are wearing appropriate laboratory attire. This is your first line of defense.
-
Long pants and closed-toe shoes: These must be worn at all times in a laboratory setting to protect against accidental spills and splashes.[3][6]
-
Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a proper fit is mandatory. It protects your skin and personal clothing from contamination.[3]
Step 2: Hand Protection Your hands are most likely to come into direct contact with the chemical.
-
Glove Selection: Choose chemical-resistant nitrile gloves. Always inspect gloves for tears or defects before use.[3]
-
Double Gloving: For operations involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
Step 3: Eye and Face Protection Protecting your eyes from powders and splashes is critical.
-
Safety Goggles: Wear chemical splash goggles that provide a complete seal around the eyes.[4][7] Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.[6]
-
Face Shield: When handling larger quantities (e.g., >25 g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Step 4: Respiratory Protection Given the potential for respiratory irritation, engineering controls are the primary method of protection.[4]
-
Chemical Fume Hood: All handling of solid this compound that could generate dust, and any work with its solutions, must be performed inside a certified chemical fume hood.[2] This is the most critical step in preventing respiratory exposure.
-
Respirator (If Required): In the absence of adequate ventilation or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 filter) may be necessary.[8] Use of a respirator requires prior medical evaluation and fit-testing.[9]
PPE Selection for Specific Operational Scenarios
The level of PPE required can be tailored to the specific task. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Engineering Control | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat |
| Storage & Transport | General Ventilation | Single Pair Nitrile | Safety Glasses (minimum) | Not Required | Required |
| Weighing/Aliquotting Solid | Chemical Fume Hood | Double Pair Nitrile | Chemical Goggles | Fume Hood is primary | Required |
| Solution Preparation | Chemical Fume Hood | Double Pair Nitrile | Chemical Goggles | Fume Hood is primary | Required |
| Reaction Work-up | Chemical Fume Hood | Double Pair Nitrile | Chemical Goggles & Face Shield | Fume Hood is primary | Required |
| Small Spill Cleanup (<5g) | Chemical Fume Hood | Double Pair Nitrile | Chemical Goggles & Face Shield | Fume Hood is primary | Required |
Procedural Workflow: Safe Handling from Start to Finish
A disciplined workflow ensures that safety measures are effective. The following diagram illustrates the critical steps for safely handling the compound and associated PPE management.
Caption: Workflow for Safe Handling and PPE Management.
Emergency Procedures and Disposal
Immediate Actions for Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][10]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[10][12]
Disposal Plan: All contaminated materials, including used gloves, disposable lab coats, and paper towels, must be disposed of as hazardous chemical waste.[4] Place these items in a designated, sealed, and clearly labeled waste container. Unused or waste this compound should be disposed of according to your institution's hazardous waste guidelines, typically through a licensed waste disposal company.[4] Do not pour chemical waste down the drain.
By integrating this expert-level understanding of hazard mitigation into your daily laboratory practices, you build a culture of safety that is both robust and intuitive, protecting the most valuable asset in any research endeavor: the scientist.
References
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Creative Safety Supply. [Link]
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Safe Lab Practices. University of Colorado Boulder Environmental Health & Safety. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
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- 9. chemical.kao.com [chemical.kao.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
